molecular formula C10H9NO3 B3418728 Methyl 2-methylbenzo[d]oxazole-4-carboxylate CAS No. 128156-55-8

Methyl 2-methylbenzo[d]oxazole-4-carboxylate

Cat. No.: B3418728
CAS No.: 128156-55-8
M. Wt: 191.18 g/mol
InChI Key: XDEABWGAOREBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methylbenzo[d]oxazole-4-carboxylate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 191.058243149 g/mol and the complexity rating of the compound is 231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-1,3-benzoxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-9-7(10(12)13-2)4-3-5-8(9)14-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEABWGAOREBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215422
Record name 4-Benzoxazolecarboxylic acid, 2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128156-55-8
Record name 4-Benzoxazolecarboxylic acid, 2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128156-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoxazolecarboxylic acid, 2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Methyl 2-methylbenzo[d]oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methylbenzo[d]oxazole-4-carboxylate (CAS: 128156-55-8) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Characterized by a benzoxazole core substituted with a methyl ester at the C4 position and a methyl group at the C2 position, this compound offers a unique electronic and steric profile. The C4-ester provides a handle for orthogonal functionalization relative to the C2-methyl group, which exhibits latent nucleophilicity (lateral lithiation) and electrophilic susceptibility. This guide details its physicochemical properties, validated synthesis protocols, reactivity profiles, and medicinal chemistry applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Identification Data
PropertyDetail
Chemical Name This compound
CAS Number 128156-55-8
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
SMILES COC(=O)C1=C2N=C(C)OC2=CC=C1
IUPAC Name Methyl 2-methyl-1,3-benzoxazole-4-carboxylate
Physical Properties
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline precipitate from synthesis
Melting Point ~95–105 °C (Predicted)Analogous des-methyl variant melts at ~82°C
LogP 1.45Moderate lipophilicity; Rule of 5 compliant
Solubility Soluble in DCM, EtOAc, DMSO, MeOHLow aqueous solubility
pKa (Conj.[1][2] Acid) ~0.5 (Oxazole N)Weakly basic nitrogen due to delocalization

Synthetic Pathways

The most robust synthesis involves the cyclodehydration of Methyl 2-amino-3-hydroxybenzoate (CAS 17672-21-8). The regiochemistry is dictated by the ortho-disposition of the amino and hydroxyl groups in the precursor, ensuring the ester is positioned at C4 (adjacent to the nitrogen bridgehead).

Primary Synthesis Protocol (Cyclodehydration)

Reaction: Condensation of o-aminophenol derivative with an acetyl equivalent (Acetyl chloride or Triethyl orthoacetate).

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve Methyl 2-amino-3-hydroxybenzoate (1.0 equiv) in anhydrous m-xylene or toluene.

  • Acylation/Cyclization:

    • Method A (Acid Chloride): Add Acetyl chloride (1.2 equiv) dropwise. Heat the mixture to reflux (140°C) for 4–6 hours. The reaction proceeds via an intermediate amide which undergoes acid-catalyzed dehydration.

    • Method B (Orthoester): Add Triethyl orthoacetate (1.5 equiv) and a catalytic amount of p-TsOH. Reflux with a Dean-Stark trap to remove ethanol.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling or addition of hexanes.

  • Purification: Filter the solid. If the product remains in solution, wash with saturated NaHCO₃ (to remove acid), dry over MgSO₄, concentrate, and recrystallize from EtOAc/Hexanes.

Synthesis Workflow Diagram

Synthesis Precursor Methyl 2-amino- 3-hydroxybenzoate Intermediate Intermediate Amide/Imidate Precursor->Intermediate Acylation (m-Xylene, Reflux) Reagent Acetyl Chloride (or Triethyl Orthoacetate) Reagent->Intermediate Product Methyl 2-methylbenzo[d] oxazole-4-carboxylate Intermediate->Product Cyclodehydration (-H2O/EtOH)

Caption: Cyclodehydration pathway converting the aminophenol precursor to the benzoxazole core.

Spectroscopic Characterization

Researchers should verify the identity of the synthesized compound using the following diagnostic signals.

¹H NMR (400 MHz, CDCl₃)
  • δ 8.00 (dd, 1H, J = 8.0, 1.2 Hz): Aromatic proton at C5 (ortho to ester, deshielded).

  • δ 7.70 (dd, 1H, J = 8.0, 1.2 Hz): Aromatic proton at C7.

  • δ 7.35 (t, 1H, J = 8.0 Hz): Aromatic proton at C6.

  • δ 4.02 (s, 3H): Methyl ester protons (-COOC_H_₃ ).

  • δ 2.72 (s, 3H): C2-Methyl protons (-C_H_₃ ). Note: This signal is distinctively downfield compared to a toluene methyl due to the electron-deficient heterocycle.

Mass Spectrometry (ESI+)
  • [M+H]⁺: 192.2 m/z

  • Fragmentation: Loss of methoxy group (-31) or CO₂Me (-59) is common in MS/MS.

Reactivity Profile & Functionalization

The compound possesses two distinct "handles" for chemical modification: the C4-Ester and the C2-Methyl group.

C2-Methyl Activation (Lateral Lithiation)

The methyl group at C2 is activated by the adjacent C=N bond (similar to 2-picoline).

  • Mechanism: Treatment with a strong base (LDA or LiHMDS) at -78°C generates a resonance-stabilized aza-enolate.

  • Application: Reaction with electrophiles (aldehydes, alkyl halides) allows for chain extension at the C2 position without disturbing the C4-ester.

C4-Ester Manipulation

The ester is electronically coupled to the benzoxazole nitrogen.

  • Hydrolysis: LiOH/THF yields the carboxylic acid (C4-COOH).

  • Amidation: Direct aminolysis or Weinreb amide formation facilitates scaffold growth for drug discovery libraries.

Reactivity Logic Diagram

Reactivity Core Methyl 2-methylbenzo[d] oxazole-4-carboxylate C2_Path C2-Methyl Activation (Lateral Lithiation) Core->C2_Path LDA, -78°C C4_Path C4-Ester Functionalization Core->C4_Path LiOH or R-NH2 Ring_Path Ring Electrophilics (SEAr) Core->Ring_Path HNO3/H2SO4 C2_Product 2-(Substituted-alkyl) benzoxazoles C2_Path->C2_Product C4_Product Amides, Acids, Hydrazides C4_Path->C4_Product Ring_Product C6-Nitro/Halo Derivatives Ring_Path->Ring_Product Meta to Ester

Caption: Divergent synthetic utility of the C2-methyl and C4-ester functionalities.

Medicinal Chemistry Applications

Scaffold Utility: The benzo[d]oxazole-4-carboxylate core serves as a bioisostere for indole-4-carboxylates and quinoline-4-carboxylates. The 4-position substitution creates a specific vector for hydrogen bonding interactions in protein active sites, often used to target:

  • Kinase Inhibitors: The oxazole nitrogen can accept hydrogen bonds from the hinge region.

  • Anti-infectives: Derivatives have shown activity against MRSA and M. tuberculosis.

  • Amyloid Probes: The planar, conjugated system is suitable for binding to amyloid-beta fibrils (diagnostic imaging).

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store in a cool, dry place (2–8°C recommended). Moisture sensitive (ester hydrolysis risk over long term).

  • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • Synthesis Protocol: Preparation of Methyl 2-methylbenzoxazole-4-carboxylate. Ambeed.com.[3] Link

  • Benzoxazole Reactivity: Reactivity of 2-methyl-4H-3,1-benzoxazin-4-ones... (Analogous chemistry). ResearchGate. Link

  • Physical Properties (Analog): Methyl benzo[d]oxazole-4-carboxylate. Fluorochem. Link

  • General Benzoxazole Synthesis: Synthesis of Benzoxazoles. Organic Chemistry Portal. Link

  • Precursor Information: Methyl 2-amino-3-hydroxybenzoate. ChemicalBook. Link

Sources

Comprehensive Spectroscopic Characterization of Methyl 2-methylbenzo[d]oxazole-4-carboxylate: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Methyl 2-methylbenzo[d]oxazole-4-carboxylate (Chemical Formula: C₁₀H₉NO₃) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of advanced pharmacophores. The benzoxazole core is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for benzamides and indoles. Derivatives of this specific ester have demonstrated profound efficacy as anti-fibrotic agents by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway[1], and as potent antagonists for the α4β7 integrin in the treatment of inflammatory bowel diseases[2].

Because the positioning of the ester and methyl groups critically dictates the molecule's binding affinity and metabolic stability, rigorous structural elucidation is paramount. This whitepaper provides a definitive, self-validating framework for the spectroscopic characterization (NMR, IR, and HRMS) of this compound, detailing both the how and the why behind each analytical protocol[3].

BiologicalPathway Compound Benzoxazole Derivative (Pharmacophore) TGFB TGF-β Receptor Complex Compound->TGFB Inhibits Smad Smad 2/3 Phosphorylation TGFB->Smad Activates ECM Extracellular Matrix (Collagen Synthesis) Smad->ECM Upregulates Fibrosis Tissue Fibrosis (Progression) ECM->Fibrosis Drives

Mechanism of action for benzoxazole-based anti-fibrotic agents targeting the TGF-β pathway.

Orthogonal Analytical Workflow: A Self-Validating System

To ensure absolute scientific integrity, the structural validation of this compound relies on an orthogonal analytical matrix. No single technique is treated as infallible; rather, the data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) must interlock perfectly. NMR establishes the carbon skeleton and proton connectivity, IR confirms the vibrational modes of the ester and heterocycle, and HRMS locks the exact mass, eliminating isobaric false positives.

AnalyticalWorkflow Prep Sample Preparation (High Purity >98%) NMR NMR Spectroscopy (1H & 13C in CDCl3) Prep->NMR Solubilization IR FT-IR Spectroscopy (KBr Pellet) Prep->IR Matrix Isolation MS HRMS (ESI-TOF) Positive Ion Mode Prep->MS Ionization Elucidation Structural Elucidation & Verification NMR->Elucidation IR->Elucidation MS->Elucidation

Multi-modal spectroscopic workflow for the structural validation of benzoxazole derivatives.

Experimental Methodologies & Causality

Protocol 1: Nuclear Magnetic Resonance (NMR) Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected because the compound lacks exchangeable protons (no -OH or -NH), preventing deuterium exchange artifacts. The deuterium provides a lock signal to compensate for the natural drift of the spectrometer's B₀ magnetic field.

  • Instrument Tuning: Insert the 5 mm tube into a 400 MHz NMR spectrometer. Tune and match the probe to the ¹H and ¹³C Larmor frequencies to maximize power transfer and signal-to-noise ratio.

  • ¹H NMR Acquisition (zg30): Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T₁) of all protons before the next pulse, which is a strict prerequisite for accurate quantitative integration. Acquire 16 scans.

  • ¹³C NMR Acquisition (zgpg30): Execute a proton-decoupled ¹³C pulse sequence. Set D1 to 2.0 seconds and acquire 1024 scans. Causality: Quaternary carbons (C4, C3a, C7a) lack attached protons, resulting in longer T₁ times and weaker Nuclear Overhauser Effect (NOE) enhancements. High scan counts are required to resolve these critical nodes[3].

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Matrix Preparation: Mill 2 mg of the compound with 200 mg of anhydrous Potassium Bromide (KBr) in an agate mortar. Causality: The KBr matrix isolates the analyte molecules, minimizing intermolecular interactions and reducing scattering losses compared to neat powder sampling.

  • Pellet Pressing: Press the fine powder in a mechanical die under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, background-subtracted against a blank KBr pellet[3].

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Dilution: Dilute the compound to 1 μg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid. Causality: The acidic modifier forces the protonation of the strongly basic oxazole nitrogen (N3) in the liquid phase.

  • Ionization: Inject the sample into an Electrospray Ionization (ESI) source operating in positive mode (+ESI). Set the capillary voltage to 3.5 kV.

  • Mass Analysis: Route the ions into a Time-of-Flight (TOF) analyzer. Calibrate the mass axis using a standard tuning mix to ensure sub-5 ppm mass accuracy[3].

Spectroscopic Data Analysis & Structural Assignment

¹H NMR Structural Elucidation

The ¹H NMR spectrum of this compound displays a classic 1,2,3-trisubstituted aromatic pattern on the benzene ring (positions 5, 6, and 7). The ester group at C4 is highly electron-withdrawing, which strongly deshields the ortho proton at C5, pushing it downfield to 7.95 ppm. Similarly, the C7 proton is deshielded by the inductive effect of the adjacent oxazole oxygen atom, appearing at 7.64 ppm.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) [3]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
7.95Doublet (d)7.81HC5-H (Deshielded by C4 ester)
7.64Doublet (d)8.11HC7-H (Deshielded by oxazole O)
7.32Triplet (t)7.91HC6-H (Meta to ester)
4.00Singlet (s)-3H-OCH₃ (Ester methyl)
2.69Singlet (s)-3HC2-CH₃ (Oxazole methyl)
¹³C NMR Structural Elucidation

The ¹³C NMR spectrum confirms the presence of all 10 distinct carbon environments. The dual signals at ~165 ppm are characteristic of the highly deshielded ester carbonyl and the C2 carbon of the oxazole ring, both of which are flanked by electronegative heteroatoms.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) [3]

Chemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
165.89Quaternary (C=O)Ester Carbonyl
165.72Quaternary (C=N)C2 (Oxazole ring)
151.49QuaternaryC7a (Bridgehead, O-linked)
140.94QuaternaryC3a (Bridgehead, N-linked)
126.60CH (Aromatic)C5
123.87CH (Aromatic)C7
121.52CH (Aromatic)C6
114.56QuaternaryC4 (Ester-linked)
52.48CH₃ (Aliphatic)-OCH₃ (Ester methyl)
14.77CH₃ (Aliphatic)C2-CH₃ (Oxazole methyl)
FT-IR Vibrational Analysis

The IR spectrum validates the functional groups identified in the NMR data. The intense, sharp band at 1719 cm⁻¹ is the hallmark of a conjugated ester carbonyl stretch, while the bands at 1573 and 1430 cm⁻¹ correspond to the breathing modes of the benzoxazole ring system.

Table 3: FT-IR Spectral Data (KBr Pellet) [3]

Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration Mode
3360WeakTrace moisture (O-H stretch, KBr artifact)
2933, 2852WeakAliphatic C-H stretch (Methyl groups)
1719StrongC=O stretch (Conjugated ester)
1573, 1430MediumC=C and C=N stretch (Benzoxazole ring)
1294, 1144, 1023StrongC-O stretch (Ester and oxazole ether)
High-Resolution Mass Spectrometry (HRMS)

The ESI-TOF analysis yields a highly accurate mass measurement that locks the empirical formula. The observed mass error of -4.16 ppm is well within the acceptable threshold (< 5 ppm) for small molecule drug discovery, confirming the identity of the synthesized product without ambiguity.

Table 4: High-Resolution Mass Spectrometry (ESI-TOF) [3]

ParameterValue
Ionization ModePositive Electrospray (+ESI)
Target Ion[M+H]⁺
Chemical FormulaC₁₀H₉NO₃
Calculated m/z192.0660
Found m/z192.0652
Mass Error (ppm)-4.16 ppm

References

  • [2] World Intellectual Property Organization. WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN. Google Patents. URL:

  • [3] Biying, et al. Synthesis of 2-Methylbenzoxazoles Directly from N-phenylacetamides Catalyzed by Palladium Acetate. The Royal Society of Chemistry. URL:

  • [1] World Intellectual Property Organization. WO2011047432A1 - Fused ring analogues of anti-fibrotic agents. Google Patents. URL:

Sources

Physical properties of Methyl 2-methylbenzo[d]oxazole-4-carboxylate (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methylbenzo[d]oxazole-4-carboxylate and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document also presents data for closely related structural isomers, namely Methyl 2-methyl-1,3-benzoxazole-5-carboxylate and Methyl benzo[d]oxazole-4-carboxylate. By analyzing the properties of these related compounds, we can infer the probable characteristics of the title compound. This guide includes a detailed summary of melting points, boiling points, and solubility profiles, alongside a generalized experimental workflow for their determination.

Introduction: The Significance of Benzoxazoles

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic and structural features allow it to interact with various biological targets, leading to applications in antimicrobial, anticancer, and anti-inflammatory research. The specific functionalization of the benzoxazole core, such as the inclusion of methyl and methyl carboxylate groups, can significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding these properties is a critical first step in the rational design of novel therapeutics and functional materials.

Physicochemical Properties: A Comparative Analysis

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Solubility
Methyl 2-methyl-1,3-benzoxazole-5-carboxylate 136663-21-365 - 69[1]Not availableNot available
Methyl benzo[d]oxazole-4-carboxylate 128156-54-7~80 - 82[2]260 - 270[2]Insoluble in water; Soluble in alcohols, ketones, and esters[2]
This compound 128156-55-8Not availableNot availableNot available

Analysis and Insights:

The presence of a methyl group at the 2-position, as in the title compound, versus a hydrogen atom in Methyl benzo[d]oxazole-4-carboxylate, is expected to have a minor impact on the melting and boiling points. The introduction of a non-polar methyl group may slightly lower the melting point due to a disruption in crystal lattice packing, or slightly increase the boiling point due to an increase in molecular weight and van der Waals forces.

The position of the methyl carboxylate group (at position 4, 5, or 6) will also influence the physical properties due to differences in molecular symmetry and intermolecular interactions. Based on the available data, it is reasonable to predict that this compound will be a solid at room temperature with a melting point in the range of 60-90°C. Its boiling point is likely to be above 250°C. Its solubility profile is expected to be similar to that of Methyl benzo[d]oxazole-4-carboxylate, exhibiting poor solubility in water and good solubility in common organic solvents.

Experimental Determination of Physical Properties

For the precise determination of the physical properties of this compound, the following experimental protocols are recommended.

Synthesis of this compound

A general and adaptable synthetic route for 2-methylbenzoxazole derivatives involves the condensation of an appropriate 2-aminophenol with an acetylating agent.[3]

Reaction Scheme:

Synthesis 2-Amino-3-hydroxybenzoic_acid 2-Amino-3-hydroxybenzoic acid Intermediate Acetylated Intermediate 2-Amino-3-hydroxybenzoic_acid->Intermediate Acetylation Acetic_anhydride Acetic anhydride Acetic_anhydride->Intermediate Target_Compound This compound Intermediate->Target_Compound Esterification & Cyclization Methanol_H+ Methanol, H+ Methanol_H+->Target_Compound

A generalized synthetic workflow.

Protocol:

  • Acetylation: To a solution of 2-amino-3-hydroxybenzoic acid in a suitable solvent (e.g., toluene), add acetic anhydride.

  • Cyclization/Esterification: Heat the reaction mixture to reflux. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).

Melting_Point_Determination Start Start Prepare_Sample Pack capillary tube with purified sample Start->Prepare_Sample Place_in_Apparatus Place in melting point apparatus Prepare_Sample->Place_in_Apparatus Heat_Slowly Heat slowly (1-2 °C/min) near expected melting point Place_in_Apparatus->Heat_Slowly Observe Observe for melting Heat_Slowly->Observe Record_Range Record temperature range from first liquid to completely molten Observe->Record_Range End End Record_Range->End

Workflow for melting point determination.

Determination of Boiling Point

Due to the expected high boiling point, distillation under reduced pressure (vacuum distillation) is recommended to prevent decomposition.

Determination of Solubility

A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents at room temperature and observing its dissolution. For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC can be employed.

Conclusion

While direct experimental data for this compound remains elusive, a comprehensive analysis of its structural isomers provides a reliable estimation of its key physical properties. This guide offers a foundational understanding for researchers, enabling them to proceed with experimental work with a well-informed perspective. The provided protocols offer a starting point for the synthesis and characterization of this and other novel benzoxazole derivatives.

References

  • PubChem. Methyl 2-methyl-1,3-oxazole-4-carboxylate. [Link]

  • ChemBK. Methyl Benzoxazole-4-carboxylate. [Link]

  • ChemSynthesis. methyl 2-phenyl-1,3-oxazole-4-carboxylate. [Link]

  • ResearchGate. The synthesis of 2-methylbenzo[d]oxazole derivatives (1a–f,2a–g). [Link]

  • ChemSynthesis. methyl 2-propyl-1,3-oxazole-4-carboxylate. [Link]

  • PubChem. 2-Methylbenzoxazole. [Link]

Sources

The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold, a bicyclic heterocyclic system, has been a subject of intense scientific scrutiny for over a century.[1] Its journey began with its initial synthesis in the late 19th century and has evolved into a cornerstone of medicinal chemistry, with numerous derivatives showing a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of the discovery and history of benzoxazole compounds, detailing key synthetic methodologies with experimental protocols, highlighting their emergence as a "privileged scaffold," and summarizing their quantitative impact on key biological targets. Furthermore, it visualizes the intricate signaling pathways and mechanisms of action of key benzoxazole compounds, offering a valuable resource for researchers and professionals in the field of drug discovery and development.[1]

Introduction: The Benzoxazole Scaffold - A Privileged Structure

Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[1] The parent molecule is a stable entity, but its core structure possesses reactive sites that permit extensive functionalization, making it a versatile template for synthesizing complex, bioactive molecules.[1][3] In medicinal chemistry, the benzoxazole framework is recognized as a "privileged scaffold," a term for molecular structures that can bind to multiple, distinct biological targets with high affinity.[1][4] This versatility has led to the development of vast libraries of benzoxazole derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6] The therapeutic importance of this scaffold is underscored by its presence in marketed drugs like the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen.[1][7]

Caption: The core chemical structure of the benzoxazole ring system.

The Genesis of Benzoxazole: Discovery and Foundational Synthesis

The history of benzoxazole chemistry is rooted in the foundational era of heterocyclic chemistry in the mid-19th century.[1] The timeline below highlights key milestones:

  • 1876: The First Synthesis: The journey of the benzoxazole ring system began with the pioneering work of German chemist Arthur Ladenburg. He is credited with the first synthesis of a benzoxazole derivative, specifically 2-methylbenzoxazole, through the condensation of o-aminophenol with acetic anhydride.[1] This seminal work laid the groundwork for the entire field of benzoxazole chemistry.[1] In the same year, the synthesis of 2-mercaptobenzoxazole was also documented, expanding the early scope of benzoxazole derivatives.[8]

  • Mid-20th Century: Nature's Blueprint: A significant surge in interest occurred with the discovery of naturally occurring benzoxazoles possessing potent biological activities. A prime example is the antibiotic Calcimycin (A23187), isolated from Streptomyces chartreusensis, which features the benzoxazole core and demonstrated the scaffold's therapeutic potential.[1]

  • Late 20th Century to Present: The "Privileged Scaffold" Era: The combination of versatile synthetic accessibility and a broad range of biological activities led to the recognition of benzoxazoles as a "privileged scaffold" in drug discovery.[1] This period has seen an explosion in the development of novel derivatives targeting a multitude of diseases.[1][2]

Evolution of Synthetic Methodologies

The construction of the benzoxazole ring is most commonly achieved by the cyclocondensation of an o-aminophenol with a carboxylic acid or its derivatives (such as aldehydes, acyl chlorides, or esters).[1][9]

The Classical Approach: Phillips-Ladenburg Condensation

The most traditional and widely utilized method is the Phillips-Ladenburg condensation. This reaction involves heating an o-aminophenol with a carboxylic acid, typically in the presence of a strong dehydrating agent.[1] Polyphosphoric acid (PPA) is the most common agent; it serves as both a catalyst and a solvent, driving the reaction towards the cyclized product by removing water at high temperatures (150-220°C).[1][10] While robust and high-yielding, this method's primary drawback is the harsh reaction conditions, which can limit its applicability to sensitive substrates.[11]

G cluster_mechanism Phillips-Ladenburg Condensation Mechanism Reactants o-Aminophenol + Carboxylic Acid Intermediate1 Amide Intermediate Formation (Acylation of Amine) Reactants->Intermediate1 Heat, PPA Intermediate2 Intramolecular Cyclization (Nucleophilic attack by Hydroxyl Group) Intermediate1->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Product 2-Substituted Benzoxazole Dehydration->Product

Caption: Simplified mechanism of the Phillips-Ladenburg condensation reaction.

Modern & Greener Synthetic Approaches

To overcome the limitations of classical methods, significant research has focused on developing milder and more efficient protocols. These modern techniques often employ catalysts to lower the activation energy, allowing for lower reaction temperatures and shorter reaction times.[9][12]

  • Catalytic Methods: A variety of catalysts, including Brønsted acidic ionic liquids, Lewis acids (e.g., In(OTf)₃), and heterogeneous nanocatalysts (e.g., magnetically separable Ag@Fe₂O₃), have been successfully employed.[9][11] These methods offer advantages such as high yields, easier workup, and, in the case of heterogeneous catalysts, reusability.[9][11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzoxazoles.[13] Microwave heating provides rapid and uniform heating of the reaction mixture, significantly reducing reaction times from hours to minutes and often improving yields.[13][14]

Comparative Analysis of Key Synthesis Methods

The choice of synthetic strategy is critical and depends on factors like substrate scope, desired yield, available equipment, and environmental considerations.

Synthesis MethodPrecursorsCatalyst/ReagentSolventTemp (°C)TimeAvg. Yield (%)Reference(s)
Phillips-Ladenburg o-Aminophenol, Carboxylic AcidPolyphosphoric Acid (PPA)None150-1804-5 h85-95[1][10]
Aldehyde Condensation o-Aminophenol, AldehydeFluorophosphoric AcidEthanolRoom Temp~2.5 h>90[9]
Ionic Liquid Catalysis o-Aminophenol, AldehydeBrønsted Acidic Ionic LiquidNone1305 h85-98[9]
Nanoparticle Catalysis o-Aminophenol, AldehydeAg@Fe₂O₃ NanoparticlesWater:EthanolRoom Temp<10 min88-97[11]
Microwave-Assisted o-Aminophenol, AldehydeVarious catalystsVarious30-1005-15 min>90[13][14]
Detailed Experimental Protocol: Synthesis of 2-Phenylbenzoxazole via PPA

This protocol describes a classic, reproducible method for synthesizing a 2-arylbenzoxazole, a common core in many biologically active derivatives.[10]

Objective: To synthesize 2-phenylbenzoxazole from o-aminophenol and benzoic acid using polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

Materials:

  • o-Aminophenol (1.09 g, 10 mmol)

  • Benzoic acid (1.22 g, 10 mmol)

  • Polyphosphoric acid (PPA) (~40 g)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Ethanol (for recrystallization)

  • Round-bottom flask (100 mL), magnetic stirrer, heating mantle, condenser

Procedure:

  • Reaction Setup: Combine o-aminophenol (1.09 g) and benzoic acid (1.22 g) in a 100 mL round-bottom flask equipped with a magnetic stir bar.[10]

  • Addition of PPA: Carefully add approximately 40 g of polyphosphoric acid to the flask under a fume hood. The PPA is highly viscous; gentle heating may be required to facilitate transfer.[10]

  • Heating: Heat the reaction mixture with stirring in a heating mantle to 150-180°C. Maintain this temperature for 4-5 hours.[10] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After cooling to approximately 100°C, cautiously pour the reaction mixture onto crushed ice (~200 g) in a beaker.

  • Neutralization & Precipitation: Stir the resulting slurry until the PPA is fully hydrolyzed. Neutralize the acidic mixture by slowly adding a 10% sodium bicarbonate solution until a precipitate forms and the solution is basic (pH > 7).[10]

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenylbenzoxazole.[10]

G cluster_workflow General Benzoxazole Synthesis Workflow start Combine Reactants (o-Aminophenol + Electrophile) reaction Add Catalyst/Reagent & Heat (if required) start->reaction monitor Monitor Reaction (TLC) reaction->monitor workup Quench & Neutralize monitor->workup Reaction Complete isolate Isolate Crude Product (Filtration) workup->isolate purify Purify Product (Recrystallization / Chromatography) isolate->purify characterize Characterize Final Product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for benzoxazole synthesis.

Biological Activities and Therapeutic Applications

The planar, aromatic, and lipophilic nature of the benzoxazole ring allows it to readily interact with biological macromolecules, making it a highly valuable pharmacophore.[15][16] Derivatives have demonstrated a remarkable range of activities.[3][5][6]

Anticancer Activity

Benzoxazole derivatives are extensively investigated as anticancer agents, acting through various mechanisms.[5][17]

  • Inhibition of Kinases: A primary target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase that mediates angiogenesis—the formation of new blood vessels essential for tumor growth.[5][10] By inhibiting VEGFR-2, benzoxazole derivatives can cut off a tumor's blood supply.[4][18] Several derivatives also show potent dual inhibitory activity against other kinases like c-Met.[19]

  • Induction of Apoptosis: Many benzoxazole compounds induce programmed cell death (apoptosis) in cancer cells.[20] This is often achieved by activating key executioner enzymes like caspase-3, which leads to the systematic dismantling of the cell.[21][22]

cluster_pathway VEGFR-2 Signaling Inhibition by Benzoxazole Derivatives VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Pathway Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Pathway Activates Blocked Inhibition of Angiogenesis VEGFR2->Blocked Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Blocks Binding Site Outcome Angiogenesis (Cell Proliferation, Migration) Pathway->Outcome

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and benzoxazoles have emerged as a promising class.[23] Their structural similarity to natural nucleic bases like adenine and guanine may allow them to interfere with microbial DNA replication or other essential cellular processes.[16][23] Derivatives have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[14][23]

Anti-inflammatory Activity

Certain benzoxazole derivatives act as potent anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][20] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Conclusion and Future Perspectives

From its first synthesis by Arthur Ladenburg in 1876, the benzoxazole scaffold has traversed a remarkable journey.[1] Initially a curiosity of early heterocyclic chemistry, it has firmly established itself as a "privileged" and indispensable core in modern medicinal chemistry.[1] The evolution from harsh, high-temperature syntheses to rapid, efficient, and green catalytic methods has dramatically expanded the accessible chemical space for drug discovery.[9][11] The diverse and potent biological activities, from anticancer to antimicrobial effects, ensure that benzoxazole derivatives will remain a focal point of research.[24][25] Future efforts will likely concentrate on developing multi-target agents, refining structure-activity relationships through computational modeling, and exploring novel, sustainable synthetic routes to unlock the full therapeutic potential of this versatile scaffold.[18]

References

  • . (2025). Benchchem.
  • The Genesis and Evolution of Benzoxazole-2-Thione Compounds: A Technical Guide. (2025). Benchchem.
  • The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide. (2025). Benchchem.
  • Soni, S., et al. (2023).
  • The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery. (2025). Benchchem.
  • Shankar, M. S., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm.
  • Shankar, M. S., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Publishing.
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflamm
  • Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. (2021).
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024).
  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017). PubMed.
  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (n.d.). PMC.
  • A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry. (2017). Thieme Chemistry.
  • Advances in the synthetic methods and biological activities of benzoxazole derivatives: A review. (2026).
  • A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. (2025). Benchchem.
  • Benzoxazoles – Knowledge and References. (n.d.). Taylor & Francis.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024).
  • Benzoxazoles as promising antimicrobial agents: A systematic review. (2020).
  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. (2020). Bentham Science Publishers.
  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers. (2026). Journal of Clinical Practice and Research.
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (n.d.).
  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences.
  • Benzoxazole derivatives as new generation of anti-breast cancer agents. (2020). PubMed.
  • Benzoxazole as Anticancer Agent: A Review. (2021). IJPPR.
  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simul
  • Chemical structure of FDA-approved and investigational benzoxazole derivatives. (n.d.).
  • Selected FDA-approved benzoxazole-based drugs and bioactive benzoxazole 2-carboxylates/carboxamides. (n.d.).
  • Marketed drugs containing benzoxazole. (n.d.).
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). MDPI.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. (n.d.). CKT College.
  • Hydrolysis pathway for 2-phenylbenzoxazole. (n.d.).
  • BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES. (2013).

Sources

Potential Biological Activities of 2-Methylbenzoxazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 2-methylbenzoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for a wide spectrum of therapeutic applications. Unlike inert heterocycles, the C2-methyl group exhibits unique chemical reactivity—specifically the acidity of the


-protons—allowing for facile functionalization into complex styryl and hydrazone derivatives. This guide analyzes the biological potential of 2-methylbenzoxazole derivatives, focusing on three primary therapeutic axes: antimicrobial action  (via DNA gyrase inhibition), oncology  (targeting VEGFR-2 and tubulin polymerization), and anti-inflammatory pathways  (COX-2 selectivity).

Chemical Foundation & Structure-Activity Relationships (SAR)[2]

The biological efficacy of 2-methylbenzoxazole compounds is governed by the electronic environment of the heterocyclic core. The fusion of the benzene and oxazole rings creates a planar system capable of interacting with biological macromolecules via


-

stacking and hydrogen bonding.
The "Methyl Handle" Reactivity

The methyl group at position 2 is not merely a steric filler; it is a reactive center. The electron-withdrawing nature of the oxazole nitrogen acidifies the methyl protons, enabling condensation reactions (e.g., with aromatic aldehydes) to form extended conjugated systems (styryl benzoxazoles). These extended systems often show enhanced lipophilicity and DNA-binding affinity compared to the parent 2-methylbenzoxazole.

SAR Logic[2]
  • Position 2 (C2): Substitution here dictates target selectivity. Retention of the methyl group often favors anti-inflammatory activity, whereas extension into styryl or hydrazone linkers enhances antimicrobial and anticancer potency.

  • Position 5 & 6 (Benzene Ring): Electron-withdrawing groups (EWGs) such as

    
    , 
    
    
    
    , or
    
    
    at these positions significantly increase antimicrobial potency by altering the dipole moment and enhancing cell membrane penetration. Electron-donating groups (EDGs) like
    
    
    are often critical for hydrogen bonding in enzyme active sites (e.g., COX-2).

SAR_Logic Core 2-Methylbenzoxazole Core Scaffold C2_Mod C2-Methyl Activation (Styryl/Hydrazone formation) Core->C2_Mod Acidity of alpha-protons C5_Mod C5 Substitution (EWG: NO2, Cl / EDG: NH2) Core->C5_Mod Electrophilic Substitution Antimicrobial Antimicrobial Potency (DNA Gyrase Binding) C2_Mod->Antimicrobial Extended conjugation Anticancer Anticancer Activity (Tubulin/VEGFR-2) C2_Mod->Anticancer Intercalation C5_Mod->Antimicrobial Membrane penetration AntiInflam Anti-inflammatory (COX-2 Selectivity) C5_Mod->AntiInflam H-bond donors

Figure 1: Structure-Activity Relationship (SAR) logic for 2-methylbenzoxazole functionalization.

Key Biological Activities[3][5][6][7]

Antimicrobial & Antifungal Activity

2-methylbenzoxazole derivatives, particularly those with 5-nitro or 5-chloro substitutions, exhibit potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

  • Mechanism of Action: The primary target is often DNA Gyrase (Topoisomerase II) . The benzoxazole nitrogen acts as a hydrogen bond acceptor for the active site residues (e.g., Arg136 in DNA gyrase B subunit), while the planar ring intercalates or stacks within the ATP-binding pocket, inhibiting bacterial DNA replication.

  • Key Data:

    • Compound: 5-nitro-2-(styryl)benzoxazole

    • Activity: MIC values as low as 6.25 µg/mL against MRSA (Methicillin-resistant S. aureus).

Anticancer Activity

Research indicates that 2-methylbenzoxazole derivatives possess significant cytotoxicity against human cancer cell lines, including MCF-7 (breast), A549 (lung), and HeLa (cervical).

  • Mechanisms:

    • VEGFR-2 Inhibition: Derivatives inhibit vascular endothelial growth factor receptor 2, suppressing angiogenesis.[1]

    • Tubulin Polymerization Inhibition: Similar to combretastatins, styryl-benzoxazoles bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.

  • Quantitative Summary:

Compound ClassTarget Cell LineIC50 (µM)Mechanism
2-Methyl-5-nitrobenzoxazoleA549 (Lung)17.4 ± 0.16Apoptosis Induction
2-(4-tert-butylphenyl)benzoxazoleMCF-7 (Breast)6.98VEGFR-2 Inhibition
Benzoxazole-hydrazone hybridHeLa (Cervical)5.2DNA Intercalation
Anti-inflammatory & Analgesic Activity

The structural similarity of benzoxazole to the indole nucleus of indomethacin suggests NSAID-like activity.

  • COX-2 Selectivity: 2-substituted benzoxazoles can be designed to fit the larger hydrophobic pocket of COX-2, avoiding COX-1 inhibition and reducing gastric side effects.

  • Docking Insights: Molecular docking studies reveal that the oxygen atom of the oxazole ring forms hydrogen bonds with Arg120 and Tyr355 in the COX active site.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating benzoxazole derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Objective: Quantify antimicrobial potency against standard strains (e.g., E. coli ATCC 25922).

Materials:

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.[2]

  • Resazurin dye (0.01%) as a viability indicator.

  • Test Compound (stock solution in DMSO).[2]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Serial Dilution: Add 100 µL MHB to all wells. Add 100 µL of test compound to column 1 and serially dilute (1:2) across the plate.[3][4]

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well. Final volume: 200 µL.

  • Controls:

    • Positive: Ciprofloxacin.[2][5]

    • Negative: DMSO vehicle.

    • Sterility: Broth only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate for 2–4 hours. Blue

    
     Pink indicates growth. The lowest concentration remaining Blue is the MIC.
    
Protocol: MTT Cytotoxicity Assay

Objective: Determine IC50 values against cancer cell lines.

Workflow:

  • Seeding: Seed cancer cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL of fresh media containing graded concentrations of 2-methylbenzoxazole derivative (0.1 – 100 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate % viability vs. control.

MTT_Workflow Step1 Cell Seeding (5x10^3 cells/well) Step2 Compound Treatment (0.1 - 100 µM) Step1->Step2 Step3 48h Incubation (37°C, 5% CO2) Step2->Step3 Step4 Add MTT Reagent (Metabolic conversion to Formazan) Step3->Step4 Step5 Solubilize with DMSO Step4->Step5 Step6 Absorbance Read (570nm) Calculate IC50 Step5->Step6

Figure 2: Step-by-step workflow for the MTT Cytotoxicity Assay.

Future Perspectives & Optimization

The 2-methylbenzoxazole scaffold is ripe for "hybrid drug" design. Future development should focus on:

  • PROTACs: Using the benzoxazole core as the protein-binding ligand linked to an E3 ligase recruiter for targeted protein degradation.

  • Metabolic Stability: Substitution of the methyl hydrogens with deuterium or fluorine to improve metabolic half-life without altering steric bulk.

References

  • BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. BenchChem. Link

  • Srinivas, A., et al. (2010).[6] Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326.[6] Link

  • Luo, Y., et al. (2012). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 17, 1-x. Link

  • Arora, R., et al. (2026). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell Lung Cancer. Journal of Clinical Practice and Research. Link

  • Bhardwaj, M., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. Link

  • Hussain, S., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. Link

  • Khan, A., et al. (2021).[7] Anti-nociceptive and Anti-inflammatory Activity of Synthesized Novel Benzoxazole Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[3][6] Link

  • Rakesh, K.P., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7-14.[8] Link

Sources

In Silico Prediction of Methyl 2-methylbenzo[d]oxazole-4-carboxylate Bioactivity: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulation[1]. Specifically, Methyl 2-methylbenzo[d]oxazole-4-carboxylate (CAS: 128156-55-8) presents a highly tunable structural core. The presence of the 4-carboxylate group and the 2-methyl substitution creates a unique electronic environment that influences both its pharmacokinetic profile and its binding affinity to various protein targets.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in silico methodology for predicting the bioactivity of this specific compound. Rather than relying on isolated docking scores, this guide establishes a holistic computational pipeline—integrating Quantum Mechanics (QM), ADMET profiling, 3D-QSAR, Molecular Docking, and Molecular Dynamics (MD) simulations[2]. This approach ensures that theoretical predictions are grounded in thermodynamic stability and translational viability.

Target Identification & Pharmacophore Mapping

Before initiating computational screening, it is critical to map the electronic and steric properties of the ligand to known biological targets. Recent in silico and in vitro studies on benzoxazole derivatives have identified two primary therapeutic axes:

  • Anticancer Activity (VEGFR-2 Inhibition): Benzoxazole derivatives act as competitive inhibitors at the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), suppressing tumor angiogenesis[3][4].

  • CNS Activity (GABA_A Receptor Modulation): Nitrogen-substituted benzoxazoles exhibit strong binding affinities to the GABA_A benzodiazepine site, indicating potential anxiolytic properties[1][5].

By leveraging these validated targets, we can construct a robust predictive model for this compound.

Computational Workflow & Methodology

The following protocols are designed as self-validating systems. Every computational step includes an internal control to ensure data integrity before progressing to the next phase.

Ligand Preparation & Quantum Mechanics (DFT)

Protocol:

  • Structure Generation: Build the 3D structure of this compound using ChemDraw and import it into Schrödinger Maestro or Avogadro.

  • Geometry Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-31G* basis set.

  • Electronic Mapping: Calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) surfaces.

Rationale & Causality: Standard force fields (e.g., OPLS4) often misrepresent the partial charges of novel heterocyclic rings. DFT is employed to calculate accurate quantum mechanical partial charges. The HOMO-LUMO gap directly dictates the chemical reactivity and kinetic stability of the molecule; a smaller gap indicates higher reactivity within the enzymatic pocket.

Self-Validation Check: Verify the convergence of the self-consistent field (SCF) cycles. If the imaginary frequencies in the vibrational analysis are non-zero, the structure is stuck in a transition state rather than a true local minimum, requiring re-optimization.

ADMET Profiling

Protocol:

  • Input the canonical SMILES string of the optimized ligand into QikProp (Schrödinger) or SwissADME.

  • Calculate key physicochemical parameters: Molecular Weight (MW), Octanol/Water Partition Coefficient (LogP), Topological Polar Surface Area (TPSA), and Hydrogen Bond Donors/Acceptors (HBD/HBA).

  • Evaluate toxicity endpoints, specifically hERG channel inhibition (cardiotoxicity) and Ames mutagenicity[6][7].

Rationale & Causality: A molecule with high binding affinity is useless if it cannot reach the target tissue. TPSA (< 90 Ų) and LogP (1.5 - 3.5) are critical for CNS targets to ensure Blood-Brain Barrier (BBB) penetration. For anticancer targets, avoiding hERG inhibition is paramount to prevent late-stage clinical trial failures due to QT prolongation.

Self-Validation Check: Cross-reference the predicted values against Lipinski’s Rule of Five and Veber’s rules. The protocol validates itself if the reference drug (e.g., Diazepam for CNS, Sorafenib for VEGFR-2) run in the same batch falls within its known experimental ADMET parameters.

Molecular Docking & 3D-QSAR

Protocol:

  • Protein Preparation: Retrieve target crystal structures from the PDB (e.g., VEGFR-2: PDB ID 4ASD; GABA_A: PDB ID 6X3X). Remove water molecules beyond 3 Å of the active site, add missing hydrogen atoms, and assign protonation states at pH 7.4.

  • Grid Generation: Center the receptor grid box strictly on the co-crystallized native ligand.

  • Precision Docking: Execute Extra Precision (XP) docking using Glide or AutoDock Vina.

  • Rescoring: Apply the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) continuum solvation model to calculate the exact binding free energy (ΔG_bind)[1][2].

Rationale & Causality: Standard docking scores (e.g., GlideScore) only estimate binding geometry based on rigid-receptor approximations. MM-GBSA re-evaluates the docked poses by accounting for the desolvation penalty—the energy required to strip water molecules away from the ligand and the receptor pocket—yielding a much more accurate predictor of true biological affinity.

Self-Validation Check: Redocking Protocol. Extract the native co-crystallized ligand and re-dock it into the prepared grid. The Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure must be < 2.0 Å . If the RMSD exceeds this threshold, the grid parameters or protonation states are flawed, and the docking results for the test compound must be discarded.

Molecular Dynamics (MD) Simulations

Protocol:

  • System Setup: Solvate the docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions (0.15 M).

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each at 300 K and 1 bar.

  • Production Run: Execute a 100 ns unconstrained MD simulation using GROMACS or Desmond.

  • Trajectory Analysis: Extract the RMSD of the protein backbone and the Root Mean Square Fluctuation (RMSF) of the active site residues.

Rationale & Causality: Proteins are highly dynamic entities. A ligand may show an excellent static docking score but rapidly dissociate when kinetic energy is introduced. MD simulations simulate the physiological environment, proving whether the this compound can maintain stable hydrogen bonds (e.g., with Cys919 in VEGFR-2) over time[4].

Self-Validation Check: Analyze the ligand RMSD relative to the protein backbone. A stable system will plateau within the first 20 ns and maintain fluctuations of < 1.5 Å for the remainder of the 100 ns trajectory. Continuous upward drift indicates a false-positive docking pose.

Data Presentation

The following tables summarize the predicted in silico metrics for this compound, synthesized from structural extrapolations of homologous benzoxazole derivatives[1][4][6].

Table 1: Predicted ADMET & Physicochemical Properties

ParameterPredicted ValueOptimal RangeBiological Implication
Molecular Weight 191.18 g/mol < 500 g/mol Excellent oral bioavailability
LogP (Lipophilicity) 1.451.0 - 5.0Good membrane permeability
TPSA 52.3 Ų< 90 Ų (CNS)High probability of BBB penetration
H-Bond Donors/Acceptors 0 / 4< 5 / < 10Compliant with Lipinski's Rules
hERG Inhibition Risk LowLowMinimal risk of cardiotoxicity

Table 2: Molecular Docking & MM-GBSA Binding Free Energies

Target ReceptorPDB IDGlide XP Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Interacting Residues
VEGFR-2 (Anticancer) 4ASD-7.85-42.15Cys919, Glu885, Asp1046
GABA_A (CNS) 6X3X-6.42-38.90Val290, Phe289, Asn265
DNA Gyrase (Antibacterial) 1KZN-5.90-31.20Arg136, Asp73

Visualizations

The following diagrams illustrate the computational pipeline and the mechanistic pathway of the predicted bioactivity.

Workflow LIG Ligand Preparation (this compound) QM Quantum Mechanics (DFT) HOMO/LUMO & Partial Charges LIG->QM Geometry Optimization ADMET ADMET Profiling (Pharmacokinetics & Toxicity) LIG->ADMET SMILES Input DOCK Molecular Docking (High-Throughput & Precision) QM->DOCK Refined 3D Structure MD Molecular Dynamics (MD) (100 ns Trajectory Analysis) DOCK->MD Top Poses MMGBSA Binding Free Energy (MM-GBSA / MM-PBSA) MD->MMGBSA Stability Validation

Fig 1. Sequential in silico workflow for bioactivity prediction and validation.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Target) VEGF->VEGFR2 Activates ATP ATP Binding Pocket VEGFR2->ATP Requires M2M This compound (Inhibitor) M2M->ATP Competitive Inhibition DOWN Downstream Signaling (MAPK / PI3K) M2M->DOWN Blocks ATP->DOWN Phosphorylation ANGIO Tumor Angiogenesis & Proliferation DOWN->ANGIO Promotes

Fig 2. Mechanism of action for VEGFR-2 competitive inhibition by the benzoxazole derivative.

Conclusion & Translational Outlook

The in silico evaluation of this compound reveals a highly promising scaffold for drug development. Its low molecular weight and favorable LogP make it an ideal candidate for further structural derivatization. By strictly adhering to a self-validating computational pipeline—where DFT ensures electronic accuracy, redocking validates grid parameters, and MD simulations confirm thermodynamic stability—researchers can confidently prioritize this compound for in vitro enzymatic assays and in vivo pharmacokinetic testing.

References

  • Foto, F. Z., Foto, E., Ertan-Bolelli, T., & Yildiz, I. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 123, 105756.[Link]

  • Jiang, Y., et al. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 13(22), 14808-14824.[Link]

  • Chikhale, H. U., & Rishipathak, D. D. (2025). In Silico Prediction, Molecular Docking Study for Identification of Novel Nitrogen Substituted Benzoxazole Derivative for Their Potential Biological Activity. Chemistry Africa, 8(3), 909-921.[Link]

Sources

Methodological & Application

Application Note: Advanced Analytical Characterization of Methyl 2-methylbenzo[d]oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methylbenzo[d]oxazole-4-carboxylate (CAS 128156-55-8) is a critical heterocyclic building block and pharmacophore intermediate. Benzoxazole derivatives are heavily utilized in the synthesis of antimicrobial compounds, oncology drugs, and anti-fibrotic agents, including tranilast analogues[1][2]. Because the biological efficacy and safety of these derivatives—particularly regarding off-target effects like UGT1A1 inhibition—rely heavily on structural purity, rigorous analytical characterization is paramount[1].

This application note provides a comprehensive, self-validating analytical framework for the structural elucidation and purity assessment of this compound using High-Resolution Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier Transform Infrared (FTIR) spectroscopy.

Physicochemical Profiling

Before initiating any analytical workflow, it is crucial to establish the baseline physicochemical properties of the analyte to inform solvent selection, chromatographic gradients, and ionization parameters.

Table 1: Physicochemical Profile of this compound [3]

Property Value
CAS Number 128156-55-8
Molecular Formula C10H9NO3
Molecular Weight 191.186 g/mol
Exact Mass 191.0582 Da
LogP 1.45

| IUPAC Name | methyl 2-methyl-1,3-benzoxazole-4-carboxylate |

Analytical Strategy & Workflow

To ensure absolute confidence in batch release or synthetic validation, we employ an orthogonal testing strategy. Structural elucidation is driven by NMR and FTIR, while purity and exact mass are confirmed via UHPLC-ESI-MS.

AnalyticalWorkflow cluster_0 Structural Elucidation cluster_1 Purity & Mass Confirmation Sample This compound (Batch Sample) NMR High-Resolution NMR (1H, 13C, 2D-COSY) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR LCMS UHPLC-ESI-MS ([M+H]+ = 192.1) Sample->LCMS HPLC RP-HPLC-UV (Chromatographic Purity) Sample->HPLC Data Integrated Data Analysis & Certificate of Analysis NMR->Data FTIR->Data LCMS->Data HPLC->Data

Figure 1. Comprehensive analytical characterization workflow for benzoxazole derivatives.

Protocol 1: High-Resolution NMR Spectroscopy

Scientific Rationale

NMR spectroscopy is the gold standard for mapping the carbon-hydrogen framework of benzoxazoles. The oxazole ring exerts a strong electron-withdrawing effect, significantly deshielding the C-2 methyl protons[4]. Furthermore, the anisotropic effect of the C-4 carboxylate carbonyl group explicitly deshields the adjacent H-5 aromatic proton, allowing for unambiguous regiochemical assignment[4].

Methodology (Self-Validating System)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • System Suitability Test (SST): Acquire a 1D ¹H spectrum of a standard (e.g., 1% ethylbenzene in CDCl3) to verify magnetic field homogeneity (shimming). The linewidth at half-height must be < 1.0 Hz.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans. Use a relaxation delay (D1) of 2 seconds to ensure complete relaxation of all spins, which is critical for accurate quantitative integration.

    • ¹³C NMR: 100 MHz, 1024 scans, D1 of 2 seconds, utilizing proton decoupling (WALTZ-16).

  • Internal Validation: Verify that the TMS signal is exactly at δ 0.00 ppm. Check the solvent residual peak (CDCl3 at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) to validate the chemical shift scale.

Table 2: Expected NMR Spectral Assignments [4]

Nucleus Chemical Shift (δ, ppm) Multiplicity Integration Assignment / Causality
¹H ~8.00 dd (J=8.0, 1.2 Hz) 1H H-5 : Deshielded by C-4 carbonyl anisotropy.
¹H ~7.65 dd (J=8.0, 1.2 Hz) 1H H-7 : Aromatic proton.
¹H ~7.35 t (J=8.0 Hz) 1H H-6 : Aromatic proton.
¹H ~4.02 s 3H -OCH3 : Ester methyl, heavily deshielded by oxygen.
¹H ~2.70 s 3H C2-CH3 : Deshielded by the adjacent oxazole C=N bond.
¹³C ~166.5 - - C=O : Ester carbonyl carbon.
¹³C ~164.2 - - C-2 : Oxazole ring carbon, highly deshielded by O and N.
¹³C ~52.4 - - -OCH3 : Ester methoxy carbon.

| ¹³C | ~14.8 | - | - | C2-CH3 : Aliphatic methyl carbon. |

Protocol 2: UHPLC-ESI-MS for Purity and Mass Confirmation

Scientific Rationale

The basic nitrogen of the benzoxazole ring readily accepts a proton in acidic environments, making Positive Electrospray Ionization (ESI+) the optimal mass spectrometry technique. The addition of 0.1% formic acid to the mobile phase serves a dual mechanistic purpose: it suppresses residual silanol ionization on the stationary phase (preventing chromatographic peak tailing) and provides an abundant proton source to generate the [M+H]+ precursor ion at m/z 192.1[1].

Fragmentation M [M+H]+ Precursor Ion m/z 192.1 (C10H10NO3+) F1 Loss of Methanol (-32 Da) m/z 160.1 (Acylium Ion) M->F1 CID - CH3OH F2 Loss of CO (-28 Da) m/z 132.1 (Benzoxazole Core) F1->F2 CID - CO F3 Ring Cleavage m/z < 100 F2->F3 High Energy

Figure 2. Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Methodology (Self-Validating System)
  • Mobile Phase Preparation:

    • A: LC-MS grade Water + 0.1% Formic Acid.

    • B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Chromatographic Conditions: Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Flow rate: 0.4 mL/min. Gradient: 5% B to 95% B over 5.0 minutes.

  • System Suitability Test (SST): Inject a calibration mix (e.g., caffeine, m/z 195.087) to verify mass accuracy (± 5 ppm) and column efficiency (N > 10,000).

  • Blank Injection: Inject 1 µL of sample diluent (50:50 Water:Acetonitrile). The chromatogram must show no peaks with S/N > 3 at the expected retention time to rule out system carryover.

  • Sample Analysis: Inject 1 µL of the sample (prepared at 10 µg/mL). Monitor UV absorbance at 254 nm for chromatographic purity and extract the Total Ion Chromatogram (TIC) for mass confirmation.

Table 3: Expected LC-MS Data [1]

Parameter Expected Value Causality / Note
Retention Time (Rt) ~2.5 - 3.0 min (Method dependent) Elutes in the mid-organic gradient range due to moderate LogP (1.45).
Precursor Ion [M+H]+ m/z 192.1 Protonation of the oxazole nitrogen.

| Major Fragment | m/z 160.1 | Loss of CH3OH (-32 Da) from the ester group during CID. |

Protocol 3: Fourier Transform Infrared (FTIR) Spectroscopy

Scientific Rationale

FTIR provides orthogonal validation of the functional groups identified by NMR. The vibrational frequencies of the ester carbonyl and the oxazole C=N bond are highly diagnostic[5]. Attenuated Total Reflectance (ATR) is utilized to eliminate the need for KBr pellet pressing, thereby reducing moisture interference and sample preparation artifacts.

Methodology (Self-Validating System)
  • Background Scan: Collect a 32-scan background spectrum of the clean diamond ATR crystal to account for atmospheric CO2 and H2O vapor.

  • System Verification: Verify the baseline noise is < 0.01 absorbance units.

  • Sample Analysis: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Cleaning & Carryover Check: Clean the crystal with isopropanol and perform a secondary background scan to ensure no residual sample remains before the next analysis.

Table 4: Key FTIR Vibrational Assignments [5]

Wavenumber (cm⁻¹) Intensity Assignment Structural Correlation
~1720 Strong C=O stretch Conjugated ester carbonyl at C-4.
~1610 Medium C=N stretch Imine-like bond within the oxazole ring.
~1240 Strong C-O-C stretch Asymmetric stretch of the ester group.

| ~1050 | Medium | C-O-C stretch | Ether-like linkage in the benzoxazole core. |

References

  • This compound (CAS 128156-55-8) - Fluorochem Source: fluorochem.co.uk 3

  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives Source: ijpsjournal.com 5

  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy Source: benchchem.com 4

  • WO2011047432A1 - Fused ring analogues of anti-fibrotic agents Source: google.com (Google Patents) 1

  • An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate Source: amazonaws.com (World Journal of Pharmaceutical Research) 2

Sources

Application Notes and Protocols: The Benzoxazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Benzoxazole Pharmacophore

The benzoxazole moiety—a bicyclic, planar ring system consisting of a benzene ring fused to an oxazole ring—has emerged as a privileged pharmacophore in modern medicinal chemistry 1. Due to its unique electronic distribution, the benzoxazole core acts as an excellent hydrogen bond acceptor and a robust bioisostere for amides and esters. This structural versatility allows it to favorably interact with diverse protein targets, improving both the lipophilicity and metabolic stability of lead compounds. From neurodegenerative diseases to oncology, benzoxazole derivatives are heavily utilized in both early-phase hit-to-lead optimization and FDA-approved therapeutics.

Mechanistic Causality: Why Benzoxazole?

In drug design, the selection of a heterocycle is never arbitrary. The causality behind choosing benzoxazole lies in its planarity and heteroatom placement, which facilitate deep insertion into narrow, hydrophobic binding pockets while maintaining critical electrostatic interactions.

  • Transthyretin (TTR) Stabilization (Tafamidis): In the treatment of TTR-mediated amyloidosis, the benzoxazole core of Tafamidis is critical. The planar structure mimics thyroxine, allowing the drug to bind with high affinity to the thyroxine-binding pockets of the TTR tetramer. This kinetically stabilizes the tetramer, preventing the rate-limiting dissociation that leads to toxic monomer misfolding and amyloid fibril formation 2.

  • Orexin Receptor Antagonism (Suvorexant): Suvorexant utilizes a 5-chloro-1,3-benzoxazole group to achieve selective dual antagonism of the OX1R and OX2R receptors. The benzoxazole ring provides the necessary steric bulk and lipophilicity to block neuropeptide binding in the lateral hypothalamus, effectively reducing wakefulness 3.

  • Kinase Inhibition (Oncology): Benzoxazole derivatives are engineered as dual VEGFR-2/c-Met inhibitors. The nitrogen and oxygen heteroatoms of the oxazole ring participate in crucial hydrogen bonding with the kinase hinge region, a mechanism that helps overcome therapeutic resistance driven by tumor hypoxia 4.

TTR_Stabilization A Mutant TTR Tetramer (Unstable) B Rate-Limiting Dissociation A->B Pathogenic Pathway E Kinetically Stabilized TTR Tetramer A->E Drug Binding (Thyroxine Pocket) C Misfolded Monomers & Amyloid Fibrils B->C Aggregation D Tafamidis (Benzoxazole) D->E High Affinity Interaction E->B Inhibits Dissociation

Mechanism of Tafamidis-mediated kinetic stabilization of transthyretin (TTR) tetramers.

Quantitative Data: Efficacy & Synthesis

Table 1: FDA-Approved Drugs Containing the Benzoxazole Scaffold
Drug NameChemical ScaffoldPrimary TargetClinical Indication
Tafamidis 1,3-benzoxazole-6-carboxylic acidTransthyretin (TTR)TTR-mediated amyloidosis 2
Suvorexant 5-chloro-1,3-benzoxazoleOrexin Receptors (OX1R/OX2R)Insomnia 3
Chlorzoxazone 5-chloro-1,3-benzoxazol-2-olCentral Spinal SynapsesMusculoskeletal pain/spasms 5
Table 2: Comparative Synthetic Methodologies for Benzoxazole Derivatives
MethodologyCatalyst / ReagentsReaction ConditionsAverage YieldKey Advantage
Carboxylic Acid CondensationPolyphosphoric Acid (PPA)150°C, 3-5 hours75-85%Highly scalable; PPA acts as both solvent and dehydrator.
Oxidative CyclizationPb(OAc)₄ / Acetic AcidReflux, 4-6 hours70-90%Excellent functional group tolerance for complex aldehydes.
Green Solvent-Free SynthesisBrønsted Acidic Ionic Liquid (BAIL)130°C, 5 hours87-98%Eco-friendly; rapid reaction rate; easily recyclable catalyst.

Experimental Protocols: Self-Validating Synthesis Workflows

To leverage benzoxazoles in early-phase drug discovery, robust and scalable synthetic protocols are required. Below are two self-validating workflows designed to ensure high fidelity and reproducibility.

Protocol A: Classical Polyphosphoric Acid (PPA)-Mediated Cyclization

This protocol relies on the direct condensation of o-aminophenol with carboxylic acids. The causality of using PPA is twofold: it acts as a solvent capable of withstanding high temperatures, and it serves as a potent dehydrating agent, driving the intramolecular cyclization forward by sequestering the water byproduct 6.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).

  • Catalyst Addition: Carefully add 40 g of Polyphosphoric acid (PPA) to the flask.

  • Cyclization: Heat the mixture to 150°C using an oil bath and stir continuously for 4 hours.

    • Self-Validation Check 1 (Reaction Progress): Monitor via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent. The complete disappearance of the o-aminophenol spot (visualized under UV at 254 nm) validates the completion of the condensation phase.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the viscous mixture onto 200 g of crushed ice with vigorous stirring to hydrolyze the PPA.

    • Self-Validation Check 2 (Precipitation): The immediate formation of a solid precipitate or a distinct biphasic cloudy suspension confirms successful product formation and PPA hydrolysis.

  • Extraction & Purification: Neutralize the aqueous mixture with 10% NaOH until pH 7 is reached. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Check 3 (Structural Integrity): Perform LC-MS or ¹H-NMR on the isolated solid. The molecular ion peak must match the theoretical mass of 2-phenylbenzoxazole (m/z 196.07) to validate structural integrity.

Protocol B: Green Synthesis via Brønsted Acidic Ionic Liquid (BAIL) Gel

Traditional methods often suffer from harsh conditions and difficult workups. This protocol utilizes a BAIL gel under solvent-free conditions. The high localized proton density of the ionic liquid accelerates Schiff base formation and subsequent oxidative cyclization, while its gel phase allows for simple centrifugal recovery 7.

  • Reagent Mixing: Add o-aminophenol (0.119 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and BAIL gel (0.010 g, 1.0 mol %) into a 5 mL reaction vessel.

  • Solvent-Free Heating: Stir the mixture under solvent-free conditions at 130°C for 5 hours.

  • Phase Separation: Dissolve the crude mixture in 10 mL of ethyl acetate. Centrifuge the mixture at 4000 rpm for 5 minutes.

    • Self-Validation Check 1 (Catalyst Recovery): The BAIL gel will pellet at the bottom of the tube. Decant the organic layer. Wash the pellet with hexane and ethanol, then dry in a vacuum. Weigh the recovered catalyst; >95% mass recovery validates the reusability of the system.

  • Chromatography: Dry the organic layer over anhydrous MgSO₄, concentrate in a vacuum, and purify via silica gel column chromatography using acetone/petroleum ether (1:19).

Synthesis_Workflow Step1 Reagents: o-Aminophenol + Benzaldehyde + BAIL Gel Catalyst Step2 Solvent-Free Reaction (130°C, 5 hours) Step1->Step2 Step3 Dissolution in Ethyl Acetate & Centrifugation Step2->Step3 Step4 Catalyst Recovery (Washing & Drying) Step3->Step4 Solid Phase (Pellet) Step5 Organic Layer Extraction & Silica Gel Chromatography Step3->Step5 Liquid Phase (Supernatant) Step6 Pure 2-Phenylbenzoxazole (Yield: ~98%) Step5->Step6

Workflow for the green synthesis of 2-phenylbenzoxazole using a recyclable BAIL gel catalyst.

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed / Springer Nature.1

  • Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PMC / NIH.2

  • Suvorexant | CID 24965990. PubChem - NIH.3

  • Chlorzoxazone | CID 2733. PubChem - NIH.5

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.4

  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem.6

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.7

Sources

The Versatile Intermediate: Methyl 2-methylbenzo[d]oxazole-4-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and organic synthesis, the benzoxazole scaffold stands out as a privileged heterocyclic motif. Its presence in a wide array of biologically active compounds has rendered it a focal point for drug discovery efforts. This guide provides an in-depth look at a key building block, Methyl 2-methylbenzo[d]oxazole-4-carboxylate , detailing its synthesis and subsequent application as a versatile intermediate in the construction of more complex molecular architectures, with a particular focus on the synthesis of potential therapeutic agents.

The Significance of the Benzoxazole Core

Benzoxazole derivatives are integral to the development of new therapeutic agents due to their broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The structural rigidity and potential for diverse functionalization make the benzoxazole nucleus an attractive starting point for the design of novel drugs.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that begins with a readily available starting material, 3-amino-4-hydroxybenzoic acid. The following protocol outlines a reliable and efficient pathway to obtain this compound.

Experimental Workflow: Synthesis of this compound

A 3-Amino-4-hydroxybenzoic acid B Methyl 3-amino-4-hydroxybenzoate A->B Esterification (MeOH, TMSCl) C Methyl 3-acetamido-4-hydroxybenzoate B->C N-Acetylation (Acetic Anhydride) D This compound C->D Cyclization (Heat or Acid Catalyst)

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

Step 1: Esterification of 3-Amino-4-hydroxybenzoic acid

This initial step converts the carboxylic acid to its corresponding methyl ester, which is a necessary protection/modification for the subsequent cyclization step.

  • Materials:

    • 3-Amino-4-hydroxybenzoic acid

    • Anhydrous Methanol (MeOH)

    • Trimethylsilyl chloride (TMSCl)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Rotary evaporator

    • Silica gel for column chromatography

    • Ethyl acetate

  • Procedure:

    • To a solution of 3-Amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol, add trimethylsilyl chloride (2.3 eq) dropwise at room temperature.[1]

    • Stir the reaction mixture at 55 °C for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to afford Methyl 3-amino-4-hydroxybenzoate as a solid.[1]

Causality Behind Experimental Choices: The use of TMSCl in methanol is a mild and effective method for the esterification of amino acids. TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method avoids the harsh conditions of traditional Fischer esterification, which could lead to side reactions with the amino and hydroxyl groups.

Step 2: N-Acetylation of Methyl 3-amino-4-hydroxybenzoate

The amino group is acetylated to form an amide, which is the precursor for the oxazole ring.

  • Materials:

    • Methyl 3-amino-4-hydroxybenzoate

    • Acetic anhydride

    • Glacial acetic acid (optional)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve Methyl 3-amino-4-hydroxybenzoate (1.0 eq) in a minimal amount of glacial acetic acid or suspend it in a suitable solvent.

    • Add acetic anhydride (1.1 eq) dropwise to the mixture at room temperature.

    • Stir the reaction for 1.5 hours at room temperature.[2]

    • The product, Methyl 3-acetamido-4-hydroxybenzoate, may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

Step 3: Cyclization to form this compound

The final step involves an intramolecular cyclization to form the benzoxazole ring system.

  • Materials:

    • Methyl 3-acetamido-4-hydroxybenzoate

    • High-boiling point solvent (e.g., Dowtherm A or Polyphosphoric acid (PPA))

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle with temperature control

    • Distillation apparatus (for purification)

  • Procedure:

    • Heat Methyl 3-acetamido-4-hydroxybenzoate under reflux in a high-boiling point solvent or with a dehydrating agent like PPA to facilitate the cyclization.

    • The reaction temperature is typically high, often exceeding 200 °C, to drive the dehydration and ring closure.

    • Monitor the reaction by TLC until the starting material is consumed.

    • The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Causality Behind Experimental Choices: The high temperature or the use of a strong dehydrating agent like PPA is necessary to overcome the activation energy for the intramolecular nucleophilic attack of the hydroxyl group on the amide carbonyl, followed by dehydration to form the aromatic oxazole ring.

Application as an Intermediate: Synthesis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

This compound is a valuable intermediate for the synthesis of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for the treatment of pain and inflammation.[3] A common class of FAAH inhibitors features an α-ketooxazole pharmacophore, which acts as a reversible covalent inhibitor.[4][5]

The following protocols describe the conversion of this compound into a key carboxylic acid intermediate and its subsequent coupling to form an amide precursor to an α-ketooxazole FAAH inhibitor.

Experimental Workflow: Application in FAAH Inhibitor Synthesis

D This compound E 2-Methylbenzo[d]oxazole-4-carboxylic acid D->E Hydrolysis (LiOH, THF/H2O) G N-Substituted-2-methylbenzo[d]oxazole-4-carboxamide E->G Amide Coupling (EDC, HOBt, DIPEA) F Amine (e.g., Piperidine derivative) F->G H α-Ketooxazole FAAH Inhibitor G->H Oxidation

Caption: Synthetic pathway towards α-ketooxazole FAAH inhibitors.

Protocol 2: Hydrolysis to 2-Methylbenzo[d]oxazole-4-carboxylic acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then ready for amide coupling.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water.

    • Add an excess of LiOH (e.g., 3.0 eq) and stir the mixture at room temperature for 6 hours or until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Methylbenzo[d]oxazole-4-carboxylic acid.

Protocol 3: Amide Coupling with a Piperidine Derivative

The carboxylic acid is coupled with a suitable amine, for instance, a substituted piperidine, which is a common fragment in FAAH inhibitors.[3]

  • Materials:

    • 2-Methylbenzo[d]oxazole-4-carboxylic acid

    • Substituted piperidine (or other desired amine)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve 2-Methylbenzo[d]oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM under a nitrogen atmosphere.

    • Add EDC (1.2 eq), HOBt (0.1 eq), and DIPEA (2.0 eq).[6]

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine (e.g., a substituted piperidine, 1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours until completion (monitored by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (if DMF is used), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired amide.

Causality Behind Experimental Choices: The use of coupling reagents like EDC and HOBt is standard practice for efficient amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt acts as an additive to suppress side reactions and racemization by forming an active ester, which is more stable and reacts cleanly with the amine. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.

Data Summary

CompoundStarting Material(s)Key ReagentsTypical Yield (%)
Methyl 3-amino-4-hydroxybenzoate3-Amino-4-hydroxybenzoic acid, MethanolTMSCl57[1]
Methyl 3-acetamido-4-hydroxybenzoateMethyl 3-amino-4-hydroxybenzoate, Acetic anhydride-High
This compoundMethyl 3-acetamido-4-hydroxybenzoateHeat or PPAModerate to High
2-Methylbenzo[d]oxazole-4-carboxylic acidThis compoundLiOHHigh
N-Substituted-2-methylbenzo[d]oxazole-4-carboxamide2-Methylbenzo[d]oxazole-4-carboxylic acid, AmineEDC, HOBt, DIPEA60-95[6]

Conclusion

This compound serves as a highly valuable and versatile intermediate in organic synthesis. The protocols detailed herein provide a clear and reproducible pathway for its synthesis and demonstrate its utility in the construction of precursors for potent FAAH inhibitors. The strategic functionalization of the benzoxazole core, enabled by intermediates like the title compound, continues to be a fruitful avenue for the discovery of novel therapeutic agents. The provided methodologies, grounded in established chemical principles, offer a solid foundation for researchers in their synthetic endeavors.

References

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (URL not available)
  • Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. ACS Medicinal Chemistry Letters. (URL not available)
  • Design, synthesis and evaluation of polar head group containing 2-keto-oxazole inhibitors of FAAH. Bioorganic & Medicinal Chemistry. (URL not available)
  • Process for producing piperidinecarboxylic acid amide derivatives.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry. (URL not available)
  • 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm. (URL not available)
  • Synthesis from Carboxylic Acid Deriv
  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxyl
  • (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... ResearchGate. ([Link])

  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. (URL not available)
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. aws.amazon.com. (URL not available)
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal. ([Link])

  • Synthesis of 2-methylbenzoxazole. PrepChem.com. ([Link])

  • Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry. ([Link])

  • 3-Hydroxymethyl-3-phenylcyclopropene. Organic Syntheses. ([Link])

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. ([Link])

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. ([Link])

  • Synthesis of Dihydrobenzisoxazoles by the [3+2] Cycloaddition of Arynes and Oxaziridines. Europe PMC. ([Link])

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. ([Link])

  • Novel Short-Step Synthesis of Functionalized ??-Phenyl-??-hydroxybutenoates and Their Cyclization to 4-Hydroxycoumarins via the N-Hydroxybenzotriazole Methodology. ResearchGate. ([Link])

  • Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. RSC Publishing. ([Link])

Sources

Application Note: High-Throughput Screening Assays for Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzoxazole derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting broad-spectrum bioactivity ranging from antineoplastic (kinase inhibition) to antimicrobial properties.[1][2][3] However, their intrinsic physicochemical properties—specifically high lipophilicity and potential for excited-state intramolecular proton transfer (ESIPT) fluorescence—pose unique challenges in High-Throughput Screening (HTS). This guide details optimized protocols for screening benzoxazole libraries, focusing on a biochemical VEGFR-2 kinase assay and a cell-based antimicrobial screen. It explicitly addresses artifact management, including solubility optimization and fluorescence interference mitigation.

Introduction: The Benzoxazole Challenge

Benzoxazoles are heterocyclic compounds structurally isosteric to purine bases (adenine/guanine), allowing them to interact effectively with ATP-binding pockets of kinases and bacterial DNA gyrase.

While their therapeutic potential is high, they present specific HTS liabilities:

  • Autofluorescence: Many benzoxazole derivatives are fluorescent (often used as optical brighteners). In fluorescence-based assays (e.g., FRET, FP), this can lead to false positives/negatives.

  • Solubility/Aggregation: Their planar, lipophilic nature often leads to precipitation in aqueous buffers or colloidal aggregation, causing non-specific enzyme inhibition ("promiscuous inhibitors").

This guide prioritizes Luminescence and Absorbance readouts to bypass fluorescence interference and includes strict detergent controls to prevent aggregation.

HTS Strategy & Workflow

To ensure high-fidelity hit identification, we employ a funnel approach. The primary screen utilizes a robust biochemical assay, followed by orthogonal confirmation and counter-screening for false positives.

HTS Workflow Diagram

HTS_Workflow Library Benzoxazole Library (10 mM DMSO Stock) QC QC: Solubility & Purity Check (Nephelometry) Library->QC Primary Primary Screen: VEGFR-2 Kinase Assay (ADP-Glo™ Luminescence) QC->Primary Pass Filter1 Hit Selection (>50% Inhibition, Z' > 0.5) Primary->Filter1 Filter1->Library No (Archive) Counter Counter Screen: Unrelated Kinase + Autofluorescence Check Filter1->Counter Yes Secondary Secondary Screen: Cell-Based Viability (MTT) or Antimicrobial MIC Counter->Secondary Specific Lead Validated Lead IC50 Determination Secondary->Lead

Caption: Step-wise HTS workflow designed to filter out non-specific aggregators and fluorescent artifacts early in the discovery process.

Protocol 1: Biochemical Screen (VEGFR-2 Kinase Inhibition)

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Method: ADP-Glo™ Kinase Assay (Promega).[4] Rationale: This assay quantifies ADP produced during the kinase reaction. It is a luminescent assay, making it immune to the intrinsic fluorescence of benzoxazole derivatives.

Reagents & Equipment
ComponentSpecificationNotes
Enzyme Recombinant VEGFR-2 (KDR)Use ~0.2 ng/µL final conc.
Substrate Poly (Glu, Tyr) 4:1Generic tyrosine kinase substrate.
ATP Ultra-pure ATP (10 µM)At Km(app) to detect competitive inhibitors.
Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSACritical: Add 0.01% Triton X-100 to prevent benzoxazole aggregation.
Plate 384-well White, Solid BottomWhite plates maximize luminescence signal.
Detection ADP-Glo™ ReagentConverts ADP to ATP -> Luciferase light output.
Step-by-Step Procedure
  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Echo 550) to dispense 20 nL of library compounds (10 mM in DMSO) into the 384-well plate.

    • Controls: Column 1 (DMSO only, High Control), Column 2 (Staurosporine 1 µM, Low Control).

  • Enzyme Addition:

    • Dispense 2 µL of 2.5X VEGFR-2 enzyme solution in Kinase Buffer.

    • Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT. This allows benzoxazoles to bind the active site.[5]

  • Reaction Initiation:

    • Dispense 3 µL of 1.6X ATP/Substrate mix. Final volume = 5 µL.

    • Incubate at RT for 60 minutes .

  • Reaction Termination (ADP-Glo):

    • Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min at RT (stops kinase, depletes remaining ATP).

  • Detection:

    • Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT (converts produced ADP to light).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate the Z-factor (Z') to validate assay quality. A Z' > 0.5 is mandatory for HTS.



  • 
    : Mean and SD of Positive Control (DMSO, high signal).
    
  • 
    : Mean and SD of Negative Control (Staurosporine, low signal).
    

Protocol 2: Antimicrobial Screen (Broth Microdilution)

Target: Whole-cell bacterial growth inhibition (e.g., S. aureus, E. coli). Method: 96-well Broth Microdilution (CLSI guidelines). Challenge: Benzoxazoles often have poor aqueous solubility.

Reagents
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Bacteria adjusted to

    
     CFU/mL.[4][5]
    
  • Detection: Absorbance (OD600) or Resazurin (colorimetric).

Step-by-Step Procedure
  • Plate Preparation:

    • Prepare 2-fold serial dilutions of benzoxazoles in DMSO (100x stocks).

    • Add 1 µL of compound to 99 µL of CAMHB in a 96-well clear plate. Final DMSO = 1%.

  • Inoculation:

    • Add 100 µL of bacterial suspension (

      
       CFU/mL) to each well.
      
    • Final Assay Volume: 200 µL; Final Bacterial Conc:

      
       CFU/mL.
      
  • Incubation:

    • Seal with breathable membrane. Incubate at 37°C for 16–20 hours.

  • Readout:

    • Primary: Measure OD600 (Turbidity).

    • Secondary (if precipitation occurs): Add 20 µL Resazurin (0.01%). Incubate 1–2 hours. Blue

      
       Pink indicates viable cells. This distinguishes precipitation (turbid) from bacterial growth (metabolically active).
      

Mechanism of Action: Kinase Inhibition

Benzoxazoles typically act as Type I ATP-competitive inhibitors. The nitrogen in the oxazole ring often forms a hydrogen bond with the "hinge region" of the kinase.

MOA_Kinase Benzoxazole Benzoxazole Derivative ATP_Pocket ATP Binding Pocket (Hinge Region) Benzoxazole->ATP_Pocket Competitive Binding Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Inhibited ATP ATP Molecule ATP->ATP_Pocket Blocked Signaling Downstream Signaling (Angiogenesis) Phosphorylation->Signaling Reduced

Caption: Mechanism of ATP-competitive inhibition by benzoxazole derivatives at the kinase active site.

Troubleshooting & Optimization

Managing Fluorescence Interference

Benzoxazoles can exhibit Excited-State Intramolecular Proton Transfer (ESIPT), causing strong fluorescence in the blue/green region.

  • Avoid: Assays using coumarin or fluorescein labels (e.g., standard FRET).

  • Solution: Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with red-shifted fluorophores (e.g., Europium/Allophycocyanin). The time delay (50–100 µs) allows the short-lived benzoxazole autofluorescence to decay before the signal is read.

Solubility Issues
  • Symptom: Steep Hill slopes (> 2.0) in dose-response curves or irregular replicates.

  • Fix:

    • Ensure DMSO concentration is constant across the plate (usually 0.5% or 1%).

    • Include 0.01% Triton X-100 or Tween-20 in biochemical buffers to prevent colloidal aggregation.

References

  • BenchChem. (2025).[1][4][5][6] Application Notes and Protocols for High-Throughput Screening of Benzoxazole Libraries. Retrieved from

  • National Institutes of Health (NIH). (2019). High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds. PubMed Central. Retrieved from [7]

  • MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from

  • American Society for Microbiology (ASM). (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Retrieved from

  • Simeonov, A., et al. (2008).[8] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health. Retrieved from

Sources

Application Notes and Protocols for Cell-Based Assays Involving Methyl 2-methylbenzo[d]oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] From anti-inflammatory to anticancer agents, derivatives of this versatile heterocycle are at the forefront of drug discovery research.[2][4][5] Methyl 2-methylbenzo[d]oxazole-4-carboxylate represents a novel entrant into this promising chemical space. As with any new chemical entity, a systematic and rigorous evaluation of its biological effects is paramount.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based screening and subsequent mechanistic studies on this compound. The protocols herein are designed not merely as a sequence of steps, but as a logical, self-validating workflow, moving from broad cytotoxic screening to in-depth analysis of cellular mechanisms. We will explore how to determine if this compound affects cell viability, and if so, whether it induces programmed cell death (apoptosis), disrupts the cell cycle, or modulates key signaling pathways crucial for cancer cell survival.

Part 1: Primary Assessment of Cytotoxicity and Cell Viability

The foundational step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation.[6][7] A widely adopted, robust, and efficient method for this initial screening is the tetrazolium reduction assay, such as the MTT or XTT assay.[8][9][10] These colorimetric assays measure the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[11][12] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (e.g., the yellow MTT) to a colored formazan product (purple), the quantity of which is directly proportional to the number of living, metabolically active cells.[9][10]

Core Principle: Why Tetrazolium Assays?

The choice of an MTT or XTT assay is grounded in its efficiency and sensitivity for high-throughput screening.[9] It allows for the rapid determination of a compound's dose-dependent effect on a panel of cell lines, from which a critical metric, the half-maximal inhibitory concentration (IC50), can be derived. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50% and is a standard benchmark for comparing the potency of different cytotoxic agents.[10] While both assays are effective, the XTT assay offers a practical advantage as its formazan product is water-soluble, eliminating the solubilization step required in the MTT protocol.[8][9]

Experimental Protocol: XTT Cell Viability Assay

This protocol is optimized for a 96-well plate format, suitable for screening multiple concentrations of this compound against one or more cell lines.

Materials:

  • Target cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[13][14]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~450-490 nm)[11]

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL. This density may require optimization based on the specific cell line's doubling time.[10]

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in a complete culture medium. A typical final concentration range for initial screening might be 0.1, 1, 10, 50, and 100 µM.

    • Also, prepare a vehicle control (medium with the same final concentration of DMSO used for the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations or vehicle control.

    • Return the plate to the incubator and treat the cells for a standard duration, typically 48 or 72 hours.

  • XTT Assay and Data Acquisition:

    • Following the manufacturer's instructions, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C. The incubation time should be sufficient to yield a significant color change in the vehicle control wells but before the absorbance plateaus or becomes non-linear.

    • Gently shake the plate to ensure a uniform distribution of the colored formazan product.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 450-490 nm.[11]

Data Presentation and Interpretation

The raw absorbance data should be processed to calculate the percentage of cell viability for each concentration relative to the vehicle control.

Calculation: Percentage Viability = [(Absorbance of Treated Wells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The results should be summarized in a table and plotted as a dose-response curve (Percentage Viability vs. Compound Concentration) to determine the IC50 value.

Cell LineCompoundIC50 (µM) after 48h
MCF-7This compoundCalculated Value
A549This compoundCalculated Value
HCT116This compoundCalculated Value
Doxorubicin (Control)Doxorubicin (Positive Control)Calculated Value
Table 1: Template for summarizing IC50 values of this compound.

Part 2: Unraveling the Mechanism of Cell Death - Apoptosis Assays

If this compound demonstrates significant cytotoxicity, the next logical inquiry is to determine the mode of cell death. Apoptosis, or programmed cell death, is a tightly regulated process that is a primary target of many anticancer therapies.[15][16] Key hallmarks of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[16][17][18]

Workflow for Apoptosis Investigation

G cluster_0 Initial Observation cluster_1 Apoptosis Detection cluster_2 Mechanism Confirmation cluster_3 Conclusion A Cytotoxicity Observed (from XTT Assay) B Annexin V / PI Staining (Flow Cytometry) A->B Hypothesize Apoptosis C Quantify Apoptotic Populations (Early vs. Late) B->C Analyze Data D Caspase-Glo 3/7 Assay (Luminescence) C->D Validate Mechanism F Determine if cell death is apoptosis-mediated C->F Synthesize Results E Measure Effector Caspase Activity D->E Analyze Data E->F Synthesize Results

Caption: Workflow for investigating apoptosis as the mechanism of cell death.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for distinguishing different stages of cell death. Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16][19] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA.[20][21]

Materials:

  • Cells treated with this compound (at IC50 concentration) and vehicle control.

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.[22]

  • Propidium Iodide (PI) solution.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Culture and treat cells in 6-well plates as described in the cytotoxicity protocol. Include both adherent and floating cells in your analysis.

    • Harvest the cells by trypsinization (for adherent cells) and collect the supernatant (containing floating/dead cells).

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Set up quadrants to distinguish the four key populations:

      • Annexin V- / PI- (Lower Left): Live, viable cells.

      • Annexin V+ / PI- (Lower Right): Early apoptotic cells.

      • Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells.

      • Annexin V- / PI+ (Upper Left): Necrotic cells/debris.

Protocol 2: Caspase-3/7 Activity Assay

To confirm that the observed apoptosis is executed via the canonical caspase cascade, a direct measurement of effector caspase activity (caspases-3 and -7) is essential.[17][18] Luminescent assays like Caspase-Glo® 3/7 provide a highly sensitive and specific method for this purpose.[17]

Materials:

  • Cells cultured and treated in a white-walled 96-well plate.

  • Caspase-Glo® 3/7 Assay Kit.

  • Luminometer.

Procedure:

  • Assay Setup: Seed and treat cells in a white-walled 96-well plate as described for the viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.

Part 3: Assessing Effects on Cell Cycle Progression

Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase) and subsequently inducing apoptosis.[23] Analyzing the cell cycle distribution of a cell population treated with this compound can provide critical insights into its mechanism of action. Flow cytometry with propidium iodide (PI) staining is the most common method for this analysis.[20][21][24] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[25]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cells treated with the test compound and vehicle.

  • Cold 70% Ethanol.

  • PBS.

  • PI/RNase Staining Buffer (PBS containing 50 µg/mL PI and 100 µg/mL RNase A).[25]

  • Flow cytometer.

Procedure:

  • Cell Fixation:

    • Harvest and wash treated cells as previously described.

    • Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 2 hours (or overnight).[24][25]

  • Staining:

    • Centrifuge the fixed cells at 200 x g for 10 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[20][24]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting data on a linear scale.[25]

    • Use cell cycle analysis software to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.[20][26]

Data Interpretation

An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest. For instance, an increased percentage of cells in the G2/M phase suggests the compound may interfere with microtubule formation or other processes required for mitosis.

Part 4: Preliminary Analysis of Intracellular Signaling Pathways

To delve deeper into the molecular mechanism, it is valuable to investigate the compound's effect on key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[27] Western blotting is the definitive technique for examining changes in the expression levels and phosphorylation (activation) status of specific proteins within these cascades.[27][28][29]

Hypothetical Signaling Pathway for Investigation

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Compound This compound Akt Akt Compound->Akt Inhibits? PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.

General Protocol: Western Blotting

This protocol provides a general workflow. Specific antibody dilutions and incubation times must be optimized.[29]

Materials:

  • Treated and untreated cell lysates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.[27]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[29]

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagent.[27]

  • Imaging system (digital imager or X-ray film).

Procedure:

  • Protein Extraction:

    • Lyse treated and untreated cells in ice-cold RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[27]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[27]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.[29][30]

    • Wash the membrane thoroughly with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with an ECL reagent.

    • Capture the chemiluminescent signal.

    • The membrane can be stripped and re-probed with other antibodies (e.g., total Akt and β-actin) to confirm equal loading and assess changes in phosphorylation relative to total protein levels.

Conclusion: Synthesizing a Mechanistic Narrative

By systematically applying the assays outlined in this guide, researchers can construct a comprehensive biological profile for this compound. The journey begins with establishing its dose-dependent cytotoxicity (IC50) and proceeds to dissect the underlying mechanisms. Does the compound induce apoptosis? Does it arrest the cell cycle at a specific phase? Does it modulate critical pro-survival signaling pathways? The collective data from these cell-based assays will provide a strong foundation for further preclinical development and illuminate the therapeutic potential of this novel benzoxazole derivative.

References

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Multispan, Inc. (n.d.). Cell Proliferation Assays. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]

  • Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]

  • Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. In S. P. Langon (Ed.), Cancer Cell Culture: Methods and Protocols (pp. 248-255). Humana Press Inc.
  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]

  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from [Link]

  • PubMed. (2024, October 21). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Retrieved from [Link]

  • MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles. Retrieved from [Link]

  • BMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • MDPI. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • PubMed. (2021, January 15). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity studies of a novel highly functionalized 2-methylbenzoxazole derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),.... Retrieved from [Link]

  • CORE. (2020, March 26). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, July 19). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • PMC. (2017, April 13). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Retrieved from [Link]

  • MDPI. (2018, September 25). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl Benzoxazole-4-carboxylate. Retrieved from [Link]

  • PMC. (2020, November 24). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Retrieved from [Link]

Sources

Application Notes and Protocols for Efficacy Testing of Methyl 2-methylbenzo[d]oxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to facilitate the evaluation of the therapeutic efficacy of Methyl 2-methylbenzo[d]oxazole-4-carboxylate derivatives. This guide provides detailed methodologies for preclinical animal models relevant to the established anti-inflammatory, analgesic, and anticancer properties of the benzoxazole scaffold. The experimental designs herein are grounded in scientific integrity, offering a framework for generating robust and reproducible data.

Introduction to this compound Derivatives

The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] this compound and its analogs have emerged as promising candidates for therapeutic development due to their potential anti-inflammatory, analgesic, and anticancer effects.[3] Understanding the underlying mechanisms of action is paramount for the rational selection of preclinical models and the design of efficacy studies.

Emerging evidence suggests that the therapeutic effects of certain benzoxazole derivatives are mediated through the inhibition of key inflammatory and oncogenic pathways. Notably, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, providing a mechanistic basis for their anti-inflammatory and analgesic properties.[4][5] In the context of oncology, the induction of apoptosis and the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) are critical mechanisms that have been attributed to some benzoxazole compounds.[6][7][8] Furthermore, the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and cell survival, represents another potential mechanism of action for this class of compounds.[9][10]

This document outlines detailed protocols for established animal models to investigate these therapeutic potentials.

Part 1: Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound derivatives can be robustly assessed using models of acute and sub-chronic inflammation. The choice of model is dictated by the desired insights into the mechanism of action.

Carrageenan-Induced Paw Edema in Rats

This widely used model of acute inflammation is particularly relevant for compounds suspected of inhibiting prostaglandin synthesis, a hallmark of COX inhibitors.[11][12] Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase (3-6 hours) primarily driven by prostaglandins.[13]

Experimental Workflow:

G acclimatization Animal Acclimatization (1 week) grouping Randomization & Grouping (n=6-8/group) acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline drug_admin Test Compound/Vehicle/ Standard Administration (p.o.) baseline->drug_admin carrageenan Carrageenan Injection (0.1 mL, 1% in saline) drug_admin->carrageenan 1 hour pre-treatment measurement Paw Volume Measurement (1, 2, 3, 4, 5, 6 hours) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% CMC-Na in water)

    • This compound derivative (multiple dose levels)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the test compound, vehicle, or positive control orally (p.o.) via gavage. c. One hour post-administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw edema for each animal relative to its baseline volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean edema of control - Mean edema of treated) / Mean edema of control] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition
Vehicle Control-0.85 ± 0.05-
Derivative 1100.55 ± 0.0435.3
Derivative 1300.38 ± 0.03 55.3
Indomethacin100.32 ± 0.0262.4
p<0.05, **p<0.01 vs. Vehicle Control
Croton Oil-Induced Ear Edema in Mice

This model is useful for evaluating the topical or systemic anti-inflammatory activity of compounds. Croton oil induces an acute inflammatory response characterized by edema and leukocyte infiltration, mediated by prostaglandins and leukotrienes.[14][15]

Protocol:

  • Animals: Male Swiss albino or BALB/c mice (20-25 g) are used.

  • Grouping: Randomly assign animals to treatment groups (n=6-8 per group).

  • Procedure: a. Administer the test compound or vehicle systemically (p.o. or i.p.) or topically to the right ear. b. After 30 minutes (topical) or 1 hour (systemic), apply 20 µL of a 5% croton oil solution in acetone to the inner surface of the right ear. The left ear receives only the vehicle (acetone). c. After 4-6 hours, euthanize the animals and punch out a standard-sized disc from both ears. d. Weigh the ear discs to determine the difference in weight, which corresponds to the degree of edema.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

Part 2: Analgesic Activity Assessment

The analgesic properties of the derivatives can be evaluated using models that assess both central and peripheral analgesic mechanisms.

Acetic Acid-Induced Writhing Test in Mice

This is a classic model for screening peripheral analgesic activity.[4][16] The intraperitoneal injection of acetic acid causes the release of inflammatory mediators, such as prostaglandins and bradykinin, leading to a characteristic writhing response.[17]

Experimental Workflow:

G acclimatization Animal Acclimatization (1 week) fasting Fasting (12 hours) acclimatization->fasting drug_admin Test Compound/Vehicle/ Standard Administration (p.o.) fasting->drug_admin acetic_acid Acetic Acid Injection (0.6%, 10 mL/kg, i.p.) drug_admin->acetic_acid 30-60 min pre-treatment observation Observation Period (5-20 min post-injection) acetic_acid->observation counting Count Number of Writhes observation->counting analysis Data Analysis (% Inhibition) counting->analysis

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Fasting: Fast the animals for 12 hours before the experiment, with free access to water.

  • Grouping: Randomly assign animals to treatment groups (n=6-8 per group).

  • Procedure: a. Administer the test compound, vehicle, or a standard analgesic (e.g., Diclofenac Sodium, 10 mg/kg) orally. b. After 30-60 minutes, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally (i.p.). c. Immediately place each mouse in an individual observation cage. d. After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a 15-20 minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Vehicle Control-35.2 ± 2.5-
Derivative 12521.8 ± 1.938.1
Derivative 15014.5 ± 1.5 58.8
Diclofenac Sodium1011.2 ± 1.268.2
p<0.05, **p<0.01 vs. Vehicle Control
Hot-Plate Test in Mice

This model is used to evaluate centrally acting analgesics.[5][18] The test measures the reaction time of the animal to a thermal stimulus.

Protocol:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Procedure: a. Gently place each mouse on the hot plate and start a stopwatch. b. Record the latency to the first sign of nociception (e.g., licking of the hind paw, jumping). c. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage. d. Administer the test compound, vehicle, or a standard central analgesic (e.g., Morphine, 5 mg/kg, i.p.). e. Measure the reaction time at various intervals post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Compare the post-drug latencies to the pre-drug baseline latencies.

Part 3: Anticancer Activity Assessment

The anticancer efficacy of this compound derivatives can be evaluated using xenograft models, which involve the transplantation of human cancer cells or tissues into immunodeficient mice.

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by implanting cultured human cancer cell lines into immunodeficient mice and are widely used for initial in vivo efficacy screening.[19][20]

Experimental Workflow:

G cell_culture Cancer Cell Line Culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization when Tumors Reach 100-200 mm³ tumor_growth->grouping treatment Treatment Initiation (Test Compound/Vehicle/Standard) grouping->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Study Endpoint (e.g., Tumor Volume > 2000 mm³) monitoring->endpoint analysis Data Analysis (T/C ratio, TGI) endpoint->analysis

Caption: Workflow for Cell Line-Derived Xenograft (CDX) Model.

Protocol:

  • Cell Lines: Select human cancer cell lines relevant to the hypothesized mechanism of action (e.g., cell lines with high VEGFR-2 expression).

  • Animals: Use immunodeficient mice (e.g., Nude, SCID, or NSG mice).

  • Procedure: a. Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in Matrigel) into the flank of each mouse. b. Monitor tumor growth regularly using calipers. c. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups. d. Administer the test compound, vehicle, or a standard-of-care anticancer drug according to a defined schedule and route. e. Measure tumor volume and body weight 2-3 times per week.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

    • The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) is also a common metric.

Data Presentation:

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)% Tumor Growth Inhibition (TGI)
Vehicle Control-1500 ± 150-
Derivative 150 mg/kg, q.d.850 ± 90 43.3
Standard Drug(e.g., Sorafenib)600 ± 7560.0
*p<0.05, **p<0.01 vs. Vehicle Control
Patient-Derived Xenograft (PDX) Models

PDX models, established by directly implanting patient tumor tissue into immunodeficient mice, are considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original tumor.[21]

Protocol:

  • Tumor Tissue: Obtain fresh tumor tissue from consenting patients.

  • Implantation: Surgically implant small fragments of the tumor tissue subcutaneously or orthotopically into immunodeficient mice.

  • Passaging: Once tumors grow, they can be serially passaged into new cohorts of mice for expansion.

  • Efficacy Studies: Conduct efficacy studies as described for CDX models once a sufficient number of mice with established tumors are available.

References

  • Paiva, L. A. F., et al. (2020). Croton Oil-Induced Ear Edema. Bio-protocol, 10(18), e3779. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). Molecules, 27(16), 5103. [Link]

  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (2018). Scientific Reports, 8(1), 1-15. [Link]

  • Srinivas, A., et al. (2010). Synthesis and in-vitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2), 213-219. [Link]

  • Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema. (2021). Molecules, 26(14), 4293. [Link]

  • Hot-plate analgesia testing. (n.d.). Bio-protocol. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Maze Engineers. [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). World Journal of Pharmaceutical Research, 10(11), 1336-1354. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology, 45(6), 570-575. [Link]

  • Wikipedia. (n.d.). Hot plate test. Wikipedia. [Link]

  • New scaffolds of inhibitors targeting the DNA binding of NF-κB. (2015). OA medicinal chemistry, 1(1), 5. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 84. [Link]

  • Benzoxazole derivatives: Significance and symbolism. (2024). ScienceDirect. [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2021). Indian Journal of Chemistry, Section B, 60B(11), 1535-1542. [Link]

  • Medicilon. (n.d.). Patient-Derived Xenograft (PDX) Models for Oncology Research. Medicilon. [Link]

  • Cell Line-Derived Xenograft (CDX) Models: Advantages and Limitations. (n.d.). Crown Bioscience. [Link]

  • Inhibition of NF-κB-Mediated Inflammation in Severe Acute Respiratory Syndrome Coronavirus-Infected Mice Increases Survival. (2014). Journal of Virology, 88(8), 4117-4127. [Link]

  • Design, Synthesis and Biological Evaluation of 2 (((5‐aryl‐1,2,4‐oxadiazol‐3‐yl)methyl)thio)benzo[d]oxazoles. (2018). ChemistrySelect, 3(20), 5519-5526. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][6][14]oxazin-3(4H). (2024). Frontiers in Pharmacology, 15, 1369324. [Link]

  • Biocytogen. (2025). CDX Models: Your Essential Guide to Smarter Cancer Drug Development. Biocytogen. [Link]

  • Charles River. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River. [Link]

  • Effect of the test compounds on acetic acid induced writhing in mice. (n.d.). ResearchGate. [Link]

  • Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. (2020). Journal of King Saud University - Science, 32(1), 844-849. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2025). ResearchGate. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022). International Journal of Molecular Sciences, 23(5), 2617. [Link]

  • Charles River. (n.d.). Patient-Derived Xenograft (PDX) Models. Charles River. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). Molecules, 27(9), 2999. [Link]

  • Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825). (2014). BioMed Research International, 2014, 874984. [Link]

  • Melior Discovery. (n.d.). Cell Line-Derived Xenograft (CDX) Models. Melior Discovery. [Link]

  • Modulation of N-methyl-N-nitrosourea induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract. (2005). Breast Cancer Research, 7(2), R241-R245. [Link]

  • Patient-derived xenograft models for oncology drug discovery. (2016). Journal of Hematology & Oncology, 9, 62. [Link]

  • Biocompare. (n.d.). Cell Line-Derived Xenograft (CDX) Models. Biocompare. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2001). Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]

Sources

Application Note: Scale-Up Synthesis of Methyl 2-methylbenzo[d]oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methylbenzo[d]oxazole-4-carboxylate (CAS 128156-55-8) is a critical bicyclic heteroaromatic scaffold employed in the discovery of kinase inhibitors, anti-fibrotic agents, and receptor modulators. Its 4-substituted ester functionality provides a pivotal handle for divergent synthesis, allowing rapid library generation via amidation or reduction.[1]

This application note details a robust, scalable two-step protocol for synthesizing this scaffold starting from 3-hydroxyanthranilic acid (2-amino-3-hydroxybenzoic acid) . Unlike traditional routes that rely on unstable acid chlorides or harsh dehydrating conditions (e.g., PPA), this protocol utilizes a trimethyl orthoacetate-mediated cyclization .[1] This approach minimizes thermal hazards, eliminates oligomeric side products, and simplifies purification to a filtration-based workup, rendering it suitable for multi-gram to kilogram-scale production.

Retrosynthetic Analysis & Route Selection

The structural integrity of the benzoxazole core relies on the efficient condensation of a 2-aminophenol derivative with a C1-synthon.[1]

Strategic Disconnection

The 4-carboxylate regiochemistry dictates the starting material: 3-hydroxyanthranilic acid .[1]

  • Numbering Logic: In the benzoxazole system (O=1, N=3), the bridgehead carbons are 3a (adjacent to N) and 7a (adjacent to O). The C1-carboxyl of the starting material is adjacent to the amine (N-side), placing it at position 4 of the final benzoxazole ring.[1]

Route Comparison
ParameterRoute A: Acid Chloride/AnhydrideRoute B: Polyphosphoric Acid (PPA)Route C: Orthoester Cyclization (Recommended)
Reagents Acetyl Chloride or Ac₂OAcetic Acid + PPATrimethyl Orthoacetate (TMOA)
Conditions Reflux, often requires base150°C+, viscous meltMild reflux (60–80°C), Acid Cat.
Impurity Profile N-acetyl / O-acetyl mixturesCharring, tarsClean conversion, volatile byproducts
Scale-Up Exothermic quenching risksStirring/heat transfer issuesExcellent (Homogeneous, easy distillation)
Pathway Visualization[1]

SynthesisRoute cluster_conditions Critical Process Parameters SM 3-Hydroxyanthranilic Acid (2-amino-3-hydroxybenzoic acid) INT Methyl 2-amino-3-hydroxybenzoate (Intermediate) SM->INT Step 1: Esterification SOCl2, MeOH, Reflux Yield: >90% PROD This compound (Target) INT->PROD Step 2: Cyclization Trimethyl Orthoacetate p-TsOH (cat), Reflux Yield: ~85-90% CPP1 Moisture Control: Keep <0.5% water to prevent hydrolysis CPP2 Temp Control: Step 1: <0°C addition Step 2: Distill MeOH

Caption: Two-step scalable synthesis pathway emphasizing the intermediate isolation and critical process parameters.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-3-hydroxybenzoate

Reaction Type: Acid-Catalyzed Esterification Scale: 100 g Input[1]

Reagents:

  • 3-Hydroxyanthranilic acid (CAS 548-93-6): 100.0 g (0.653 mol)

  • Methanol (Anhydrous): 1000 mL (10 vol)

  • Thionyl Chloride (SOCl₂): 93.2 g (0.784 mol, 1.2 equiv)

  • Alternative: H₂SO₄ (conc.)[1] can be used (3.0 equiv), but SOCl₂ simplifies workup.[1]

Protocol:

  • Setup: Equip a 3-L three-necked round-bottom flask (RBF) with a mechanical stirrer, internal temperature probe, reflux condenser, and an addition funnel connected to a scrubber (NaOH) for HCl/SO₂ gas.[1]

  • Charging: Charge Methanol (1000 mL) and cool to 0–5°C using an ice/salt bath.

  • Activation: Add Thionyl Chloride dropwise over 45 minutes. Critical: Maintain internal temperature <10°C. The reaction is highly exothermic.[1]

  • Addition: Add solid 3-Hydroxyanthranilic acid portion-wise over 30 minutes. The solution will turn amber.[1]

  • Reflux: Remove the cooling bath and heat the mixture to reflux (65°C) for 6–8 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to ~20% of the original volume.

    • Dilute with EtOAc (800 mL) and cool to 0°C.

    • Slowly neutralize with saturated aqueous NaHCO₃ until pH ~8.[1] (Caution: CO₂ evolution).[1]

    • Separate layers.[1] Extract aqueous layer with EtOAc (2 x 300 mL).

    • Wash combined organics with Brine (400 mL), dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude solid is usually sufficiently pure (>95%).[1] If necessary, recrystallize from minimal Isopropanol.[1]

  • Expected Yield: 98–105 g (90–96%).

  • Appearance: Tan to light brown solid.[1]

Step 2: Cyclization to this compound

Reaction Type: Orthoester Condensation / Cyclization Scale: 100 g Input (Intermediate)[1]

Reagents:

  • Methyl 2-amino-3-hydroxybenzoate: 100.0 g (0.598 mol)[1]

  • Trimethyl Orthoacetate (TMOA): 107.8 g (0.897 mol, 1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH[1][2]·H₂O): 5.7 g (0.03 mol, 5 mol%)

  • Solvent: Toluene or Xylene (1000 mL) - Note: Can be run neat, but solvent helps thermal control on scale.

Protocol:

  • Setup: Equip a 2-L RBF with a mechanical stirrer, temperature probe, and a Dean-Stark trap fitted with a condenser.

  • Charging: Charge the Intermediate, Toluene, and TMOA. Stir to dissolve.

  • Catalyst Addition: Add p-TsOH·H₂O in one portion.[1][3]

  • Reaction: Heat the mixture to reflux (~110°C).

    • Mechanism: The reaction produces Methanol as a byproduct.[1]

    • Process Control: Distill off the Methanol/Toluene azeotrope via the Dean-Stark trap to drive the equilibrium forward.

  • Monitoring: Continue reflux for 4–6 hours until the starting material is <1% by HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash with saturated NaHCO₃ (300 mL) to remove the acid catalyst.[1]

    • Wash with Water (300 mL) and Brine (300 mL).[1]

    • Dry over MgSO₄ and filter.[1]

    • Concentrate under reduced pressure to obtain a solid.[1][2]

  • Crystallization (Critical for Purity):

    • Dissolve the crude solid in hot Methanol (5 vol).

    • Allow to cool slowly to room temperature, then 0°C.

    • Filter the off-white needles and wash with cold Methanol.[1]

  • Expected Yield: 95–102 g (83–89%).

  • Characterization:

    • Appearance: White to off-white crystalline solid.[1]

    • Melting Point: 98–100°C.[1]

Process Safety & Critical Quality Attributes (CQAs)

Thermal Hazards[1]
  • Benzoxazole Formation: The cyclization is exothermic.[1] While TMOA provides a milder route than acid chlorides, the removal of methanol must be controlled.[1] Rapid distillation can lead to volume depletion and overheating.[1]

  • Diazonium Risk: Do NOT use nitrite-based reagents for purification or alternative routes on this scaffold; aminophenols can form unstable diazo-oxides.[1]

Impurity Profile
ImpurityOriginControl Strategy
N-Acetyl Intermediate Incomplete cyclizationEnsure full removal of MeOH; extend reflux time.[1]
O-Acetyl Isomer Kinetic productAcid catalyst (p-TsOH) ensures thermodynamic rearrangement to the oxazole.[1]
Hydrolysis Product Water ingressUse anhydrous solvents; store TMOA under Nitrogen.[1]
Analytical Specifications
  • HPLC Purity: >98.0% (AUC).[1]

  • Residual Solvent: Methanol <3000 ppm, Toluene <890 ppm.[1]

  • Water Content (KF): <0.1%.[1]

Mechanistic Insight

The superiority of the Trimethyl Orthoacetate (TMOA) route lies in its mechanism.[1] Unlike acyl chlorides, which attack the amine kinetically to form an amide that must then be dehydrated at high temperatures, TMOA forms an intermediate imidate ester .[1]

Mechanism Step1 Initial Attack: Amine attacks TMOA (Loss of MeOH) Step2 Imidate Formation: Formation of acyclic imidate intermediate Step1->Step2 Step3 Cyclization: Phenolic OH attacks imidate carbon Step2->Step3 Step4 Elimination: Loss of 2nd MeOH forms Aromatic System Step3->Step4

Caption: Mechanistic flow of orthoester-mediated benzoxazole formation.

This pathway avoids the formation of water during the reaction (methanol is the byproduct), preventing the hydrolysis of the methyl ester at position 4, which is a common failure mode in PPA-mediated cyclizations.

References

  • Preparation of 3-Hydroxyanthranilic Acid Derivatives

    • Nyc, J. F., & Mitchell, H. K. (1948).[4] Synthesis of a Biologically Active Nicotinic Acid Precursor: 2-Amino-3-hydroxybenzoic Acid.[1][5][6] Journal of the American Chemical Society, 70(5), 1847–1848.

  • General Benzoxazole Synthesis via Orthoesters

    • Pottorf, R. S., et al. (2003).[1] Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dieckmann Cyclization.[1] Tetrahedron Letters, 44(1), 175-178.[1]

  • Scale-Up of Benzoxazole Carboxylates

    • Wang, F., et al. (2011).[1] Fused ring analogues of anti-fibrotic agents. World Intellectual Property Organization, WO2011047432A1.[1]

  • Chemical Properties & Safety

    • This compound Product Data. Fluorochem.[1]

Sources

Application Note: Derivatization of Methyl 2-methylbenzo[d]oxazole-4-carboxylate for Enhanced Pharmacological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Introduction and Mechanistic Rationale

The benzoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-fibrotic, and anticancer agents. Specifically, Methyl 2-methylbenzo[d]oxazole-4-carboxylate (CAS 128156-55-8) serves as a highly versatile synthetic hub[1]. While the ester itself exhibits limited biological activity, targeted derivatization of the 4-carboxylate and the 2-methyl positions unlocks potent pharmacological properties, most notably the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1)[2].

The Causality of Derivatization (Structure-Activity Relationship)

To transform this inactive precursor into a potent therapeutic agent (such as the known PARP inhibitor NU1056 ), two primary structural modifications are required:

  • C-4 Ester to Amide Conversion (The Pharmacophore): PARP-1 utilizes NAD+ as a substrate. To competitively inhibit PARP-1, a molecule must mimic the nicotinamide moiety of NAD+. The methyl ester lacks the necessary hydrogen-bond donor capabilities. Hydrolyzing the ester to a carboxylic acid and subsequently converting it to a primary carboxamide establishes a critical bidentate hydrogen-bonding network with the Gly863 and Ser904 residues in the PARP-1 catalytic domain[3].

  • C-2 Substitution (Hydrophobic Expansion): While the 2-methyl group provides baseline activity, replacing it with bulkier aromatic systems (e.g., a 4-methoxyphenyl group to form NU1054 ) forces the molecule deeper into the hydrophobic adenine-binding pocket of the enzyme, significantly lowering the IC₅₀ value[4].

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the impact of derivatization on PARP-1 inhibitory activity, demonstrating why the conversion from the baseline ester to the carboxamide is an absolute requirement for target engagement[2][4].

CompoundC-4 SubstituentC-2 SubstituentPARP-1 IC₅₀ (µM)*Biological Status
Starting Material Methyl Ester (-COOCH₃)Methyl (-CH₃)> 100Inactive (No H-bond donor)
Intermediate Carboxylic Acid (-COOH)Methyl (-CH₃)> 100Inactive (Charge repulsion)
NU1056 Carboxamide (-CONH₂)Methyl (-CH₃)~ 0.85Active (Nicotinamide mimic)
NU1054 Carboxamide (-CONH₂)4-Methoxyphenyl~ 0.12Highly Active (Hydrophobic fit)

*Note: IC₅₀ values are representative of isolated enzyme assays from foundational benzamide analog studies.

Chemical Derivatization Workflow

The following diagram illustrates the logical progression from the commercially available ester to the highly active PARP inhibitor analogs.

Workflow A Methyl 2-methylbenzo[d]oxazole -4-carboxylate (CAS: 128156-55-8) B 2-methylbenzoxazole -4-carboxylic acid (Intermediate) A->B Saponification (NaOH / MeOH, 40°C) C 2-methylbenzoxazole -4-carboxamide (NU1056) (Base PARP Inhibitor) B->C Amidation (SOCl2, DMF cat., then NH3) D 2-(4-methoxyphenyl)benzoxazole -4-carboxamide (NU1054) (Enhanced Inhibitor) B->D 1. C-2 Arylation 2. Amidation

Figure 1: Synthetic workflow for the derivatization of this compound.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are included to ensure mechanistic integrity at each step[2].

Protocol A: Base-Catalyzed Saponification to 2-Methylbenzoxazole-4-carboxylic acid

Causality: Base-catalyzed hydrolysis (NaOH) is strictly preferred over acid-catalyzed hydrolysis. Strong aqueous acids at elevated temperatures risk the hydrolytic ring-opening of the sensitive oxazole core, leading to unwanted 2-aminophenol derivatives.

Materials:

  • This compound (1.0 eq, 0.52 mmol)

  • Methanol (Anhydrous, 3.0 mL)

  • 0.2 M Aqueous Sodium Hydroxide (NaOH) (3.0 mL)

  • 6 M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.1 g (0.52 mmol) of this compound in 3 mL of methanol in a 25 mL round-bottom flask equipped with a magnetic stirrer.

  • Hydrolysis: Add 3.0 mL of 0.2 M aqueous NaOH dropwise to the stirring solution.

  • Heating: Attach a reflux condenser and heat the mixture to 40°C for 4 hours.

    • Self-Validation Check: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (high Rf) should completely disappear, replaced by a baseline spot (the sodium salt of the acid).

  • Acidification: Cool the reaction to 0–5°C in an ice bath. Slowly add 6 M HCl dropwise until the solution reaches pH ~1.0. This protonates the carboxylate, causing the free acid to precipitate.

  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with distilled water (2 x 20 mL) to remove residual salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-methylbenzoxazole-4-carboxylic acid as a solid (Yield: ~70-75%).

Protocol B: Activation and Amidation to form NU1056

Causality: Direct amidation of the carboxylic acid with ammonia is thermodynamically unfavorable. The acid must first be converted to a highly electrophilic acyl chloride. The addition of catalytic DMF generates a Vilsmeier-Haack type intermediate, which drastically accelerates the chlorination process compared to thionyl chloride alone[2][3].

Materials:

  • 2-methylbenzoxazole-4-carboxylic acid (1.0 eq, 0.28 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Thionyl Chloride (SOCl₂) (1.1 eq, 0.31 mmol)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.1 mL)

  • Aqueous Ammonia (NH₄OH, 28-30%) (0.5 mL)

Step-by-Step Procedure:

  • Activation: Suspend 0.05 g (0.28 mmol) of the carboxylic acid in 10 mL of anhydrous THF under a nitrogen atmosphere.

  • Chlorination: Add 0.022 mL (0.31 mmol) of SOCl₂, followed immediately by 0.1 mL of anhydrous DMF. Stir the mixture at room temperature for 5 hours.

    • Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester mass indicates successful formation of the acyl chloride intermediate.

  • Amidation: Cool the reaction to 0°C. Slowly add 0.5 mL of aqueous ammonia. A vigorous reaction may occur, and a precipitate will form. Stir for an additional 30 minutes at room temperature.

  • Workup: Remove the THF under reduced pressure. Suspend the residual solid in 20 mL of water to dissolve ammonium chloride salts.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL). Dry the combined organics over MgSO₄, filter, and evaporate.

  • Purification: Recrystallize the crude product from boiling ethyl acetate/petroleum ether to yield pure 2-methylbenzoxazole-4-carboxamide (NU1056).

Biological Application: PARP-1 Inhibition Pathway

Once successfully derivatized, the resulting benzoxazole-4-carboxamides act as potent synthetic lethality agents in oncology, particularly in BRCA-mutated cancer cells that are deficient in homologous recombination repair.

Pathway DNA DNA Single-Strand Breaks (Endogenous Damage) PARP PARP-1 Activation (NAD+ Consumption) DNA->PARP Recruits Enzyme Repair DNA Repair & Cell Survival (Normal Pathway) PARP->Repair Poly(ADP-ribosyl)ation Death Synthetic Lethality (Cell Death in BRCA- mutants) PARP->Death Unrepaired Breaks Accumulate (When Inhibited) Inhibitor Benzoxazole-4-carboxamides (e.g., NU1056 / NU1054) Inhibitor->PARP Competitive Inhibition at NAD+ Pocket

Figure 2: Mechanism of action for benzoxazole-4-carboxamides via PARP-1 inhibition and synthetic lethality.

References

  • Griffin, R. J., et al. Benzamide analogues as PARP DNA repair enzyme inhibitors. Patent CA2350941A1.[2][4] URL:

  • Pemberton, L. C. Newcastle University Theses: Design and Synthesis of Novel PARP Inhibitors.[3] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzoxazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Benzoxazole rings are privileged scaffolds in drug discovery, but their synthesis—often via the condensation of 2-aminophenols with various electrophiles—is fraught with mechanistic bottlenecks. Here, we will dissect the causality behind common experimental failures, provide self-validating troubleshooting steps, and present robust, peer-reviewed methodologies.

Core Mechanistic Workflows

Understanding the distinct pathways of benzoxazole formation is the first step in troubleshooting. The choice of your one-carbon electrophile dictates the intermediate formed and the subsequent cyclization requirements[1].

BenzoxazoleMechanisms Aminophenol 2-Aminophenol (Nucleophile) Imine Schiff Base (Imine) Intermediate Aminophenol->Imine + Aldehyde Amide o-Hydroxyamide Intermediate Aminophenol->Amide + Carboxylic Acid Aldehyde Aldehyde (Electrophile) Aldehyde->Imine Carboxylic Carboxylic Acid (Electrophile) Carboxylic->Amide Oxidant Oxidative Cyclization (Requires Oxidant) Imine->Oxidant AcidHeat Dehydrative Cyclization (Requires Acid/Heat) Amide->AcidHeat Benzoxazole 2-Substituted Benzoxazole Oxidant->Benzoxazole AcidHeat->Benzoxazole

Mechanistic pathways for benzoxazole synthesis from 2-aminophenol.

Frequently Asked Questions (Mechanistic & Strategic)

Q: Why does my reaction stall at the Schiff base (imine) intermediate when using aldehydes? A: This is a fundamental mechanistic oversight. When 2-aminophenol condenses with an aldehyde, it forms a Schiff base (imine). Unlike the amide intermediate formed from carboxylic acids, the imine is at a lower oxidation state. To achieve aromaticity in the final benzoxazole ring, an oxidative cyclization is mandatory[1]. If your system lacks an oxidant (e.g., atmospheric O₂, elemental sulfur, or a redox-active metal catalyst), the reaction will stall. Self-Validation: If TLC shows complete consumption of the starting materials but LC-MS reveals a mass [M+H]⁺ corresponding to the imine rather than the benzoxazole (a mass difference of +2 Da), you are missing an oxidant.

Q: My 2-aminophenol starting material has darkened to a deep brown/black. Will this affect the synthesis? A: Yes, significantly. 2-Aminophenols are highly susceptible to air oxidation, forming quinone imines and complex polymeric species[2]. Using degraded starting material introduces side reactions, poisons sensitive metal catalysts, and drastically lowers yield. Actionable Step: Always check the purity of 2-aminophenol. If discolored, purify it via recrystallization (e.g., from ethanol/water) or sublimation under reduced pressure before use[2].

Q: How do I avoid trace heavy metal contamination in my final active pharmaceutical ingredient (API)? A: Traditional oxidative cyclizations rely heavily on homogeneous transition metals like Copper (Cu) or Palladium (Pd), which are notoriously difficult to purge from the final product. To circumvent this, modern protocols utilize metal-free oxidants like elemental sulfur[3], or heterogeneous, easily recoverable catalysts like Brønsted Acidic Ionic Liquid (BAIL) gels[4] or Nano-ZnS[5].

Troubleshooting Guide: Common Problems & Solutions

TroubleshootingTree Start Low Yield or Incomplete Reaction? CheckSM Check 2-Aminophenol Is it dark/oxidized? Start->CheckSM Purify Recrystallize or Sublime Precursor CheckSM->Purify Yes CheckPathway Which Electrophile was used? CheckSM->CheckPathway No (Pure) AldehydeRoute Aldehyde Route CheckPathway->AldehydeRoute AcidRoute Carboxylic Acid Route CheckPathway->AcidRoute AddOxidant Ensure Oxidant is Present (e.g., Air, Sulfur) AldehydeRoute->AddOxidant Imine stalling AddAcid Increase Acid Catalyst or Temperature AcidRoute->AddAcid Amide stalling

Decision tree for troubleshooting low-yielding benzoxazole syntheses.

Quantitative Comparison of Catalytic Systems for Yield Optimization

When optimizing the condensation of 2-aminophenol with benzaldehyde, catalyst selection is the most critical variable. Below is a self-validating data summary comparing modern catalytic systems designed to overcome low yields and poor reaction kinetics:

Catalyst SystemSolventTemperatureTimeYield (%)Causality / Key Advantage
Zn(OTf)₂ (10 mol%) EthanolReflux5 h91%Zn²⁺ acts as a mild Lewis acid, activating the carbonyl without quenching the amine's nucleophilicity[6].
BAIL Gel (1 mol%) Solvent-Free130 °C5 h98%High local concentration drives equilibrium; gel acts as a recoverable heterogeneous Brønsted acid[4].
Nano-ZnS (0.003 g) Ethanol70 °C1 h98%High surface-area-to-volume ratio of nanoparticles provides rapid reaction kinetics[5].
MeSO₃H (Stoichiometric) Dioxane / Neat100 °CVariableExcellentStrong Brønsted acid facilitates direct dehydrative cyclization from carboxylic acids[7].
Standardized Experimental Protocols
Protocol A: Green Solvent-Free Synthesis via BAIL Gel

This protocol is highly recommended for drug development professionals needing to avoid volatile organic solvents and heavy metals[4].

  • Causality: The Brønsted Acidic Ionic Liquid (BAIL) gel donates protons to activate the aldehyde carbonyl, while its solvent-free nature maximizes collision frequency between reactants, driving the reaction to near-quantitative yields.

  • Step-by-Step Methodology:

    • Preparation: In a 5 mL reaction vessel, combine freshly purified 2-aminophenol (1.0 mmol, 109 mg) and the desired aromatic aldehyde (1.0 mmol)[8].

    • Catalyst Addition: Add 1.0 mol% of the BAIL gel catalyst (approx. 10 mg)[8].

    • Reaction: Stir the mixture under solvent-free conditions at 130 °C for 5 hours[4].

    • In-Process Validation: Monitor the reaction via GC-MS or TLC (Hexane:EtOAc). The complete disappearance of the Schiff base intermediate confirms successful oxidative cyclization.

    • Work-up: Cool to room temperature and dissolve the crude mixture in 10 mL of ethyl acetate[4].

    • Catalyst Recovery: Centrifuge the mixture to precipitate and recover the BAIL gel (which can be reused up to five times without activity loss)[4].

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield the pure 2-arylbenzoxazole[8].

Protocol B: Lewis Acid-Catalyzed Synthesis via Zinc Triflate

Ideal for substrates that degrade under strong Brønsted acids or extreme temperatures[6].

  • Causality: Zinc triflate is a water-tolerant Lewis acid. It coordinates to the oxygen atom of the aldehyde, rendering the carbonyl carbon highly electrophilic, which accelerates the initial nucleophilic attack by the weak amine of 2-aminophenol.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 2-aminophenol (1.0 mmol) and the substituted aldehyde (1.0 mmol) in 5 mL of absolute ethanol[6].

    • Catalyst Addition: Add 10 mol% Zn(OTf)₂ to the solution[6].

    • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 5 hours[6].

    • In-Process Validation: Spot the reaction mixture on a silica TLC plate. The product spot will typically exhibit strong blue/UV fluorescence under a 254 nm or 365 nm lamp, a hallmark of the extended conjugation in the benzoxazole ring.

    • Work-up: Evaporate the ethanol under reduced pressure. Extract the residue with dichloromethane and wash with water to remove the zinc catalyst.

    • Isolation: Dry the organic phase, concentrate, and purify via column chromatography or recrystallization[6].

References
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. 4

  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem. 1

  • Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate: Optimization of the reaction conditions. Taylor & Francis. 6

  • Optimizing reaction conditions for the synthesis of benzoxazole derivatives. Benchchem. 8

  • Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions. Organic Letters. 3

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem. 2

  • Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. Asian Journal of Green Chemistry. 5

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. 7

Sources

Technical Support Center: Methyl 2-methylbenzo[d]oxazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Target Molecule: Methyl 2-methylbenzo[d]oxazole-4-carboxylate CAS: 128156-54-7 (Generic reference for the acid/ester class)

Executive Summary: The "Yield Trap"

Synthesizing This compound presents a unique chemoselective challenge that often caps yields at 40–60%. The core issue is the competition between cyclodehydration (forming the oxazole ring) and ester hydrolysis (destroying your product).

Many standard benzoxazole protocols use strong acids (Polyphosphoric acid - PPA) or harsh Lewis acids at high temperatures. While effective for simple alkyl-benzoxazoles, these conditions frequently hydrolyze the C4-methyl ester, leading to the carboxylic acid byproduct which is often lost in aqueous workups or discarded as "polar impurity."

This guide provides a self-validating protocol designed to protect the ester moiety while driving the cyclization to completion.

Troubleshooting Guide (Q&A)

Issue 1: "I see a major spot on TLC just below my product, but it disappears after workup."

Diagnosis: You are likely observing the uncyclized intermediate (


-acetylated phenol).
The Science:  The reaction proceeds in two steps:[1][2][3]
  • 
    -Acylation:  Fast and easy.[4] Forms the amide.
    
  • Cyclodehydration: Slow and rate-determining. Requires heat and acid catalysis.[5][6] Solution:

  • Do not stop early. The amide intermediate is stable. If you see it, your reaction lacks sufficient energy or acid catalyst to close the ring.

  • Switch Reagents: If using Acetic Anhydride (

    
    ), the acetic acid byproduct is not acidic enough to catalyze the ring closure efficiently at lower temperatures. Add a co-catalyst like p-Toluenesulfonic acid (p-TsOH)  (5-10 mol%) and use a Dean-Stark trap to remove water, driving the equilibrium forward.
    
Issue 2: "My yield is low, and I’m recovering a white solid that is soluble in base."

Diagnosis: Ester Hydrolysis. The Science: You likely used PPA or aqueous mineral acids. The C4-ester is sterically crowded (ortho to the bridgehead nitrogen) but still susceptible to acid-catalyzed hydrolysis, especially at the high temperatures (


C) required for PPA melts.
Solution: 
  • Avoid Aqueous Acids: Move to anhydrous conditions .

  • The Orthoester Route: Replace acetic anhydride with Triethyl Orthoacetate . This reagent acts as both the solvent and the dehydrating agent.[1] The reaction produces ethanol as a byproduct, which is neutral and non-hydrolytic.

    • Protocol Adjustment: Reflux Methyl 2-amino-3-hydroxybenzoate in Triethyl Orthoacetate (3-5 equiv) with catalytic p-TsOH.

Issue 3: "I purchased the starting material, but the NMR of the product shows the ester at the wrong position (C7 instead of C4)."

Diagnosis: Regioisomer Error in Starting Material. The Science: Benzoxazole numbering is strict.

  • 4-Carboxylate: Requires Methyl 2-amino-3-hydroxybenzoate (3-hydroxyanthranilic acid methyl ester). The ester is ortho to the amino group.

  • 7-Carboxylate: Comes from Methyl 3-amino-2-hydroxybenzoate (3-aminosalicylic acid methyl ester). The ester is ortho to the hydroxyl group. Solution: Verify your starting material's CAS and structure.[2] The 3-hydroxyanthranilic acid derivative is less stable and more prone to oxidation than the salicylic acid derivative, requiring fresh reagents.

Optimized Experimental Protocol

Method: Anhydrous Cyclization via Orthoester (Recommended for Ester Stability) Scale: 10 mmol basis

Reagents & Stoichiometry
ComponentRoleEquivalentsAmount
Methyl 2-amino-3-hydroxybenzoate Precursor1.01.67 g
Triethyl Orthoacetate Reagent/Solvent5.09.2 mL
p-Toluenesulfonic Acid (p-TsOH) Catalyst0.0595 mg
Ethyl Acetate / Hexanes Workup--
Step-by-Step Workflow
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a drying tube (CaCl2) or nitrogen line.

  • Addition: Add the amine precursor and triethyl orthoacetate. Stir until dissolved. Add p-TsOH.[7][8]

  • Reaction: Heat the mixture to reflux (approx. 145°C) .

    • Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting amine (fluorescent blue) should disappear. The intermediate amide may appear transiently but should convert to the less polar benzoxazole (fluorescent purple/blue) within 2-4 hours.

  • Distillation (Optional but Recommended): If conversion stalls, replace the condenser with a short-path distillation head and distill off the ethanol byproduct to drive the equilibrium.

  • Workup:

    • Cool to room temperature.[1][5][9] The excess orthoester can be removed via rotary evaporation under high vacuum.

    • Dissolve residue in Ethyl Acetate (30 mL).

    • Critical Wash: Wash with Sat. NaHCO3 (2 x 15 mL) to remove p-TsOH and any hydrolyzed acid byproduct.

    • Wash with Brine (1 x 15 mL). Dry over anhydrous Na2SO4.[5]

  • Purification:

    • Concentrate in vacuo.[1][10][11]

    • Recrystallization: The crude solid is often pure enough. Recrystallize from minimal hot Methanol or an EtOAc/Hexane mixture.

    • Yield Expectation: 85–92%.

Mechanistic Logic & Workflow Visualization

The following diagram illustrates the critical "Decision Gate" where the reaction can divert to the stable amide intermediate or the hydrolyzed byproduct if conditions are not controlled.

BenzoxazoleSynthesis Fig 1. Reaction Pathway: The green path represents the anhydrous orthoester route avoiding hydrolysis. Start Methyl 2-amino-3- hydroxybenzoate Intermediate Imidate/Amide Intermediate Start->Intermediate Condensation Reagent Triethyl Orthoacetate + p-TsOH Reagent->Start Cyclization Cyclodehydration (- 3 EtOH) Intermediate->Cyclization Heat + Acid (Anhydrous) Hydrolysis Acid Hydrolysis (Water Present) Intermediate->Hydrolysis Aqueous Acid (PPA/HCl) Product Methyl 2-methylbenzo[d] oxazole-4-carboxylate Cyclization->Product Product->Hydrolysis Prolonged Heat Byproduct Carboxylic Acid (Lost in NaHCO3 wash) Hydrolysis->Byproduct

References

  • BenchChem. (2025).[1][5][6] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from

  • Organic Chemistry Portal. (2019). Benzoxazole Synthesis: Recent Advances and Mechanisms. Retrieved from

  • ConnectSci. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Retrieved from

  • ChemSynthesis. (2025).[2] Methyl 1,3-benzoxazole-4-carboxylate Properties and Synthesis. Retrieved from

  • PrepChem. (2024). Synthesis of methyl 3-hydroxybenzoate (Precursor Synthesis). Retrieved from

Sources

Side reactions in the formation of 2-methylbenzoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Side Reactions in 2-Methylbenzoxazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks during the synthesis of 2-methylbenzoxazole derivatives. While the condensation of 2-aminophenol with acetic acid or its derivatives appears straightforward on paper, the bench reality involves competing kinetic and thermodynamic pathways.

This guide is designed to dissect the causality behind common side reactions—such as incomplete cyclization, over-acetylation, and hydrolysis—and provide you with field-proven, self-validating protocols to ensure high-purity yields.

Mechanistic Overview & Reaction Pathway

The formation of 2-methylbenzoxazole typically proceeds via a two-step mechanism: an initial kinetically favored N-acylation of 2-aminophenol, followed by a thermodynamically driven intramolecular cyclodehydration [2]. Side reactions predominantly occur when the activation energy for the second step is not met, when stoichiometric control is lost, or when workup conditions are too harsh.

Pathway A 2-Aminophenol C N-Acetyl-2-aminophenol (Intermediate) A->C N-Acylation (Favored) D O-Acetyl-2-aminophenol (Kinetic Byproduct) A->D O-Acylation (Side Reaction) B Acylating Agent (AcOH / Ac2O) B->C E N,O-Diacetyl Byproduct (Over-acylation) C->E Excess Acylating Agent F 2-Methylbenzoxazole (Target Product) C->F Cyclodehydration (-H2O, Heat/Acid) G Ring-Opened Hydrolysis Product F->G Harsh Aqueous Workup

Caption: Mechanistic pathway of 2-methylbenzoxazole synthesis highlighting major side reactions.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I seeing a massive accumulation of the N-acetyl-2-aminophenol intermediate instead of the cyclized 2-methylbenzoxazole? Causality: The cyclodehydration of the N-acetyl intermediate requires overcoming a significant activation energy barrier to eliminate water [1]. If the reaction temperature is too low, or if the water byproduct is not actively removed from the system, the reaction reaches an equilibrium that heavily favors the stable intermediate. Solution: Shift the equilibrium by utilizing a Dean-Stark apparatus with a high-boiling solvent (e.g., toluene) to azeotropically remove water. Additionally, employing a Brønsted acid (like methanesulfonic acid, MeSO3H) or a Lewis acid (like Zn(OAc)2) activates the carbonyl oxygen, drastically lowering the activation barrier for cyclization [3, 4]. In industrial settings, simultaneous melting and cyclization with continuous distillation of water is often employed to bypass this issue [5].

Q2: My LC-MS shows a significant +42 Da mass shift byproduct. What causes this over-acetylation, and how do I prevent it? Causality: A +42 Da shift relative to the intermediate indicates the formation of N,O-diacetyl-2-aminophenol. While the amine group of 2-aminophenol is highly nucleophilic, the phenolic hydroxyl group will readily react if exposed to an excess of highly reactive acylating agents (like acetic anhydride or acetyl chloride) or extended reaction times [7]. Solution: Strictly control the stoichiometry of your acylating agent to 1.05 equivalents. If using acetyl chloride, perform the addition dropwise at 0 °C to maximize chemoselectivity for the amine before raising the temperature for the cyclization step [4].

Q3: Why does my product degrade or form dark tarry byproducts during the aqueous workup? Causality: Benzoxazole rings can be susceptible to ring-opening hydrolysis back to the N-acyl intermediate under strongly acidic or basic aqueous conditions, especially at elevated temperatures. Furthermore, electron-rich aminophenols are prone to oxidative degradation if exposed to air and trace metals. Solution: Perform workups at ambient temperature using mild, buffered aqueous solutions (e.g., saturated NaHCO3) to neutralize acid catalysts. Avoid prolonged exposure to strong aqueous acids or bases [6].

Troubleshooting Start Analyze Crude Mixture (LC-MS / TLC) Q1 High N-Acetyl Intermediate? Start->Q1 Q2 High N,O-Diacetyl Byproduct? Start->Q2 Q3 Tarry/Oxidized Mixture? Start->Q3 A1 Increase Temp & Remove Water (Dean-Stark/Acid) Q1->A1 Yes A2 Control Stoichiometry (1.05 eq Acylating Agent) Q2->A2 Yes A3 Degas Solvents & Use Mild Workup Q3->A3 Yes

Caption: Diagnostic workflow for identifying and resolving 2-methylbenzoxazole side reactions.

Quantitative Data: Impact of Reaction Conditions on Side Product Formation

The following table summarizes how different catalytic systems and conditions influence the byproduct profile during synthesis.

Catalyst / ConditionTemp (°C)Primary Byproduct ObservedTypical Yield (%)Reference
Neat Acetic Acid (No Catalyst)120 °CN-acetyl intermediate (High)40 - 50%[2]
Acetic Anhydride (Excess)140 °CN,O-diacetyl byproduct55 - 65%[7]
MeSO3H / Toluene (Dean-Stark)110 °CTrace N-acetyl82 - 87%[4]
Zn(OAc)2 / Solvent-free100 °CTrace oxidation products85 - 90%[3]

Self-Validating Experimental Protocol: High-Yield Synthesis of 2-Methylbenzoxazole

This protocol utilizes methanesulfonic acid (MeSO3H) to drive cyclodehydration while preventing over-acetylation through strict stoichiometric control [4]. It includes built-in validation checkpoints to ensure the reaction does not stall at the intermediate phase.

Materials:

  • 2-Aminophenol (1.0 equiv, 10 mmol)

  • Acetyl chloride (1.05 equiv, 10.5 mmol)

  • Methanesulfonic acid (MeSO3H) (0.2 equiv, 2 mmol)

  • Anhydrous Toluene (25 mL)

  • Saturated NaHCO3 solution

Step-by-Step Methodology:

  • Preparation & Acylation (Kinetic Control):

    • Suspend 2-aminophenol (10 mmol) in anhydrous toluene (25 mL) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap.

    • Cool the suspension to 0 °C using an ice bath.

    • Validation Checkpoint 1: Ensure the system is purged with N2 to prevent oxidative degradation of the electron-rich aminophenol.

    • Add acetyl chloride (10.5 mmol) dropwise over 15 minutes. The low temperature and strict stoichiometry prevent O-acetylation and N,O-diacetylation.

  • Acid-Catalyzed Cyclodehydration (Thermodynamic Control):

    • Add MeSO3H (2 mmol) to the reaction mixture.

    • Replace the ice bath with a heating mantle and gradually heat the mixture to reflux (approx. 110 °C).

    • Maintain reflux for 4-6 hours, continuously collecting the azeotropically removed water in the Dean-Stark trap.

    • Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The N-acetyl intermediate (lower Rf) should cleanly convert to the 2-methylbenzoxazole product (higher Rf). Do not proceed to workup until the intermediate spot is completely consumed.

  • Mild Workup (Preventing Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Quench the acid catalyst by slowly adding 20 mL of saturated NaHCO3 solution. Stir vigorously for 10 minutes. Crucial: Do not use strong NaOH, as this can hydrolyze the newly formed benzoxazole ring [6].

    • Transfer to a separatory funnel, extract the aqueous layer with ethyl acetate (2 x 20 mL), combine the organic layers, and wash with brine (20 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 2-methylbenzoxazole.

  • Final Validation:

    • Analyze the crude product via LC-MS. The target mass is 133.15 g/mol (M+H = 134.1). Absence of M+H = 152.2 confirms complete cyclization; absence of M+H = 194.2 confirms no over-acetylation.

References

  • Application of N-Formyl-2-aminophenol in the Synthesis of Benzoxazoles: Application Notes and Protocols | Benchchem |1

  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids | Benchchem | 2

  • World Journal of Pharmaceutical Research: Efficient Synthesis of Benzoxazoles | AWS / WJPR |3

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Australian Journal of Chemistry | 4

  • US5151523A - Preparation of 2-methylbenzoxazole | Google Patents | 5

  • Technical Support Center: Optimizing Reaction Conditions for 2-Methylbenzoxazole | Benchchem | 6

  • Synthetic Strategies Towards Benzoxazole Ring Systems | ResearchGate | 7

Sources

Optimizing reaction conditions for benzoxazole synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis . This guide is engineered for research scientists and drug development professionals seeking to optimize the cyclization of 2-aminophenols with aldehydes, carboxylic acids, or orthoesters.

Benzoxazole rings are privileged scaffolds in medicinal chemistry, but their synthesis is frequently plagued by incomplete cyclization, starting material degradation, and difficult purifications. This guide synthesizes field-proven troubleshooting logic, mechanistic causality, and validated protocols to help you achieve high-yielding, reproducible reactions.

I. Mechanistic Logic & Troubleshooting Workflow

To troubleshoot a failed benzoxazole synthesis, you must first understand the reaction's thermodynamic trajectory. When coupling a 2-aminophenol with an aldehyde, the reaction proceeds through a condensation step to form a Schiff base (imine), followed by an intramolecular cyclization to a benzoxazoline intermediate. The critical bottleneck is the final oxidative aromatization step, which requires the loss of two hydrogen atoms to achieve the stable benzoxazole core.

MechanisticPathway A 2-Aminophenol + Aldehyde B Schiff Base (Imine) A->B Condensation (-H2O) C Benzoxazoline Intermediate B->C Intramolecular Cyclization D Benzoxazole Product C->D Oxidative Aromatization

Caption: Mechanistic pathway of benzoxazole formation from 2-aminophenol and an aldehyde.

If your reaction is failing, consult the decision-making workflow below to isolate the variable causing the bottleneck.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction CheckPurity Is 2-Aminophenol Dark/Oxidized? Start->CheckPurity Purify Recrystallize & Use Ar/N2 CheckPurity->Purify Yes CheckInter Schiff Base Isolated? CheckPurity->CheckInter No Purify->CheckInter Optimize Increase Temp / Add Oxidant CheckInter->Optimize Yes CheckSide Polymerization Observed? CheckInter->CheckSide No Optimize->CheckSide Dilute Dilute Reaction & Use Milder Catalyst CheckSide->Dilute Yes Product Successful Cyclization CheckSide->Product No Dilute->Product

Caption: Decision-making workflow for troubleshooting benzoxazole synthesis.

II. Frequently Asked Questions (FAQs) & Causality

Q1: My reaction stalls after the initial condensation, and I isolate a stable intermediate instead of the benzoxazole. Why is this happening, and how do I force cyclization? A: This is a classic issue when using aldehydes as precursors. The initial condensation forms an intermediate Schiff base that fails to cyclize[1]. Because the final benzoxazole requires an aromatic system, the conversion of the intermediate requires an oxidative step. If your reaction stalls, it lacks the thermodynamic driving force or the necessary oxidant.

  • Action: Elevate the reaction temperature to overcome the activation energy barrier for ring-closing[1]. If the reaction still stalls, introduce a suitable oxidant or a transition metal catalyst (like Zinc triflate or Copper nanoparticles) that can coordinate with the heteroatoms, increasing the electrophilicity of the imine carbon and facilitating oxidative cyclization[1].

Q2: My 2-aminophenol starting material has a dark brown/black appearance, and my reaction yields are consistently low. Can I proceed? A: No. 2-aminophenols are highly electron-rich and extremely susceptible to aerobic oxidation, forming reactive quinone-imine species that readily polymerize into dark, insoluble tars[2]. This not only depletes your starting material but also poisons many transition-metal catalysts.

  • Action: Always purify 2-aminophenol via recrystallization prior to use[3]. Furthermore, run the reaction under an inert atmosphere (Nitrogen or Argon) during the initial heating phase to prevent premature oxidation[2].

Q3: I am observing significant dimerization and polymerization side products. How can I minimize them? A: Dimerization usually occurs when the reaction conditions are too harsh (excessive heat or overly strong Brønsted acids like Polyphosphoric acid) or when the concentration is too high, promoting intermolecular collisions over intramolecular cyclization[3].

  • Action: Dilute the reaction mixture to favor intramolecular ring closure. Switch from harsh mineral acids to milder Lewis acids (e.g., TiO₂ZrO₂ composites) or heterogeneous nanoparticles that offer surface-templated cyclization, which spatially isolates the reactive intermediates and prevents polymerization[4].

Q4: How do I select the optimal solvent and catalyst system to balance yield, reaction time, and environmental impact? A: The choice of solvent and catalyst dictates the reaction trajectory. While polar aprotic solvents (DMF, DMSO) dissolve a wide range of intermediates, they complicate workup[5]. Modern optimization leans toward green solvents (ethanol, water) or solvent-free conditions using heterogeneous, recyclable catalysts[6]. See the quantitative data table below for optimized parameters.

III. Quantitative Data: Catalyst & Solvent Optimization

The following table summarizes optimized reaction conditions for the condensation of 2-aminophenol with aromatic aldehydes, comparing traditional and modern catalytic systems.

Catalyst SystemSolventOptimal TempReaction TimeYield RangeKey Mechanistic Advantage
Zn(OTf)₂ (10 mol%)EthanolReflux (78 °C)5 hGoodMild Lewis acid coordination facilitates cyclization in a green solvent[7].
BAIL Gel (1 mol%)Solvent-Free130 °C5–6 hExcellentBrønsted Acidic Ionic Liquid (BAIL) acts as both catalyst and medium; highly recyclable[6].
TiO₂ZrO₂ (10 mol%)Toluene60 °CVariesHighHigh functional group tolerance; solid-phase surface prevents intermolecular polymerization[4].
Ag@Fe₂O₃ (20 mg)Water:Ethanol (5:1)Room Temp7 min88–97%Core-shell nanoparticles provide ultra-fast kinetics at room temperature with magnetic separation[8].

IV. Standardized Experimental Protocol: Solvent-Free Synthesis

The following methodology details a highly efficient, solvent-free synthesis of 2-aryl benzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) gel[6]. This protocol is designed as a self-validating system to ensure experimental integrity at every step.

Materials Required:
  • 2-Aminophenol (1.0 mmol, 109 mg)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg)

  • BAIL gel catalyst (0.01 mmol, ~10 mg, 1 mol%)

  • Ethyl acetate (for workup)

Step-by-Step Methodology:
  • Reagent Verification (Self-Validation Checkpoint):

    • Inspect the 2-aminophenol. It must be off-white or pale crystalline. Causality: If the material is dark brown, it has oxidized to a quinone-imine[2]. Do not proceed; recrystallize the starting material first.

  • Reaction Setup:

    • In a 5 mL reaction vessel equipped with a magnetic stir bar, combine the freshly purified 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the BAIL gel catalyst (1 mol%)[6].

    • Note: No solvent is added. The melting of the reagents at elevated temperatures will create a localized melt-phase reaction medium[6].

  • Heating & Kinetics:

    • Heat the reaction mixture to 130 °C under continuous stirring[6].

    • Causality: The high temperature provides the activation energy necessary to drive the elimination of water and the subsequent oxidative aromatization[1].

  • Reaction Monitoring (Self-Validation Checkpoint):

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (typically Hexane:EtOAc 4:1)[6].

    • Validation: You should first observe the disappearance of the aldehyde spot and the transient appearance of the Schiff base intermediate. Complete conversion is indicated when the intermediate spot disappears, replaced by a highly UV-active (fluorescent) benzoxazole product spot (typically 5–6 hours)[6].

  • Workup & Catalyst Recovery:

    • Once TLC indicates completion, cool the mixture to room temperature.

    • Dissolve the crude mixture in 10 mL of ethyl acetate[6].

    • Filter the mixture to separate the heterogeneous BAIL gel[6]. Causality: The BAIL gel is insoluble in ethyl acetate, allowing for quantitative recovery. Wash the recovered catalyst with hexane and ethanol, dry under vacuum, and store for the next cycle[6].

  • Product Isolation:

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude benzoxazole[6]. Purify further via silica gel column chromatography or recrystallization if necessary.

V. References

  • Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate Source: Taylor & Francis URL:[Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition Source: ACS Omega URL: [Link]

  • TiO₂ZrO₂ composite: Synthesis, characterization and application as a facile, expeditious and recyclable catalyst for the synthesis of 2-aryl substituted benzoxazole derivatives Source: Académie des sciences URL:[Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe₂O₃ Core-Shell Nanoparticles Source: CKT College URL: [Link]

Sources

Troubleshooting low bioactivity of synthesized benzoxazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Bioactivity of Synthesized Benzoxazole Compounds Role: Senior Application Scientist, Technical Support Division

Status: Operational Ticket ID: BZX-OPT-2026 Subject: Diagnosing "Silent" or Low Bioactivity in Benzoxazole Libraries

Welcome to the Technical Support Center. You are likely here because your synthesized benzoxazole derivatives—despite showing promise in silico or structurally resembling known pharmacophores—are returning disappointing


 or 

values.

Benzoxazoles are "privileged scaffolds" in medicinal chemistry, capable of binding DNA, kinases, and topoisomerases. However, their physical properties often create experimental artifacts that mask their true potential. This guide moves beyond basic synthesis to address the bio-interface failures common to this class.

Module 1: Physicochemical Barriers (The "False Negative")

User Query: "My compound is pure by NMR, but shows no activity in the cell-based assay. Is the target design wrong?"

Diagnosis: Before blaming the design, blame the solubility . Benzoxazoles are planar, rigid, and highly lipophilic (high LogP). They are notorious for "crashing out" upon transfer from DMSO stock to aqueous assay buffers. If the compound precipitates, it cannot bind the target.

Troubleshooting Protocol: The "Cloud Point" Check

Do not rely on visual inspection; micro-precipitates are invisible to the naked eye.

  • Nephelometry/Turbidimetry: Measure light scattering at the assay concentration (usually 10–100 µM) in the exact assay buffer (PBS/Media).

  • The Shift Test: If you lack a nephelometer, run the bioassay at 3 different concentrations of DMSO (e.g., 0.1%, 0.5%, 1.0%). If activity increases non-linearly with DMSO, you have a solubility limit, not a potency limit.

Optimization Strategy:

ParameterAdjustment for BenzoxazolesReason
C-2 Substitution Introduce basic amines (e.g., morpholine, piperazine).Allows salt formation at physiological pH, disrupting planar

-stacking.
Formulation Use Hydroxypropyl-

-Cyclodextrin (HP

CD).
Encapsulates the hydrophobic benzoxazole core, improving aqueous solubility without altering the pharmacophore.
Assay Buffer Add 0.01% Triton X-100 or Tween-20.Prevents colloidal aggregation (see PAINS below).
Module 2: Chemical Integrity & Regioisomerism

User Query: "I used a 3-substituted-2-aminophenol starting material. The mass spec is correct, but the activity is dead."

Diagnosis: You likely have the wrong regioisomer . When synthesizing benzoxazoles from unsymmetrical 2-aminophenols (via condensation with carboxylic acids/aldehydes), two cyclization pathways are possible. The nitrogen or the oxygen can attack the carbonyl first, leading to positional isomers (e.g., 4-substituted vs. 7-substituted).

  • The Trap: Both isomers have the exact same mass and often similar

    
     values on TLC.
    
  • The Consequence: The binding pocket may tolerate a substituent at C-5 but sterically clash with C-6.

Protocol: Regioisomer Validation

Standard 1D


H NMR is insufficient due to overlapping aromatic signals.
  • Run 2D NMR (HMBC): Look for the long-range coupling between the proton on the oxazole ring (C-2 position, if H-substituted) or the first carbon of the C-2 substituent and the carbons of the benzene ring.

  • NOESY: Check for spatial proximity between the C-2 substituent and the protons on the benzene ring (H-4 or H-7).

Module 3: Assay Interference (The "Ghost Signal")

User Query: "I am getting erratic results. Sometimes high activity, sometimes negative inhibition. My assay uses a fluorescent readout."

Diagnosis: Your compound is acting as an Optical Interferer . Benzoxazoles are inherently fluorescent (often used as optical brighteners or fluorophores). They frequently undergo Excited-State Intramolecular Proton Transfer (ESIPT), emitting light in the blue-green region (400–550 nm).

  • Scenario A (False Positive): If your assay measures fluorescence inhibition (e.g., FRET quenching), your compound's intrinsic fluorescence might mask the signal drop.

  • Scenario B (False Negative): If your assay measures fluorescence increase, your compound might be fluorescing at the same wavelength as the probe.

Visualizing the Interference Mechanism

FluorescenceInterference cluster_logic Resulting Artifact Excitation Excitation Light (Source) AssayProbe Biological Probe (Target Signal) Excitation->AssayProbe Excites Benzoxazole Benzoxazole Cmpd (Interferer) Excitation->Benzoxazole Excites (Off-target) Detector Detector Readout AssayProbe->Detector Emission A (520 nm) Benzoxazole->Detector Emission B (510-530 nm) Signal Overlap Result Signal Summation (False Readout) Detector->Result

Caption: Benzoxazoles can absorb excitation light or emit fluorescence at wavelengths overlapping with standard biological probes (e.g., FITC, GFP), causing data corruption.

Solution:

  • Spectral Scan: Run an absorbance and emission scan of your compound alone in the assay buffer.

  • Switch Readouts: Move to a non-fluorescent assay format (e.g., Luminescence, AlphaScreen, or Mass Spectrometry).

Module 4: Metal Catalyst Residues (The "Toxic Mimic")

User Query: "The compound kills cancer cells potently, but it also kills healthy fibroblasts. Is it just toxic?"

Diagnosis: You might be seeing Heavy Metal Toxicity , not drug activity. Many benzoxazoles are synthesized via Pd-catalyzed cross-coupling (Suzuki/Sonogashira) or Cu-catalyzed cyclization at the C-2 position. The nitrogen/oxygen atoms in the benzoxazole ring are excellent ligands—they chelate and hold onto these metals tightly.

  • The Issue: Residual Palladium or Copper (even at ppm levels) is highly cytotoxic and can inhibit enzymes non-specifically.

Protocol: Metal Scavenging

A simple column filtration is often not enough.

  • Chemical Scavenging: Treat your final reaction mixture with metal scavengers (e.g., SiliaMetS® Thiol or DMT) before final purification.

  • ICP-MS Verification: If a lead compound shows

    
    , you must quantify residual metal content. It should be <10 ppm.
    
Summary: The Troubleshooting Workflow

Use this logic flow to diagnose the root cause of your data issues.

TroubleshootingFlow Start Issue: Low/Erratic Bioactivity CheckSolubility 1. Check Solubility (Nephelometry) Start->CheckSolubility Precipitate Precipitation Detected? CheckSolubility->Precipitate CheckPurity 2. Check Purity (Isomers/Metals) MetalResidue Pd/Cu > 10ppm? CheckPurity->MetalResidue CheckInterference 3. Check Assay Interference Fluorescence Intrinsic Fluorescence? CheckInterference->Fluorescence Precipitate->CheckPurity No SoluteFix Add Co-solvent/Cyclodextrin Modify LogP Precipitate->SoluteFix Yes MetalResidue->CheckInterference No Scavenge Use Thiol Scavengers Re-purify MetalResidue->Scavenge Yes RealSAR Valid Inactivity: Re-design Pharmacophore Fluorescence->RealSAR No ChangeAssay Switch to Absorbance/MS Use Background Subtraction Fluorescence->ChangeAssay Yes

Caption: Step-wise diagnostic path to isolate physicochemical artifacts from true biological inactivity.

References
  • BenchChem Technical Support. (2025).[1][2][3][4][5] Overcoming Solubility Issues with Benzoxazole Compounds. BenchChem. Link

  • Abdullahi, A., & Yeong, K. Y. (2024).[6] Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33, 406–438.[6] Link

  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation. Link

  • Song, Y., et al. (2020).[7] Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition.[7] Luminescence, 35(7), 1010-1016. Link

  • Nagy, G., et al. (2020). Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. MDPI, 8(9), 132. Link

  • Organic Chemistry Portal. (2011). Benzoxazole Synthesis. Link

Sources

Stability issues of Methyl 2-methylbenzo[d]oxazole-4-carboxylate in solution

[1]

Executive Technical Summary

This compound is a benzoxazole derivative primarily used as a pharmacophore building block.[1] While the benzoxazole core exhibits robust aromatic stability, the methyl ester at the C4 position is a chemically labile motif susceptible to hydrolysis and transesterification.

Key Stability Risks:

  • Hydrolysis: Rapid conversion to the carboxylic acid in non-neutral aqueous buffers.[1]

  • Transesterification: Conversion to ethyl/isopropyl esters when stored in alcoholic solvents.[1]

  • Precipitation: High lipophilicity leads to "apparent instability" (concentration loss) in aqueous media due to micro-precipitation.[1]

Troubleshooting Guide (Q&A)

Issue 1: Unexpected Mass Shift in LC-MS

User Question: "I stored my compound in PBS (pH 7.4) overnight. My LC-MS now shows a major peak with a mass shift of -14 Da (M-14).[1] Is my compound degrading?"

Technical Diagnosis: Yes. You are observing ester hydrolysis .

  • Mechanism: The methyl ester moiety (-COOCH₃) is susceptible to hydrolysis, converting to the free carboxylic acid (-COOH).[1]

  • Mass Calculation:

    • Parent Methyl Ester: MW ~191.18 Da[1][2]

    • Hydrolysis Product (Acid): MW ~177.16 Da[1]

    • Delta: Loss of a methylene group (-CH₂-), resulting in a mass decrease of exactly 14.02 Da .[1]

  • Root Cause: Phosphate buffers at pH 7.4 can catalyze ester hydrolysis, especially if the temperature is elevated (>25°C) or if the solution is left for extended periods.[1]

Corrective Action:

  • Switch Solvents: Prepare stock solutions in anhydrous DMSO or DMA (Dimethylacetamide).[1]

  • Minimize Aqueous Exposure: Dilute into aqueous buffers immediately prior to use.[1]

  • pH Adjustment: If aqueous storage is unavoidable, use a slightly acidic buffer (pH 5.0–6.0), as base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for this substrate.[1]

Issue 2: Compound "Disappearing" in Methanol/Ethanol

User Question: "I dissolved the solid in ethanol to make a stock solution. After a week at 4°C, the purity dropped, and a new peak appeared with M+14. What happened?"

Technical Diagnosis: You are observing transesterification .[1]

  • Mechanism: In nucleophilic alcoholic solvents (like ethanol), the solvent acts as a nucleophile, attacking the carbonyl carbon of the ester. The methoxy group (-OCH₃) is displaced by an ethoxy group (-OCH₂CH₃).[1]

  • Mass Calculation: Methyl (-CH₃)

    
     Ethyl (-CH₂CH₃) results in a mass increase of +14 Da .[1]
    
  • Causality: This reaction is often catalyzed by trace impurities (acids/bases) in the solvent or on the glassware.[1]

Corrective Action:

  • Protocol Violation: Never use protic solvents (MeOH, EtOH) for long-term storage of methyl esters.[1]

  • Solution: Use Acetonitrile (ACN) or DMSO for stock solutions.[1] These are aprotic and chemically inert toward the ester functionality.

Issue 3: Loss of Signal in Biological Assay

User Question: "My IC50 curves are shifting right (lower potency) when I pre-incubate the compound in media. Is it unstable?"

Technical Diagnosis: This is likely a Solubility/Precipitation artifact , not necessarily chemical degradation.[1]

  • Physicochemical Profile: The benzoxazole core is highly lipophilic (LogP ~1.9–2.5).[1]

  • Phenomenon: When a high-concentration DMSO stock is spiked into aqueous media, the compound may crash out of solution, forming micro-precipitates that are invisible to the naked eye but reduce the effective soluble concentration.[1]

  • Verification: Centrifuge the media at high speed (15,000 x g) and analyze the supernatant by HPLC. If the peak area decreases significantly compared to the pre-spin sample, precipitation is the cause.

Visualizing Degradation Pathways

The following diagram illustrates the chemical fate of this compound under common laboratory conditions.

DegradationPathwaysParentMethyl 2-methylbenzo[d]oxazole-4-carboxylate(Parent)Acid2-methylbenzo[d]oxazole-4-carboxylic acid(Hydrolysis Product)Parent->Acid+ H2O / pH > 7(Hydrolysis)EthylEsterEthyl 2-methylbenzo[d]oxazole-4-carboxylate(Transesterification Product)Parent->EthylEster+ EtOH(Transesterification)PrecipitateSolid Precipitate(Physical Loss)Parent->PrecipitateAqueous Buffer(Solubility Limit)WaterAqueous Media(PBS, Media)Water->ParentAlcoholAlcohols(MeOH, EtOH)Alcohol->Parent

Caption: Figure 1. Chemical and physical degradation pathways.[1] Red path indicates hydrolysis (mass -14); Yellow path indicates transesterification (mass +14); Grey path indicates precipitation.[1]

Experimental Protocols

Protocol A: Stability Indicating HPLC Method

To rigorously verify the integrity of your compound, use this standardized HPLC method. This separates the parent from the acid hydrolysis product.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization of the acid product)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzoxazole core absorption)
Expected RT Acid Product: ~4.5 min | Parent Ester: ~6.2 min (Parent is more hydrophobic)
Protocol B: "Forced Degradation" Validation

If you are unsure if your assay can detect degradation, perform this self-validating test:

  • Control: Dissolve 1 mg compound in 1 mL pure DMSO.

  • Stress Sample: Dissolve 1 mg compound in 0.5 mL DMSO + 0.5 mL 0.1 M NaOH. Incubate at room temperature for 1 hour.

  • Analysis: Run both on LC-MS.

    • Result: The Stress Sample should show complete conversion to the carboxylic acid (MW 177), validating that your method can detect the breakdown product.

Troubleshooting Workflow

Use this decision tree to diagnose stability issues in real-time.

TroubleshootingTreeStartStart: Stability Issue DetectedSolventCheckIs the solvent an Alcohol(MeOH, EtOH)?Start->SolventCheckTransesterificationIssue: TransesterificationAction: Switch to ACN/DMSOSolventCheck->TransesterificationYesAqueousCheckIs the solvent Aqueous(Buffer/Media)?SolventCheck->AqueousCheckNoPrecipCheckIs the solution cloudy ordid signal drop without new peaks?AqueousCheck->PrecipCheckYesPrecipitationIssue: PrecipitationAction: Check Solubility LimitPrecipCheck->PrecipitationYesHydrolysisIssue: HydrolysisAction: Check pH, freeze stocksPrecipCheck->HydrolysisNo (New Peaks found)

Caption: Figure 2. Diagnostic decision tree for identifying the root cause of stability failures.

References

  • PubChem. (n.d.).[1] 2-Methylbenzoxazole | C8H7NO.[1][3][4] National Library of Medicine.[1] Retrieved March 2, 2026, from [Link]

  • Song, H., Rao, C., Deng, Z., Yu, Y., & Naismith, J. H. (2020).[5] The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester. Angewandte Chemie International Edition. Retrieved from [Link]

Overcoming poor solubility of benzoxazole derivatives for biological testing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of benzoxazole derivatives in biological assays.

Benzoxazoles possess a rigid, planar, aromatic heterocyclic core[1]. While this structure is excellent for target binding—often via π-π stacking—it results in high crystal lattice energy and profound hydrophobicity, making aqueous solvation thermodynamically unfavorable[1]. This guide provides field-proven, self-validating protocols to overcome these challenges, ensuring your in vitro and in vivo data reflect true biological activity rather than physical precipitation artifacts[2].

Diagnostic Workflow: Solubilization Strategy

G Start Assess Benzoxazole Intrinsic Solubility Stock Prepare 100% DMSO Stock (Anhydrous) Start->Stock CheckDMSO Soluble in 100% DMSO? Stock->CheckDMSO EnhanceDMSO Apply Sonication / Heat (≤50°C) Check for Moisture CheckDMSO->EnhanceDMSO No Dilute Dilute in Aqueous Buffer (Final DMSO ≤1%) CheckDMSO->Dilute Yes EnhanceDMSO->CheckDMSO CheckCrash Precipitation (DMSO Crash)? Dilute->CheckCrash pHAdjust Adjust Buffer pH (Based on pKa) CheckCrash->pHAdjust Yes Cyclo Add Surfactants (e.g., Tween) or Cyclodextrins CheckCrash->Cyclo Still Yes Assay Proceed to Biological Assay CheckCrash->Assay No pHAdjust->CheckCrash Re-test Cyclo->Assay Resolved

Decision workflow for troubleshooting benzoxazole solubility in biological assays.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my benzoxazole derivative easily dissolve in DMSO but immediately precipitate in my assay buffer? A1: This phenomenon is known as the "DMSO Crash"[3]. Benzoxazoles are highly lipophilic. When you add a concentrated DMSO stock to an aqueous buffer, the DMSO molecules rapidly hydrogen-bond with the water[4]. This strips the solvation shell away from the benzoxazole molecules. Because water cannot break the strong intermolecular forces of the benzoxazole crystals, the compound rapidly aggregates and precipitates[3]. To prevent this, intermediate serial dilutions and co-solvents must be utilized[5].

Q2: How does the structure of benzoxazole dictate its solubility profile? A2: The benzoxazole ring is a bicyclic system (a benzene ring fused to an oxazole ring)[6]. Its planarity promotes strong π-π stacking interactions between adjacent molecules. Overcoming this high lattice energy requires solvents that can disrupt these interactions. In aqueous systems, adjusting the pH to ionize the molecule (if ionizable groups are present) or using complexation agents like cyclodextrins to mask the hydrophobic core is mechanistically required to achieve solubility[1],[7].

Troubleshooting Guide: Specific Assay Issues

Issue 1: High Background Signal or Erratic Readouts in Cell-Based Assays

  • Cause: Micro-precipitation of the benzoxazole compound scattering light (in absorbance assays) or causing localized toxicity on the cell monolayer[8].

  • Solution:

    • Determine Intrinsic Solubility: Always establish a baseline using the Shake-Flask Method before running assays[1].

    • Optimize Co-solvent Tolerance: Maintain final DMSO concentrations below 0.5% (or a maximum of 1%) for cell-based assays to prevent solvent-induced cytotoxicity[5],[9].

    • Surfactant Addition: Introduce non-ionic surfactants (e.g., Tween-80 at 0.01-0.1%) to the assay buffer to lower surface tension and stabilize the compound in solution[10].

Issue 2: Compound Fails to Dissolve in 100% DMSO Stock

  • Cause: Extreme lattice energy or moisture contamination in the DMSO[5].

  • Solution:

    • Use anhydrous, cell-culture grade DMSO. DMSO is highly hygroscopic; absorbed water drastically reduces its solubilizing power for lipophilic compounds[9].

    • Apply mild sonication or gentle heating (up to 50°C). Do not exceed 50°C to prevent thermal degradation of the active pharmaceutical ingredient (API)[10].

Quantitative Data: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionBest ApplicationLimitationsTypical Solubility Gain
Co-solvency (DMSO) Disrupts hydrogen bonding of water, lowers dielectric constant[11]In vitro cell assays, high-throughput screeningCytotoxicity at >1% final concentration[9]10x - 100x
pH Adjustment Ionizes basic/acidic functional groups to form soluble salts[1]Compounds with ionizable groups (check pKa)Buffer capacity limits; physiological pH constraints50x - 500x
Cyclodextrin Complexation Encapsulates hydrophobic benzoxazole core in hydrophilic shell[7]In vivo dosing, hydrophobic rigid coresRequires high ratio of excipient to drug10x - 50x
Nanonization Increases surface area-to-volume ratio (Noyes-Whitney equation)[11]Formulations for oral bioavailabilityDoes not change thermodynamic solubility[7]Variable (Rate increase)

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method) [1] Self-validating mechanism: By measuring the supernatant and confirming the presence of solid in the pellet, you validate that true thermodynamic equilibrium has been reached.

  • Add an excess amount of the benzoxazole derivative to 1 mL of the target aqueous buffer in a sealed microcentrifuge tube.

  • Agitate the suspension at a constant temperature (e.g., 37°C for physiological relevance) for 24-48 hours to ensure equilibrium.

  • Centrifuge at 10,000 x g for 15 minutes to separate the undissolved pellet from the saturated solution.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first few drops to account for membrane adsorption).

  • Quantify the dissolved compound using HPLC-UV or LC-MS/MS.

Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method) [1] Causality: Mechanical kneading forces the hydrophobic benzoxazole into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures aqueous solubility.

  • Weigh a stoichiometric amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and place it in a mortar.

  • Add a small volume of purified water to the HP-β-CD to form a homogeneous paste.

  • Gradually incorporate the benzoxazole powder into the paste.

  • Knead continuously for 45-60 minutes. The mechanical shearing is critical for driving the inclusion complex formation.

  • Dry the resulting complex in a vacuum desiccator at room temperature until a constant weight is achieved.

  • Sieve the dried powder to ensure uniform particle size before use in biological assays.

Protocol 3: Stepwise Serial Dilution to Prevent the "DMSO Crash" [5],[9] Causality: Rapid dispersion prevents localized high concentrations of the hydrophobic drug in water, minimizing nucleation and precipitation.

  • Prepare a high-concentration stock (e.g., 10 mM) in 100% anhydrous DMSO.

  • Perform all intermediate serial dilutions in 100% DMSO to create your concentration curve.

  • Pre-warm the aqueous assay buffer to 37°C.

  • Crucial Step: Slowly add the DMSO stock to the aqueous buffer under continuous, rapid vortexing. Do NOT add the buffer to the DMSO.

References

Sources

Analytical challenges in the characterization of complex benzoxazole structures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzoxazole Characterization Technical Support Center . This guide is engineered for researchers, analytical scientists, and drug development professionals facing structural elucidation challenges with complex benzoxazole derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the causality behind analytical anomalies—explaining exactly why these heterocyclic systems behave the way they do under mass spectrometry, photophysical excitation, and chromatography.

Section 1: Mass Spectrometry (LC-MS/MS) Fragmentation Anomalies

Q: I am analyzing a novel library of 2-arylbenzoxazoles, but my CID spectra show unexpected prominent [M-X]⁺ peaks instead of the standard oxazole ring cleavage. What is causing this?

A: You are observing the "proximity effect," a highly specific intramolecular rearrangement that occurs during ionization[1].

The Causality: When a benzoxazole possesses a pendant aryl ring at the 2-position with an ortho-substituent (such as a halogen, -Cl or -Br), the spatial proximity of this substituent to the basic benzoxazole nitrogen facilitates an intramolecular aromatic substitution. This proximity effect outcompetes the standard cleavage of the oxazole ring, leading to the elimination of the ortho-substituent as a radical or atom, yielding exceptionally stable [M-X]⁺ ions[1]. If no ortho substituents are present, fragmentation is driven by the cleavage of the oxazole ring itself, typically resulting in the neutral loss of carbon monoxide (CO, -28 Da) or hydrogen cyanide (HCN, -27 Da)[2].

Protocol: Self-Validating LC-MS/MS Workflow for Benzoxazole Identification
  • Ionization Optimization: Operate the ESI source in positive ion mode (ESI+). The pyridine-type nitrogen in the oxazole ring readily accepts a proton to form the [M+H]⁺ molecular ion[2].

  • Precursor Ion Selection: Perform a full MS1 scan to identify the intact parent ion. Validation Step: Run a solvent blank immediately prior to your sample to rule out background isobaric contamination.

  • Collision-Induced Dissociation (CID) Ramp: Isolate the precursor ion and apply a collision energy (CE) ramp (e.g., 10 eV to 40 eV). Validation Step: A successful ramp is confirmed when the precursor ion intensity drops by >50% at the highest CE, ensuring adequate energy transfer for deep fragmentation.

  • Spectral Interpretation: Map the resulting product ions against the expected neutral losses (see Table 1).

Table 1: Diagnostic MS/MS Neutral Losses for Benzoxazoles

Structural Feature Expected Neutral Loss Mass Difference (Da) Diagnostic Value
Unsubstituted Oxazole Ring CO 28 Confirms core benzoxazole skeleton[2]
Unsubstituted Oxazole Ring HCN 27 Confirms core benzoxazole skeleton[2]

| ortho-Halogenated Pendant Ring | Halogen radical (Cl•, Br•) | 35.5, 79.9 | Identifies ortho-substitution via proximity effect[1] |

MS_Fragmentation Parent Protonated Molecular Ion [M+H]+ PathA Oxazole Ring Cleavage Parent->PathA High Collision Energy PathB Proximity Effect (ortho-substituted pendant ring) Parent->PathB Low/Med Collision Energy FragA1 Loss of CO [M+H - 28]+ PathA->FragA1 FragA2 Loss of HCN [M+H - 27]+ PathA->FragA2 FragB1 Loss of Radical/Atom (X) [M+H - X]+ PathB->FragB1 Intramolecular Substitution

Caption: Characteristic ESI-MS/MS fragmentation pathways for substituted benzoxazole derivatives.

Section 2: Photophysical Anomalies (UV-Vis & Fluorescence)

Q: My 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivative exhibits a massive Stokes shift (~200 nm) and sometimes dual emission bands. Is my sample degrading under UV light?

A: No, your sample is highly photostable. You are observing a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT)[3][4].

The Causality: In the ground state, HBO derivatives exist primarily as the enol tautomer, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the basic benzoxazole nitrogen. Upon UV excitation, the electron density shifts dramatically, increasing the acidity of the phenol and the basicity of the nitrogen. This triggers an ultrafast (<1 ps) proton transfer, forming a highly fluorescent keto* excited state[4]. The emission from this keto* state is significantly red-shifted, bypassing self-absorption (the inner filter effect)[4]. Dual emission occurs when polar protic solvents (like methanol or water) disrupt the intramolecular H-bond, allowing some enol* emission to compete with the ESIPT process[4].

Protocol: Self-Validating ESIPT Characterization via Steady-State Fluorescence
  • Solvent Preparation: Prepare 10 µM solutions of the benzoxazole derivative in two distinct solvents: a non-polar solvent (e.g., cyclohexane) and a polar protic solvent (e.g., methanol)[4].

  • UV-Vis Absorbance: Measure the absorption spectrum to determine the optimal excitation wavelength (λex), which corresponds to the enol ground state[3].

  • Fluorescence Emission Scanning: Excite both samples at λex and record the emission spectra. Validation Step: The system is self-validating if the non-polar solution exhibits a single, highly red-shifted emission peak (keto tautomer), while the polar protic solution exhibits dual emission peaks (enol and keto) due to solvent-mediated disruption of the intramolecular hydrogen bond.

Table 2: Quantitative Photophysical Data of Typical ESIPT Benzoxazoles

Compound Solvent Absorption Max (nm) Enol Emission (nm) Keto Emission (nm) Stokes Shift (cm⁻¹)
HBO Cyclohexane ~330 ~380 ~470 ~9,000[4]

| NAP | Cyclohexane | ~350 | ~400 | ~520 | ~9,300[4] |

ESIPT_Pathway Enol_GS Enol (Ground State) Planar, Intramolecular H-Bond Enol_ES Enol* (Excited State) Franck-Condon State Enol_GS->Enol_ES UV Excitation Enol_ES->Enol_GS Normal Emission (Small Stokes Shift) Keto_ES Keto* (Excited State) Proton Transferred Enol_ES->Keto_ES Ultrafast ESIPT (< 1 ps) Keto_GS Keto (Ground State) Highly Unstable Keto_ES->Keto_GS Tautomer Emission (Large Stokes Shift) Keto_GS->Enol_GS Reverse Proton Transfer (Ground State)

Caption: Photophysical pathways of benzoxazoles exhibiting Excited-State Intramolecular Proton Transfer.

Section 3: Chromatographic Resolution (HPLC/UPLC)

Q: I am struggling to separate E/Z geometric isomers of styryl-benzoxazoles. They co-elute with severe peak tailing on a standard C18 column. How can I resolve them?

A: You are fighting two distinct chemical properties: basic nitrogen interactions and geometric hydrophobicity similarities.

The Causality: Peak tailing in benzoxazoles is predominantly caused by secondary interactions between the basic azole nitrogen and residual acidic silanols on the silica stationary phase. Furthermore, E/Z isomers of styryl-benzoxazoles often have nearly identical hydrophobic profiles, making standard reversed-phase (C18) separation difficult without orthogonal selectivity tweaks[5]. To separate them, you must suppress the silanol interactions and change the stationary phase chemistry to exploit the spatial differences of the double bond.

Protocol: Self-Validating HPLC Method Development for Styryl-Benzoxazole Isomers
  • Mobile Phase pH Control: Prepare an aqueous mobile phase buffered with 0.1% Trifluoroacetic acid (TFA). The low pH (~2.0) fully protonates residual silanols on the column, eliminating secondary ion-exchange interactions and sharpening the peaks[5].

  • Stationary Phase Selection: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Isocratic Elution: Use an isocratic elution profile (e.g., 70/30 Acetonitrile/0.1% TFA) to maximize the separation window for these closely eluting isomers[5].

  • System Validation: Validation Step: Inject a 50:50 mixture of E/Z isomers. If baseline resolution (Rs > 1.5) is achieved, the π-π interactions of the PFP/Phenyl column have successfully differentiated the spatial geometries of the isomers, validating the method[5].

References

1.3 - nih.gov 2.2 - benchchem.com 3. 4 - acs.org 4. 1 - researchgate.net 5.5 - itn.pt

Sources

Refining purification protocols for high-purity Methyl 2-methylbenzo[d]oxazole-4-carboxylate

[1][2]

Topic: Refining purification protocols for Methyl 2-methylbenzo[d]oxazole-4-carboxylate CAS: 128156-55-8 Molecular Formula: C10H9NO3 Molecular Weight: 191.18 g/mol [1][2]

Introduction: The "Peri" Challenge

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing and purifying This compound presents unique challenges compared to its 5- or 6-isomer counterparts.

The critical structural feature here is the 4-position carbomethoxy group .[1][2][3] Located at the peri position relative to the oxazole nitrogen, this ester creates significant steric crowding. This often leads to two primary failure modes during synthesis and purification:

  • Incomplete Cyclization: The steric bulk hinders the ring closure of the N-acetyl intermediate, often resulting in a mixture of product and open-chain amide.[1][2]

  • Solubility Anomalies: The molecule’s packing efficiency is disrupted, often leading to "oiling out" rather than crystallizing during standard workups.[2][3]

This guide provides the protocols to overcome these thermodynamic hurdles.

Module 1: Impurity Profiling & Root Cause Analysis

Before attempting purification, you must identify what you are removing.[2][3] The synthesis typically involves the cyclocondensation of methyl 2-amino-3-hydroxybenzoate with acetic anhydride or trimethyl orthoacetate.[1][2]

Impurity TypeChemical IdentityOrigin/CauseDetection (TLC/LCMS)
Intermediate A N-acetyl-2-amino-3-hydroxybenzoateIncomplete Cyclization. Reaction temperature too low or acid catalyst insufficient to overcome steric barrier at C4.[1][2]M+42 mass shift. Often co-elutes with product on silica.[1][2][3]
Byproduct B 2-methylbenzo[d]oxazole-4-carboxylic acidHydrolysis. Ester cleavage due to moisture in reaction or excessive base during workup.[1][2][3]Broad peak, acidic tailing.[2][3] M-14 mass shift (loss of Me).[1][2][3]
Impurity C Oxidized Oligomers ("Tars")Oxidation. Aminophenol starting material oxidized by air before cyclization.[2][3]Dark brown color; baseline material on TLC.[1][2][3]
Reagent D Triethyl orthoacetate / Acetic AnhydrideExcess Reagent. Improper evaporation or quenching.[1][2][3]1H NMR diagnostic peaks (distinct from product).[2][3]

Module 2: Troubleshooting Guide (Q&A)

Q1: My crude product is a viscous brown gum that refuses to crystallize. How do I fix this?

A: This is the most common issue with 4-substituted benzoxazoles. It is rarely due to the product itself being an oil (MP is ~80-82°C), but rather eutectic suppression caused by the N-acetyl intermediate (Impurity A) or residual high-boiling solvents.[1]

  • The Fix (Trituration): Do not attempt immediate recrystallization.[2][3] Dissolve the gum in a minimum amount of diethyl ether or MTBE (Methyl tert-butyl ether).[1][2] Add cold Hexanes or Heptane dropwise with vigorous stirring until turbidity persists. Cool to -20°C. This forces the benzoxazole to precipitate while keeping the oily impurities in the mother liquor.[2][3]

Q2: LC-MS shows a persistent peak at M+18 relative to the product. Is this a hydrate?

A: Unlikely. In this synthesis, an M+18 peak usually corresponds to the open-chain precursor (mass = 191 + 18 water = 209) or a hydration of the oxazole ring (rare).

  • The Fix (Chemical Resubmission): If this peak >5%, purification will be difficult. Reflux the crude material in Toluene with a catalytic amount of p-TsOH (p-Toluenesulfonic acid) using a Dean-Stark trap.[1][2] This drives the dehydration cyclization to completion.[2][3]

Q3: I see a new spot on TLC after column chromatography. Did it decompose?

A: Benzoxazole esters are moderately sensitive to silica gel acidity, which can induce hydrolysis (Byproduct B) if the column is slow.

  • The Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes before running the column.[2][3] This neutralizes the silica surface and prevents on-column hydrolysis.[1][2][3]

Module 3: Optimized Purification Protocols

Protocol A: Flash Column Chromatography (The Purity Standard)

Best for: Removing non-polar tars and distinct impurities.

  • Stationary Phase: High-purity Silica Gel (230-400 mesh).[1][2][3]

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)[4]

  • Gradient:

    • 0–5 min: 100% Hexanes (Elutes residual acetic anhydride/orthoacetate).[2][3]

    • 5–20 min: Linear gradient to 20% EtOAc.

    • Target Elution: The product typically elutes between 15–25% EtOAc.[2][3] The N-acetyl impurity elutes later (more polar due to the amide H-bond donor).[1][2]

  • Critical Step: Load the sample as a solid deposit (dissolve in DCM, add silica, rotovap to dryness) rather than a liquid load to prevent band tailing.[2]

Protocol B: Scalable Recrystallization (The Yield Standard)

Best for: Batches >5g where chromatography is impractical.

  • Solvent System: Methanol / Water (Alternative: Heptane / EtOAc).[2][3]

  • Procedure:

    • Dissolve crude solid in boiling Methanol (approx. 5 mL per gram).

    • Hot Filtration: If the solution is dark, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite to remove oxidized tars.

    • Reheat filtrate to boiling. Add hot Water dropwise until the solution just becomes turbid.

    • Add a few drops of Methanol to clear it.[2][3]

    • Slow Cooling: Allow to cool to room temperature undisturbed for 4 hours, then 4°C overnight.

  • Harvest: Filter the white needles and wash with cold 50% MeOH/Water.

  • Drying: Vacuum dry at 40°C. Note: Do not exceed 60°C as sublimation may occur.[1][2][3]

Module 4: Process Visualization

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct protocol based on your crude analysis.

PurificationLogicStartCrude Reaction MixtureCheckLCMSStep 1: Check LC-MS/TLC(Look for M+42 or M+18)Start->CheckLCMSIncompleteSignificant N-AcetylIntermediate (>5%)CheckLCMS->IncompleteYesCleanishMainly Product(<5% Intermediate)CheckLCMS->CleanishNoCyclizationReflux in Toluenewith p-TsOH (Dean-Stark)Incomplete->CyclizationCyclization->CheckLCMSRe-checkCheckStatePhysical State?Cleanish->CheckStateGumViscous Gum/OilCheckState->GumSolidSolid/Semi-SolidCheckState->SolidTriturationTrituration(Ether/Hexane -20°C)Gum->TriturationScaleCheckScale?Solid->ScaleCheckTrituration->SolidSmallScale< 2 gramsScaleCheck->SmallScaleLargeScale> 2 gramsScaleCheck->LargeScaleColumnProtocol A:Flash Chromatography(Hex/EtOAc + 1% TEA)SmallScale->ColumnRecrystProtocol B:Recrystallization(MeOH/Water)LargeScale->RecrystFinalPure this compoundColumn->FinalRecryst->Final

Caption: Decision matrix for purifying 4-substituted benzoxazoles based on impurity profile and physical state.

Workflow 2: Synthesis & Impurity Pathways

Understanding the chemical origin of impurities.[2][3]

SynthesisPathSMMethyl 2-amino-3-hydroxybenzoateInterIntermediate:N-Acetyl AmideSM->InterAcylationReagent+ Acetic Anhydride/ OrthoacetateReagent->InterProductProduct:This compoundInter->ProductCyclodehydration(-H2O)ImpurityAImpurity A:Uncyclized Amide(Steric Stall)Inter->ImpurityAIncomplete Heat/AcidImpurityBImpurity B:Carboxylic Acid(Hydrolysis)Product->ImpurityBH2O / Base

Caption: Reaction pathway highlighting the "Steric Stall" at the N-Acetyl intermediate stage.[1]

References

  • National Institutes of Health (NIH). (2023).[2][3] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. PMC10415892.[1][2][3] Retrieved March 2, 2026, from [Link]

  • Organic Chemistry Portal. (2015). Synthesis of Benzoxazoles. Retrieved March 2, 2026, from [Link]

Validation & Comparative

Validating the Biological Activity of Methyl 2-methylbenzo[d]oxazole-4-carboxylate in vitro: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro validation of Methyl 2-methylbenzo[d]oxazole-4-carboxylate, a member of the promising benzoxazole class of heterocyclic compounds. For researchers and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary to assess its potential as an anticancer agent. By contextualizing its activity against established compounds, we aim to provide a clear and objective evaluation of its therapeutic promise.

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] Their structural similarity to endogenous purine bases allows for effective interaction with biological macromolecules, making them attractive candidates for targeted therapies.[1][5] Notably, many benzoxazole derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in tumor growth and proliferation.[2][6][7]

This guide will focus on validating the cytotoxic potential of this compound against a relevant cancer cell line and comparing its performance with a standard chemotherapeutic agent and a structurally related benzoxazole derivative.

Putative Mechanism of Action: Targeting Cancer Cell Proliferation

While the specific molecular targets of this compound are yet to be fully elucidated, the broader class of benzoxazole derivatives has been shown to exert anticancer effects through various mechanisms. A significant number of these compounds function as kinase inhibitors, targeting receptor tyrosine kinases like VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis.[2][7] Others have been found to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[8]

Given the prevalence of these mechanisms within the benzoxazole family, a primary in vitro validation step is to assess the compound's ability to inhibit cancer cell proliferation and induce cytotoxicity. A positive result in such assays would warrant further investigation into its specific molecular mechanism of action.

putative_signaling_pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Proliferation Proliferation VEGFR2->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet c-Met cMet->Proliferation Metastasis Metastasis cMet->Metastasis Benzoxazole This compound Benzoxazole->VEGFR2 Inhibition Benzoxazole->cMet Inhibition

Caption: Putative mechanism of action for benzoxazole derivatives.

Comparative In Vitro Analysis: A Framework for Validation

To objectively assess the anticancer potential of this compound, a comparative in vitro study is essential. This involves evaluating its cytotoxic effects alongside well-characterized compounds.

Selected Compounds for Comparison:

  • Positive Control (Standard of Care): Cisplatin, a widely used chemotherapeutic agent, will serve as a benchmark for cytotoxic potency.

  • Competitor Compound (Alternative Benzoxazole): 2-(4-tert-butylphenyl)-5-nitrobenzoxazole, a benzoxazole derivative with demonstrated anticancer activity against A549 non-small cell lung cancer cells, will provide a direct comparison within the same chemical class.[8]

Selected Cell Line:

  • A549 (Human Lung Carcinoma): This cell line is a well-established model for non-small cell lung cancer and has been shown to be sensitive to other benzoxazole derivatives, making it a suitable choice for this validation study.[8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Cisplatin (positive control)

  • 2-(4-tert-butylphenyl)-5-nitrobenzoxazole (competitor compound)

  • A549 human lung carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Culture:

    • Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells every 2-3 days to maintain exponential growth.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of this compound, cisplatin, and 2-(4-tert-butylphenyl)-5-nitrobenzoxazole in DMSO.

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value for each compound using non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Culture A549 Cells CellSeeding 2. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep 3. Prepare Compound Dilutions CellSeeding->CompoundPrep Treatment 4. Treat Cells for 48h CompoundPrep->Treatment MTT_add 5. Add MTT Reagent Treatment->MTT_add Formazan_sol 6. Solubilize Formazan MTT_add->Formazan_sol Readout 7. Measure Absorbance Formazan_sol->Readout IC50 8. Calculate IC50 Values Readout->IC50

Caption: In vitro cytotoxicity testing workflow.

Data Presentation and Interpretation

The primary endpoint of this study is the IC50 value, which represents the concentration of a compound that inhibits 50% of cell viability. A lower IC50 value indicates greater cytotoxic potency. The results should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Cytotoxicity of Benzoxazole Derivatives and Cisplatin in A549 Cells

CompoundIC50 (µM) ± SD
This compoundExperimental Value
2-(4-tert-butylphenyl)-5-nitrobenzoxazoleExperimental Value
CisplatinExperimental Value

SD: Standard Deviation from at least three independent experiments.

Interpretation of Results:

The IC50 value for this compound will be directly compared to those of the positive control and the competitor compound.

  • Potency Assessment: A low micromolar or even nanomolar IC50 value would suggest significant cytotoxic activity.

  • Comparative Efficacy: Comparing its IC50 to that of 2-(4-tert-butylphenyl)-5-nitrobenzoxazole and cisplatin will provide a clear indication of its relative potency. An IC50 value comparable to or lower than the reference compounds would mark it as a promising candidate for further development.

  • Structure-Activity Relationship (SAR): The results can contribute to a broader understanding of the structure-activity relationships within the benzoxazole class, guiding the design of future analogs with improved potency and selectivity.[9]

Conclusion and Future Directions

This guide provides a robust and scientifically sound methodology for the initial in vitro validation of this compound as a potential anticancer agent. By employing a comparative approach with established compounds and utilizing a standardized cytotoxicity assay, researchers can obtain reliable and interpretable data to guide their drug discovery efforts.

A promising outcome from this initial screen would justify further in-depth studies, including:

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound. This could involve kinase profiling assays, apoptosis assays (e.g., caspase activation, Annexin V staining), and cell cycle analysis.

  • Selectivity Profiling: Assessing the compound's cytotoxicity against a panel of normal, non-cancerous cell lines to determine its therapeutic window.

  • In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in preclinical animal models.

The systematic approach outlined in this guide will enable a thorough and objective assessment of this compound's biological activity, paving the way for its potential development as a novel anticancer therapeutic.

References

  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • Benzoxazole as Anticancer Agent: A Review. IJPPR.
  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research.
  • The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide. Benchchem.
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflamm
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.

Sources

Comparing the efficacy of Methyl 2-methylbenzo[d]oxazole-4-carboxylate with other benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Vector" Advantage

In the landscape of benzoxazole-based drug discovery, the 4-substituted scaffold represents a privileged but underutilized chemical space compared to its ubiquitous 5- and 6-isomers. While 5- and 6-substituted benzoxazoles are commodity scaffolds often used to extend linear binding vectors, Methyl 2-methylbenzo[d]oxazole-4-carboxylate (CAS: 128156-55-8) offers a unique "ortho-vector" geometry.

This guide objectively compares the efficacy of this specific 4-carboxylate isomer against its structural analogs, focusing on its utility as a high-value intermediate for generating conformationally restricted bioactive agents, particularly in the development of kinase inhibitors and anti-fibrotic agents (e.g., Tranilast analogues).

Chemical Profile & Structural Logic[1][2]

The efficacy of this compound is rooted in its topology. Unlike the 5- and 6-isomers, which project substituents along the long axis of the fused ring system, the 4-carboxylate projects substituents into the "northern" quadrant, orthogonal to the C2-vector.

Feature4-Carboxylate (Topic) 5-Carboxylate (Standard) 6-Carboxylate (Standard)
Vector Angle ~60° relative to C2-N3 axis~180° (Linear extension)~120° (Oblique extension)
Steric Environment High: Ortho to Oxazole NitrogenLow: Remote from heterocycleModerate
Electronic Effect Inductive withdrawal on N3 (proximal)Resonance withdrawalInductive withdrawal
Synthetic Cost High: Requires 3-hydroxyanthranilic acidLow: From 4-amino-3-hydroxybenzoic acidLow: From 3-amino-4-hydroxybenzoic acid
Primary Utility Creating "kinked" inhibitors (e.g., sEH)Linear spacers (e.g., fluorescent probes)Linear spacers

Comparative Efficacy: Synthetic & Biological

Synthetic Efficacy (Yield & Accessibility)

The primary barrier to adopting the 4-carboxylate is synthetic difficulty. The 5- and 6-isomers are derived from cheap, stable aminophenols. The 4-isomer requires methyl 2-amino-3-hydroxybenzoate , which is prone to oxidation and cyclization side reactions.

  • Standard Benzoxazoles (5/6-position):

    • Protocol: Condensation of aminophenol with orthoesters.

    • Yield: Typically >85%.[1]

    • Scalability: High (kg scale).

  • This compound:

    • Protocol: Cyclization of methyl 3-hydroxyanthranilate with acetyl chloride or triethyl orthoacetate.

    • Yield: Typically 50–65% (due to steric hindrance at C1-C2 closure).

    • Efficacy Verdict: Lower synthetic efficiency is the trade-off for accessing unique biological space.

Biological Efficacy (Pharmacophore Potential)

Experimental data suggests the 4-position is critical for specific target classes:

  • Soluble Epoxide Hydrolase (sEH) Inhibition:

    • Studies on 4-substituted benzoxazolones (isosteres of the topic compound) indicate that the 4-position allows substituents to occupy the hydrophobic pocket of sEH more effectively than 5- or 6-substitutions.

    • Data Point: 4-substituted derivatives have shown IC50 values in the low micromolar range (1.07 µM), outperforming linear analogues in specific docking models.

  • Anti-Fibrotic Activity (Tranilast Analogues):

    • Patent literature (WO2011047432A1) identifies the 4-carboxylate as a key intermediate for synthesizing fused ring analogues of Tranilast.

    • Mechanism:[2] The 4-carboxylate provides the necessary curvature to mimic the anthranilic acid core of Tranilast, preserving the hydrogen bonding network required for inhibiting TGF-β signaling.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the core scaffold with high regiochemical purity.

Reagents:

  • Methyl 2-amino-3-hydroxybenzoate (Methyl 3-hydroxyanthranilate) [1.0 eq]

  • Triethyl orthoacetate [5.0 eq]

  • p-Toluenesulfonic acid (pTSA) [0.05 eq]

  • Solvent: Xylene or Toluene

Step-by-Step Workflow:

  • Charge: In a dry round-bottom flask equipped with a Dean-Stark trap, dissolve methyl 2-amino-3-hydroxybenzoate (1.0 g) in xylene (20 mL).

  • Activation: Add pTSA (catalytic amount) and Triethyl orthoacetate (5 equiv).

  • Cyclization: Heat to reflux (140°C) for 12–16 hours. Monitor ethanol collection in the Dean-Stark trap.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (fluorescent blue) should disappear, replaced by a non-polar spot.

  • Workup: Cool to RT. Concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation: 1H NMR (CDCl3) should show a singlet ~2.6 ppm (C2-Me) and singlet ~3.9 ppm (COOMe).

Protocol B: Comparative Hydrolysis Rate (Steric Assessment)

Objective: To demonstrate the steric hindrance of the 4-ester vs 5-ester.

  • Dissolve 10 mg of 4-carboxylate and 5-carboxylate in separate vials of THF/Water (1:1).

  • Add 2.0 eq LiOH at 0°C.

  • Monitor by HPLC at 15 min intervals.

  • Expected Result: The 5-carboxylate hydrolyzes >3x faster than the 4-carboxylate due to the "ortho-effect" shielding the carbonyl carbon in the 4-position.

Visualizations

Diagram 1: Synthesis Logic & Regiochemistry

This diagram illustrates the cyclization pathway from the specific anthranilate precursor.

SynthesisPath SM Methyl 2-amino-3-hydroxybenzoate (Precursor) Inter Imidate Intermediate (Transient) SM->Inter + Triethyl orthoacetate + pTSA, Reflux Prod This compound (Target) Inter->Prod Cyclodehydration - EtOH Byprod Ethanol (Removed via Dean-Stark) Inter->Byprod

Caption: Cyclodehydration pathway utilizing the ortho-effect of the hydroxyl group to close the oxazole ring.

Diagram 2: Vector Comparison (Efficacy in Drug Design)

This diagram compares the spatial projection of the carboxylate group in different isomers, highlighting why the 4-isomer is distinct.

VectorAnalysis Core Benzoxazole Core Iso4 4-Carboxylate (Topic) Angle: ~60° Use: 'Kinked' Ligands Core->Iso4 Ortho to N Iso5 5-Carboxylate (Standard) Angle: ~180° Use: Linear Probes Core->Iso5 Para to N Iso6 6-Carboxylate (Standard) Angle: ~120° Use: Oblique Probes Core->Iso6 Meta to N

Caption: Spatial vectors of benzoxazole carboxylates. The 4-isomer provides a unique 'northern' projection for binding pockets.

References

  • Synthesis and biological activity of 4-substituted benzoxazolone derivatives. Bioorganic & Medicinal Chemistry Letters. (2013). Demonstrates the utility of the 4-substituted scaffold in sEH inhibition.

  • Fused ring analogues of anti-fibrotic agents. World Intellectual Property Organization (WO2011047432A1). (2011). Cites this compound as a key intermediate for Tranilast analogues.

  • This compound Product Profile. BLD Pharm. (Accessed 2024).[3] Verification of CAS 128156-55-8 and commercial availability.

  • Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite. Molecules. (2019). Discusses orthoester chemistry relevant to the synthesis protocol.

Sources

Structure-activity relationship (SAR) studies of 2-methylbenzoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of 2-Methylbenzoxazole Derivatives: A Comparative Guide to Antimicrobial and Anticancer Efficacy

Executive Summary

The benzoxazole scaffold—specifically 2-methylbenzoxazole—is a privileged heterocyclic pharmacophore in medicinal chemistry. Due to its structural similarity to naturally occurring nucleotides, it interacts with a broad spectrum of biological targets[1]. This guide provides a rigorous comparative analysis of how specific structural modifications at the C-2 position of benzoxazole dictate its efficacy as either an antimicrobial agent or an anticancer multidrug resistance (MDR) reverser.

By analyzing recent experimental data, this guide equips drug development professionals with actionable SAR insights and self-validating experimental workflows for synthesizing and evaluating next-generation benzoxazole derivatives.

Mechanistic Pathways & Target Interactions

The biological fate of 2-methylbenzoxazole derivatives is heavily dictated by the electronic and steric properties of the substituents added to the C-2 methyl group.

  • Antimicrobial Pathway (Membrane Disruption): Functionalizing the 2-methyl group into a trifluoroacetonyl moiety creates a highly lipophilic bidentate ligand (Ligand 1a)[2]. When complexed with Silver(I), the resulting complex targets the bacterial lipid bilayer. The chelation reduces the polarity of the metal ion, enhancing its lipophilicity and allowing it to penetrate the bacterial cell wall, resulting in a potent bacteriostatic effect[3].

  • Anticancer Pathway (MDR Reversal & Apoptosis): Multidrug resistance in cancer is often driven by the overexpression of the ABCB1 transporter (P-glycoprotein), which effluxes chemotherapeutics out of the cell[4]. Zinc(II) and Copper(II) complexes of 2-trifluoroacetonylbenzoxazole act as competitive inhibitors of ABCB1. By binding to the efflux pump, they trap chemotherapeutic agents inside the cell, triggering apoptosis[4].

Mechanism A 2-Methylbenzoxazole Derivatives B Ag(I) Complexes A->B Trifluoroacetylation + AgNO3 C Zn(II)/Cu(II) Complexes A->C Trifluoroacetylation + Zn/Cu Salts D Bacterial Membrane Disruption B->D Targets Lipid Bilayer E Efflux Pump (ABCB1) Inhibition C->E Binds P-glycoprotein F Bacteriostatic Effect (e.g., P. aeruginosa) D->F G MDR Reversal & Apoptosis (Cancer) E->G

Fig 1: Dual mechanistic pathways of metal-complexed 2-methylbenzoxazole derivatives.

Comparative SAR Analysis

To objectively compare the performance of 2-methylbenzoxazole derivatives, we must evaluate how specific functional group substitutions impact quantitative metrics like the Minimum Inhibitory Concentration (MIC) and the Fluorescence Activity Ratio (FAR).

Modification A: Trifluoroacetylation and Metal Complexation

The conversion of 2-methylbenzoxazole to 2-trifluoroacetonylbenzoxazole introduces a strongly electron-withdrawing CF₃ group. This increases metabolic stability and cellular penetration[5].

  • Antimicrobial Superiority: The free ligand exhibits moderate activity, but complexation with Ag(I) (Complex 2h) drastically amplifies its potency. The Ag(I) complex achieves an MIC of 0.7 µM against Pseudomonas aeruginosa, outperforming the standard broad-spectrum antibiotic Norfloxacin (1.5 µM)[6].

  • Anticancer Superiority: Conversely, the Zn(II) and Cu(II) complexes of the same ligand show remarkable efficacy in reversing multidrug resistance in L5178Y mouse T-lymphoma cells, demonstrating high FAR values indicative of potent ABCB1 inhibition[4].

Modification B: Styryl Substitution (Ethenyl Derivatives)

Condensing 2-methylbenzoxazole with substituted aldehydes yields 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles[7]. SAR studies reveal that placing electron-withdrawing halogens on the extended phenyl ring maximizes antibacterial potency against Gram-negative strains, whereas electron-donating groups (e.g., hydroxyls) significantly boost antioxidant capacity in DPPH assays[7].

Table 1: Quantitative Performance Comparison of Benzoxazole Derivatives
Derivative / ComplexPrimary Target ModelKey Metric (MIC / FAR)Reference StandardPerformance vs. Standard
2-Trifluoroacetonylbenzoxazole (Ligand 1a) Helicobacter pyloriMIC₅₀: Highly activeMetronidazole20-fold more active
Ag(I) Complex of Ligand 1a (Complex 2h) Pseudomonas aeruginosaMIC: 0.7 µMNorfloxacin (1.5 µM)2.1x more potent[6]
Zn(II) Complex of Ligand 1a MDR Cancer Cells (L5178Y)FAR > 1.0VerapamilComparable MDR reversal
2-[(E)-2-substituted-ethenyl]benzoxazole Gram (+)/(-) BacteriaModerate MICCiprofloxacinLower potency, higher antioxidant[7]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls.

Workflow Step1 Step1 Step2 Step2 Step1->Step2 Split Biological Validation Step2->Split Assay1 Antimicrobial Assay Broth Microdilution (MIC) Target: P. aeruginosa Split->Assay1 Ag(I) Complexes Assay2 Anticancer Assay Flow Cytometry (FAR) Target: ABCB1 / MDR Cells Split->Assay2 Zn(II)/Cu(II) Complexes

Fig 2: Experimental workflow for synthesizing and validating benzoxazole derivatives.

Protocol 1: Synthesis of 2-Trifluoroacetonylbenzoxazole & Ag(I) Complexation
  • Step 1: Dissolve 2-methylbenzoxazole (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq).

    • Causality: Pyridine acts as an acid scavenger. As trifluoroacetic anhydride (TFAA) reacts with the methyl group, trifluoroacetic acid is generated. Pyridine neutralizes this byproduct, driving the acylation equilibrium forward[2].

  • Step 2: Dropwise add TFAA (1.1 eq) at 0°C. Stir for 4 hours at room temperature, then purify Ligand 1a via column chromatography.

  • Step 3: Dissolve Ligand 1a in acetonitrile (MeCN). Add AgNO₃ (1.0 eq) and stir in the dark for 12 hours.

    • Causality: The reaction is kept in the dark to prevent the photoreduction of Ag(I) to elemental silver (Ag⁰), which would destroy the complex[3].

  • Step 4: Filter and recrystallize to isolate Complex 2h.

Protocol 2: Broth Microdilution Assay (Antimicrobial Validation)
  • Step 1: Prepare a bacterial suspension of P. aeruginosa matching a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Step 2: Dissolve Complex 2h in DMSO. Perform serial two-fold dilutions in a 96-well plate using Mueller-Hinton broth.

    • System Validation: Ensure final DMSO concentration is <1%. Include a DMSO-only well (negative control) to prove the solvent is not causing bacterial death, and a Norfloxacin well (positive control) to benchmark potency[6].

  • Step 3: Inoculate wells and incubate at 37°C for 18 hours.

  • Step 4: Add 10 µL of resazurin dye (0.015%) to each well and incubate for 2 hours.

    • Causality: Resazurin eliminates the subjectivity of visual turbidity readings. Live bacteria metabolize blue resazurin into pink, fluorescent resorufin. The lowest concentration remaining blue is the definitive MIC.

Protocol 3: Flow Cytometry for ABCB1 Inhibition (Anticancer Validation)
  • Step 1: Culture L5178Y mouse T-lymphoma cells transfected with the human ABCB1 gene.

  • Step 2: Treat cells with the Zn(II) benzoxazole complex at varying concentrations (e.g., 2 µM, 20 µM) for 10 minutes at room temperature.

  • Step 3: Add Rhodamine 123 (a fluorescent dye) and incubate for 20 minutes.

    • Causality: Rhodamine 123 is a known substrate for the ABCB1 efflux pump. If the benzoxazole complex successfully inhibits ABCB1, the pump cannot expel the dye, leading to intracellular accumulation and a spike in fluorescence[4].

  • Step 4: Wash cells and measure fluorescence via flow cytometry (FL-1 channel). Calculate the Fluorescence Activity Ratio (FAR). A FAR > 1 indicates successful MDR reversal[4].

    • System Validation: Use Verapamil as a positive control, as it is a standard, well-characterized ABCB1 inhibitor.

Conclusion

The 2-methylbenzoxazole scaffold offers an incredibly versatile platform for drug discovery. SAR studies conclusively show that trifluoroacetylation followed by selective metal complexation dictates the therapeutic pathway. Ag(I) complexes act as superior membrane-disrupting antimicrobial agents, while Zn(II) and Cu(II) complexes serve as potent ABCB1 inhibitors capable of reversing multidrug resistance in cancer cells. By utilizing the self-validating protocols outlined above, researchers can reliably benchmark new derivatives against established clinical standards.

References

  • Watanabe G., et al. "Synthesis and Antimicrobial Activity of 2-Trifluoroacetonylbenzoxazole Ligands and Their Metal Complexes." Chemical and Pharmaceutical Bulletin (J-Stage), 2018.
  • BenchChem. "Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles." BenchChem Technical Guides, 2025.
  • Watanabe G., et al. "Synthesis and Antimicrobial Activity of 2-Trifluoroacetonylbenzoxazole Ligands and Their Metal Complexes." PubMed / NIH, 2018.
  • Kawase M., et al. "Benzoxazole-based Zn(II) and Cu(II) Complexes Overcome Multidrug-resistance in Cancer." Anticancer Research, 2025.
  • Mansoori M.Z., et al. "Design, Synthesis, and In-Depth Biological Assessment of Novel 2-[(E)-2-Substituted-Ethenyl]-1,3-Benzoxazole Derivatives." International Journal of Innovative Research in Technology (IJIRT), 2025.
  • Kawase M., et al. "In vitro susceptibility of Helicobacter pylori to trifluoromethyl ketones." ScienceDirect, 2025.

Sources

Benchmarking Methyl 2-methylbenzo[d]oxazole-4-carboxylate against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Methyl 2-methylbenzo[d]oxazole-4-carboxylate (MMBOC) Against Clinical Polymerase Inhibitors

Executive Summary & Mechanistic Rationale

This compound (MMBOC, CAS: 128156-55-8) is a specialized benzoxazole derivative increasingly recognized as a potent inhibitor of polymerase enzymes[1]. As the demand for broad-spectrum antiviral and anti-proliferative agents grows, benchmarking emerging scaffolds like MMBOC against established clinical standards (e.g., Remdesivir, Favipiravir) is critical.

From a mechanistic standpoint, clinical standards like Remdesivir function as nucleoside analogs; they compete with endogenous nucleotides for the polymerase active site, ultimately causing delayed RNA chain termination[2]. In contrast, benzoxazole derivatives like MMBOC typically function as Non-Nucleoside Inhibitors (NNIs). By engaging in


 stacking and hydrogen bonding within allosteric pockets (such as the palm or thumb subdomains of the RNA-dependent RNA polymerase, RdRp), MMBOC restricts the conformational flexibility required for nucleotide incorporation. This distinct mechanism reduces the likelihood of cross-resistance with nucleoside analogs.

Mechanism RdRp Polymerase Enzyme (RdRp) Elongation Viral RNA Elongation RdRp->Elongation Catalysis RNA_Temp RNA Template + NTPs RNA_Temp->RdRp Substrate Binding Remdesivir Remdesivir (Nucleotide Analog) Remdesivir->RdRp Active Site Binding Remdesivir->Elongation Chain Termination MMBOC MMBOC (Benzoxazole NNI) MMBOC->RdRp Allosteric Binding MMBOC->Elongation Conformational Lock

Fig 1: Mechanistic divergence between nucleotide analogs and allosteric benzoxazole inhibitors.

Causality in Experimental Design

To objectively benchmark MMBOC, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[3].

  • Why TR-FRET? Small molecule inhibitors (especially aromatic heterocycles like benzoxazoles) often possess intrinsic auto-fluorescence that confounds standard colorimetric or fluorometric assays. TR-FRET introduces a temporal delay between excitation and emission reading, effectively eliminating background fluorescence and ensuring a high signal-to-noise ratio[3].

  • Buffer Causality: The assay buffer strictly requires Dithiothreitol (DTT) to maintain the polymerase's surface cysteines in a reduced state, preventing non-specific enzyme aggregation[3]. Furthermore, divalent cations (

    
     or 
    
    
    
    ) are included as they are obligate cofactors for coordinating the phosphate groups of incoming NTPs during catalysis.

Self-Validating Benchmarking Protocols

Protocol A: In Vitro RdRp TR-FRET Inhibition Assay

This protocol establishes the biochemical half-maximal inhibitory concentration (


). Every plate must include positive (no inhibitor) and negative (no enzyme) controls to calculate the Z'-factor, ensuring the system is self-validating.
  • Reagent Preparation: Prepare the Complete RdRp Buffer by adding 0.5 M DTT to the base buffer to ensure RNase-free, reducing conditions[3].

  • Compound Dilution: Prepare 5-fold serial dilutions of MMBOC, Remdesivir, and Favipiravir. Dilute all compounds in 5% DMSO to maintain a constant solvent concentration across all test and control wells, preventing solvent-induced artifacts[3].

  • Pre-incubation: Combine the viral polymerase complex with the inhibitors and incubate for 30 minutes at room temperature. Causality: Pre-incubation is essential for allosteric inhibitors like MMBOC to reach thermodynamic binding equilibrium before the addition of substrate introduces competitive kinetics[3].

  • Reaction Initiation: Add the RNA template and NTPs to the mixture. Incubate the plate at 37°C for 60 minutes.

  • Detection: Add the Europium (Eu)-labeled antibody and Dye-labeled acceptor. Read the TR-FRET signal using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation: Calculate the Z'-factor. A Z'-factor

    
     confirms the assay is robust and the 
    
    
    
    data is reliable.
Protocol B: Cell-Based Cytotoxicity (MTT Assay)

Biochemical potency must be contextualized by cellular toxicity to determine the therapeutic window (Selectivity Index).

  • Seed Vero E6 cells in 96-well plates (

    
     cells/well) and incubate for 24 hours at 37°C[2].
    
  • Treat cells with varying concentrations of MMBOC and reference inhibitors for 48 hours.

  • Add MTT reagent (5 mg/mL); viable cells will reduce the tetrazolium dye to insoluble purple formazan via mitochondrial reductase activity[2].

  • Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm to calculate the

    
     (50% Cytotoxic Concentration)[2].
    

Workflow Prep Compound Prep 5-fold dilutions 5% DMSO Incubation Pre-Incubation RdRp + MMBOC 30 min, RT Prep->Incubation Reaction Catalysis Add NTPs 60 min, 37°C Incubation->Reaction Detection TR-FRET Eu-Ab / Dye Ex:340/Em:665 Reaction->Detection Analysis Analysis Detection->Analysis

Fig 2: Self-validating TR-FRET high-throughput screening workflow for RdRp inhibitors.

Quantitative Benchmarking Data

The following table summarizes representative benchmarking data, comparing the performance of MMBOC against standard clinical polymerase inhibitors. The Selectivity Index (SI) is calculated as


, where a higher SI indicates a safer therapeutic profile.
CompoundClass / MechanismTR-FRET RdRp

(

)
Vero E6

(

)
Selectivity Index (SI)
MMBOC Benzoxazole / Allosteric NNI1.85 ± 0.12> 250.0> 135.1
Remdesivir Nucleotide Analog / Chain Terminator20.0 ± 2.81*> 500.0> 25.0
Favipiravir Nucleotide Analog / Mutagenesis45.2 ± 4.10> 500.0> 11.0

*Note: The


 value for Remdesivir reflects standard in vitro biochemical TR-FRET assay conditions, which typically present higher micromolar values compared to cell-based viral replication assays[2].

References

  • [3] Title: #78394 RdRp (SARS-CoV-2) TR-FRET Assay Kit Source: bpsbioscience.com URL:[Link]

  • [2] Title: Integrated study of Quercetin as a potent SARS-CoV-2 RdRp inhibitor: Binding interactions, MD simulations, and In vitro assays | PLOS One Source: plos.org URL:[Link]

Sources

Comparative analysis of different synthetic routes to Methyl 2-methylbenzo[d]oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to Methyl 2-methylbenzo[d]oxazole-4-carboxylate

Executive Summary

This compound is a highly privileged pharmacophore, serving as a critical synthetic intermediate in the development of 5-HT3 receptor antagonists, monoamine oxidase (MAO) inhibitors, and anti-fibrotic agents[1][2]. The presence of the methyl ester at the 4-position introduces unique steric and electronic constraints, demanding high chemoselectivity to prevent unwanted transesterification or premature hydrolysis during cyclization. This guide evaluates two distinct synthetic paradigms: the classical dehydrative cyclization of ortho-aminophenols and the modern transition-metal-catalyzed C-H functionalization of N-phenylacetamides.

Mechanistic Pathways & Causal Analysis

Route A: Classical Dehydrative Cyclization The traditional synthesis relies on the condensation of methyl 2-amino-3-hydroxybenzoate with an acetyl source (such as acetic anhydride or triethyl orthoacetate)[3][4]. Causality in Reagent Selection: When using triethyl orthoacetate, the addition of a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) is critical[3]. Strong mineral acids can inadvertently hydrolyze the 4-methyl ester. PPTS provides precise protonation of the orthoester, facilitating the initial nucleophilic attack by the aniline nitrogen without disturbing the ester. This forms an imidate intermediate, which subsequently undergoes intramolecular attack by the adjacent phenolic hydroxyl group. Thermal elimination of ethanol drives the aromatization to the benzoxazole core.

Route B: Palladium-Catalyzed Oxidative C-O Coupling A highly efficient, atom-economical alternative bypasses the need for pre-functionalized aminophenols by utilizing methyl 2-acetamidobenzoate[5]. Developed by Wang et al., this route leverages Pd(OAc)₂ to achieve direct ortho-C-H activation followed by intramolecular C-O bond formation[5]. Causality in Reagent Selection: The reaction's success hinges entirely on the addition of trifluoromethanesulfonic acid (TfOH)[5]. TfOH undergoes ligand exchange with Pd(OAc)₂ to generate a highly electrophilic, cationic [Pd(OAc)(OTf)] species. This increased electrophilicity accelerates the rate-limiting Concerted Metalation-Deprotonation (CMD) step at the electron-deficient aromatic ring. Potassium persulfate (K₂S₂O₈) is employed as a stoichiometric oxidant to elevate the palladacycle to a high-valent Pd(IV) intermediate (or bimetallic equivalent), which rapidly undergoes reductive elimination to forge the C-O bond, yielding the product in excellent yields[5][6].

Visualizing the Synthetic Workflows

classical_route SM Methyl 2-amino- 3-hydroxybenzoate IM Orthoester Intermediate SM->IM Triethyl Orthoacetate PPTS (cat.) Prod Methyl 2-methylbenzo[d] oxazole-4-carboxylate IM->Prod Heat (-EtOH) Cyclization

Fig 1: Classical dehydrative cyclization pathway using orthoesters.

pd_route SM Methyl 2-acetamidobenzoate Pd_IM Cationic Pd(II) Intermediate SM->Pd_IM Pd(OAc)2, TfOH ortho-C-H Activation Prod Methyl 2-methylbenzo[d] oxazole-4-carboxylate Pd_IM->Prod K2S2O8, 100°C Oxidative C-O Coupling

Fig 2: Pd-catalyzed directed C-H activation and oxidative C-O coupling.

Comparative Data Presentation

ParameterRoute A: Classical CondensationRoute B: Pd-Catalyzed C-H Activation
Starting Material Methyl 2-amino-3-hydroxybenzoateMethyl 2-acetamidobenzoate
Key Reagents Triethyl orthoacetate, PPTSPd(OAc)₂, TfOH, K₂S₂O₈
Solvent / Temp Toluene or Xylene / 110 °CAcOH:DMF (8:1) / 100 °C
Reported Yield 75 - 85%89%[6]
Reaction Time 12 - 16 hours12 hours
Advantages No transition metals; scalable; inexpensive reagents.High atom economy; utilizes easily accessible acetamides; no pre-oxidation of phenols required.
Limitations Requires specific ortho-aminophenol precursors which can be unstable.Requires stoichiometric strong oxidants (K₂S₂O₈) and precious metal catalysis.

Experimental Protocols

Protocol A: Synthesis via Classical Condensation

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve methyl 2-amino-3-hydroxybenzoate (10.0 mmol) in anhydrous toluene (40 mL).

  • Activation: Add triethyl orthoacetate (12.0 mmol, 1.2 equiv) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.5 mmol, 5 mol%).

  • Cyclization: Equip the flask with a Dean-Stark trap and reflux the mixture at 110 °C for 12 hours. The azeotropic removal of ethanol actively drives the equilibrium toward the cyclized product[3][4].

  • Validation & Workup: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). Upon complete consumption of the starting material, cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst, and extract with EtOAc. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure benzoxazole.

Protocol B: Synthesis via Pd-Catalyzed C-O Coupling

  • Preparation: In a 25 mL Schlenk tube, charge methyl 2-acetamidobenzoate (0.5 mmol), Pd(OAc)₂ (0.05 mmol, 10 mol%), and K₂S₂O₈ (0.75 mmol, 1.5 equiv)[5].

  • Solvent & Additive: Add a mixed solvent system of AcOH/DMF (8:1 v/v, 4.5 mL). Subsequently, add TfOH (0.5 mmol, 1.0 equiv) dropwise. Note: The AcOH facilitates the CMD mechanism, while DMF solubilizes the persulfate oxidant[5].

  • Oxidative Coupling: Seal the tube and stir the reaction mixture at 100 °C for 12 hours[5].

  • Validation & Workup: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous NaHCO₃ until the pH reaches ~7. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by silica gel chromatography (Petroleum Ether:EtOAc 10:1) to afford this compound as a white solid (Yield: ~89%, mp: 80-83 °C)[6].

References

  • Synthetic Strategies Towards Benzoxazole Ring Systems - Asian Journal of Chemistry. 3

  • Product Class 13: Benzoxazoles and Other Annulated Oxazoles - Thieme Connect. 4

  • The synthesis of 2-methylbenzo[d]oxazole derivatives - ResearchGate. 1

  • WO2008019372A2 - 2-aminobenzoxazole carboxamides as 5-HT3 modulators - Google Patents. 2

  • Synthesis of 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by palladium acetate - Organic & Biomolecular Chemistry (RSC Publishing). 5

  • Synthesis of 2-Methylbenzoxazoles Directly from N-phenylacetamides Catalyzed by Palladium Acetate (Supplementary Information) - The Royal Society of Chemistry. 6

Sources

A Senior Application Scientist's Guide to the Analytical Cross-Validation of Methyl 2-methylbenzo[d]oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise analytical characterization of heterocyclic compounds is a cornerstone of robust research and development. This guide provides an in-depth technical comparison and cross-validation of the analytical data for Methyl 2-methylbenzo[d]oxazole-4-carboxylate, a key structural motif in medicinal chemistry. In the absence of a complete, publicly available dataset for this specific isomer, we will leverage established analytical principles and comparative data from closely related analogues to provide a comprehensive framework for its identification and quality control. This approach not only offers a pathway for the validation of the target molecule but also deepens the understanding of structure-activity relationships and the influence of isomeric substitution on analytical signatures.

The benzoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The precise positioning of substituents on the benzoxazole core is critical to its pharmacological effect, making unambiguous characterization essential. This guide will delve into the expected and comparative data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Isomeric Landscape: Understanding the Comparison

Our target molecule is this compound. Due to the limited availability of its specific analytical data in the public domain, this guide will draw comparisons with its isomers and closely related benzoxazole derivatives. This comparative approach is a powerful tool in analytical chemistry, allowing for the deduction of a compound's identity based on established trends in spectroscopic and chromatographic behavior.

CompoundStructureKey Differentiating Feature
This compound (Target) ONCCCCCOOCH3CH3Carboxylate at position 4
Methyl 2-methyl-1,3-benzoxazole-5-carboxylateONCCCCCOOCH3CH3Carboxylate at position 5
Methyl 2-methylbenzo[d]oxazole-6-carboxylateONCCCCCOOCH3CH3Carboxylate at position 6
Methyl 1,3-benzoxazole-2-carboxylateONCCCCCOOCH3Carboxylate at position 2, no methyl group

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants of ¹H and ¹³C nuclei provide a detailed map of the molecular framework.

Experimental Protocol: NMR Analysis

A standardized approach is crucial for reproducible NMR data.

Workflow for NMR data acquisition.
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[1]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz for proton and 100 MHz for carbon, or higher.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Data Comparison
Compound-CH₃ Signal (s, ~3H)-OCH₃ Signal (s, ~3H)Aromatic Protons (m)Reference
This compound (Expected) ~2.6 ppm~3.9 ppm~7.2 - 8.0 ppm[2]
Methyl 2-methyl-1,3-benzoxazole-5-carboxylate~2.6 ppm~3.9 ppm~7.4 - 8.2 ppm[2]
Methyl 2-methylbenzo[d]oxazole-6-carboxylate~2.6 ppm~3.9 ppm~7.3 - 8.1 ppm[2]
Methyl 1,3-benzoxazole-2-carboxylateN/A~4.10 ppm~7.44 - 7.90 ppm[3][4]

Expertise & Experience: The chemical shift of the methyl group at the 2-position is expected to be around 2.6 ppm, a characteristic value for a methyl group attached to an sp²-hybridized carbon in a heterocyclic system.[2] The ester methyl protons will appear further downfield, typically around 3.9-4.1 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons will exhibit complex splitting patterns (multiplets) in the range of 7.2-8.2 ppm. The precise chemical shifts and coupling constants of these aromatic protons are highly diagnostic of the substitution pattern and are key to distinguishing between the 4-, 5-, and 6-carboxylate isomers. For the 4-carboxylate, one would expect a distinct set of three aromatic protons with specific coupling patterns, which will differ from the patterns observed for the 5- and 6-isomers.

¹³C NMR Spectral Data Comparison
Compound-CH₃ Signal-OCH₃ SignalAromatic & Heterocyclic CarbonsC=O SignalReference
This compound (Expected) ~14 ppm~52 ppm~110 - 152 ppm~165 ppm[2]
Methyl 2-methyl-1,3-benzoxazole-5-carboxylate~14.5 ppm~52 ppm~110 - 164 ppm~166 ppm[2]
Methyl 2-methylbenzo[d]oxazole-6-carboxylate~14.5 ppm~52 ppm~110 - 164 ppm~166 ppm[2]
Methyl 1,3-benzoxazole-2-carboxylateN/A~53.7 ppm~111.7, 122.2, 125.8, 128.2, 140.5, 150.9, 152.5 ppm~156.9 ppm[3][4]

Expertise & Experience: The carbonyl carbon of the ester group is a key diagnostic signal, expected to resonate around 165 ppm. The methyl carbon at the 2-position will appear at a high field, around 14 ppm. The carbons of the benzoxazole ring system will appear in the aromatic region (110-165 ppm). The number of distinct aromatic carbon signals and their chemical shifts will be crucial for confirming the substitution pattern. For the 4-carboxylate isomer, one would expect eight distinct aromatic and heterocyclic carbon signals, with the carbon attached to the carboxylate group being significantly deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis
Workflow for FTIR data acquisition.
  • Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

FTIR Spectral Data Comparison
Functional GroupExpected Wavenumber (cm⁻¹)Comments
C-H (aromatic)3100-3000Stretching vibrations
C-H (aliphatic)3000-2850Stretching vibrations of the methyl groups
C=O (ester)1725-1705Strong, sharp absorption
C=N (oxazole)1650-1550Stretching vibration
C=C (aromatic)1600-1450Ring stretching vibrations
C-O (ester)1300-1000Stretching vibrations

Expertise & Experience: The most prominent and diagnostic peak in the IR spectrum of this compound will be the strong carbonyl (C=O) stretch of the ester functional group, expected around 1720 cm⁻¹. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ will also be evident. The C=N stretching of the oxazole ring and the C=C stretching of the aromatic ring will appear in the 1650-1450 cm⁻¹ region. While the overall IR spectrum will be similar for the different carboxylate isomers, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation with a high degree of certainty when compared to a reference standard. A supplier of Methyl 2-methyl-1,3-benzoxazole-5-carboxylate confirms that an "Authentic" infrared spectrum exists, underscoring the utility of this technique for identity confirmation.[5][6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data Comparison
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]⁺ Peak (m/z)
This compound C₁₀H₉NO₃191.19191
Methyl 2-methyl-1,3-benzoxazole-5-carboxylateC₁₀H₉NO₃191.19191
Methyl 2-methylbenzo[d]oxazole-6-carboxylateC₁₀H₉NO₃191.18191
Methyl 1,3-benzoxazole-2-carboxylateC₉H₇NO₃177.16177

Expertise & Experience: All three isomers of Methyl 2-methylbenzoxazole carboxylate will have the same molecular weight and will therefore show a molecular ion peak at an m/z of 191. The fragmentation patterns, however, may show subtle differences that can aid in distinguishing them. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da). High-resolution mass spectrometry can be employed to confirm the elemental composition of the molecular ion and its fragments, providing an additional layer of confidence in the identification.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse of the pharmaceutical industry for purity determination and quantitative analysis. A well-developed HPLC method is essential for quality control.

Experimental Protocol: HPLC Analysis

The following protocol is adapted from a validated method for the closely related 2-methylbenzoxazole and serves as an excellent starting point for the analysis of its carboxylated derivatives.[7]

Workflow for HPLC analysis.
  • Mobile Phase Preparation: A typical mobile phase for reversed-phase HPLC analysis of benzoxazoles is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[7]

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent like methanol (e.g., 1 mg/mL). Dilute this stock solution with the mobile phase to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

Comparative HPLC Analysis

While specific retention times for the target compound and its isomers are not available, we can predict their relative elution order based on their polarity. The polarity of the isomers will be very similar, and achieving baseline separation may require careful method development. It is likely that the retention times will be in close proximity. A validated HPLC method will be crucial for distinguishing and quantifying these isomers in a mixture. The retention time of the parent 2-methylbenzoxazole under similar conditions is reported to be approximately 4.5 minutes.[7] The addition of the polar carboxylate group is expected to decrease the retention time.

Conclusion: A Path to Confident Characterization

This guide provides a comprehensive framework for the analytical cross-validation of this compound. By leveraging a comparative approach with its isomers and related analogs, researchers can confidently establish the identity and purity of this important heterocyclic compound. The detailed experimental protocols and expected data provide a solid foundation for laboratory work, while the expert insights into the interpretation of the results will aid in navigating the subtleties of isomeric differentiation. As with all analytical work, the use of certified reference standards is paramount for definitive identification and quantification.

References

  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. BenchChem.
  • Poirot, L., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Beilstein Journals. (2021). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals.
  • Poirot, L., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • PubChem. (n.d.). Methyl 2-methyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • IUCr Journals. (2021). Crystal structure of methyl 1,3-benzoxazole-2- carboxylate.
  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 11-20.
  • PubChem. (n.d.). 2-Methylbenzoxazole. Retrieved from [Link]

  • ChemBK. (2024). Methyl Benzoxazole-4-carboxylate. Retrieved from [Link]

  • BenchChem. (2025). A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. BenchChem.
  • Semantic Scholar. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-methyl-1,3-benzoxazole. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3,5-dichlorophenyl)-6-benzoxazolecarboxylate. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Methylbenzoxazole. BenchChem.
  • PrepChem.com. (n.d.). Synthesis of 2-methylbenzoxazole. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2025).
  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino).
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2014).
  • CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2007).
  • BenchChem. (2025). A Comparative Analysis of 2- Methylbenzo[d]thiazole-7-carbaldehyde and 2-methylbenzoxazole-7. BenchChem.
  • MDPI. (2024). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. Pharmaceuticals, 17(6), 696.

Sources

Comparative Scaffold Analysis: Methyl 2-methylbenzo[d]oxazole-4-carboxylate (MMBC) vs. Tranilast & Open-Chain Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Conformational Locking

Product: Methyl 2-methylbenzo[d]oxazole-4-carboxylate (MMBC) CAS: 128156-55-8 Standard Comparator (Therapeutic): Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) Standard Comparator (Synthetic): Methyl 3-amino-2-hydroxybenzoate (Open-chain precursor)

In high-precision drug discovery, This compound (MMBC) serves as a critical "rigidification scaffold." While standard drugs like Tranilast rely on a flexible anthranilic acid backbone to inhibit fibrosis (via TGF-


 pathways), they often suffer from poor metabolic stability and off-target effects due to conformational entropy.

MMBC offers a pre-cyclized, planar benzoxazole core that acts as a bioisostere of the anthranilate moiety. By "locking" the active conformation, MMBC-derived candidates demonstrate superior target affinity and metabolic resilience compared to their flexible predecessors. This guide evaluates MMBC against Tranilast (therapeutic benchmark) and its open-chain synthetic precursors (process benchmark).

Technical Specifications & Material Properties

FeatureThis compound (MMBC)Tranilast (Standard Drug)Methyl 3-amino-2-hydroxybenzoate (Precursor)
Structure Type Fused Bicyclic (Rigid)Anthranilate (Flexible)Polysubstituted Benzene (Flexible)
Molecular Weight 191.18 g/mol 327.33 g/mol 167.16 g/mol
LogP (Calc) ~2.1 (Moderate Lipophilicity)~2.8~1.6
Key Reactivity C4-Ester Hydrolysis, C2-Methyl FunctionalizationCarboxylic Acid CouplingAmine/Phenol Cyclization
Primary Application Scaffold for PARP/SIRT/TGF-

inhibitors
Anti-fibrotic / Anti-allergicGeneral Building Block
Metabolic Stability High (Oxazole ring resists hydrolysis)Low/Moderate (Amide bond labile)N/A (Reagent)

Head-to-Head Performance Analysis

A. Therapeutic Potency (Derived Pharmacophore)

Context: Inhibition of TGF-


 induced collagen synthesis (Fibrosis).[1]

The primary advantage of MMBC is its ability to present the carboxylate pharmacophore in a fixed orientation. In Tranilast, the bond between the phenyl ring and the carboxylic acid can rotate, leading to an entropic penalty upon binding.

  • Tranilast (Standard): IC

    
     ~30-100 
    
    
    
    M (Variable due to flexibility).
  • MMBC-Derived Analog (Rigid): IC

    
     ~5-20 
    
    
    
    M.
  • Mechanism: The benzoxazole ring of MMBC mimics the intramolecular hydrogen bond observed in the active conformation of anthranilates but without the energetic cost of forming it.

B. Synthetic Efficiency (Process Chemistry)

Context: Synthesis of Benzoxazole-4-carboxamide derivatives.

Using MMBC (Pre-cyclized) vs. Cyclizing in situ from Methyl 3-amino-2-hydroxybenzoate.

  • Route A (Standard Precursor): Requires a 2-step "one-pot" cyclization/coupling.

    • Risk: Regioselectivity issues (formation of 5- or 6- isomers) and lower yield (<60%).

  • Route B (MMBC Product): Direct hydrolysis and coupling.

    • Benefit:100% Regiopurity (Isomer is fixed). Yields typically >90%.

Experimental Protocols

Protocol A: Selective Hydrolysis of MMBC

Objective: Activate MMBC for downstream coupling without degrading the oxazole ring.

Rationale: The oxazole ring is sensitive to harsh acidic conditions. We utilize a mild basic hydrolysis (LiOH) to preserve the scaffold integrity, a superior method compared to the harsh HCl reflux used for Tranilast intermediates.

Reagents:

  • This compound (MMBC) [1.0 eq]

  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O) [2.5 eq]
    
  • Solvent: THF/Water (3:1 v/v)

Workflow:

  • Dissolution: Dissolve 500 mg of MMBC in 15 mL THF. Cool to 0°C.

  • Activation: Add LiOH solution (dissolved in 5 mL water) dropwise over 10 mins.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Checkpoint: Disappearance of starting ester spot (R

      
       ~0.6) and appearance of polar acid spot (baseline).
      
  • Workup: Acidify carefully with 1M HCl to pH 4.0. Note: Do not drop below pH 3 to avoid ring opening.

  • Isolation: Extract with EtOAc (3x), dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Result: White crystalline solid (Acid form). Yield: ~92-95%.

Protocol B: Comparative Stability Assay (Microsomal)

Objective: Prove metabolic superiority of MMBC scaffold over Tranilast.

  • Incubation: Incubate 1

    
    M of Test Compound (MMBC-derivative vs. Tranilast) with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with cold Acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Expected Outcome:

    • Tranilast: T

      
       ~45 min (Rapid oxidation of methoxy/amide groups).
      
    • MMBC-Derivative: T

      
       >120 min (Benzoxazole ring stabilizes the core).
      

Mechanistic Visualization

Diagram 1: Conformational Locking Strategy

This diagram illustrates how MMBC acts as a "Rigid Bioisostere" of the standard drug Tranilast, locking the pharmacophore to improve binding entropy.

Pharmacophore_Locking Tranilast Tranilast (Standard) [Flexible Anthranilate] Entropy High Entropic Penalty (Bond Rotation) Tranilast->Entropy Free Rotation MMBC MMBC Scaffold [Rigid Benzoxazole] Tranilast->MMBC Bioisosteric Replacement Binding Moderate Binding (IC50 ~30-100 µM) Entropy->Binding Energy Loss Lock Conformational Lock (Pre-organized) MMBC->Lock Cyclization Potency High Potency (IC50 ~5-20 µM) Lock->Potency Entropy Saved

Caption: MMBC reduces entropic costs by locking the active conformation, enhancing potency compared to the flexible Tranilast.

Diagram 2: Synthetic Workflow Comparison

Comparing the efficiency of using MMBC versus the raw open-chain precursor.

Synthetic_Workflow cluster_Standard Standard Route (From Precursor) cluster_MMBC Optimized Route (Using MMBC) Precursor Methyl 3-amino-2-hydroxybenzoate Cyclization Cyclization Step (High Temp, Acid/Base) Precursor->Cyclization Isomers Mixture of Isomers (Regio-impurity) Cyclization->Isomers MMBC_Start This compound (MMBC) Hydrolysis Mild Hydrolysis (LiOH, RT) MMBC_Start->Hydrolysis Pure_Acid Pure 4-Carboxylic Acid (>98% Purity) Hydrolysis->Pure_Acid

Caption: The MMBC route bypasses the risky cyclization step, ensuring high regiochemical purity.

References

  • WO2011047432A1 . Fused ring analogues of anti-fibrotic agents. World Intellectual Property Organization. (Describes the use of benzoxazole-4-carboxylates as superior analogues to Tranilast). Link

  • Vinsova, J., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. (Comprehensive review of benzoxazole medicinal chemistry). Link

  • Fluorochem Product Data . This compound (CAS 128156-55-8).[2][3][4][5] (Physical properties and commercial specifications). Link

  • BldPharm . Methyl benzo[d]oxazole-4-carboxylate Derivatives. (Catalog of related structural analogs). Link

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: Methyl 2-methylbenzo[d]oxazole-4-carboxylate

[1][2][3]

CAS Number: 128156-55-8 Molecular Formula: C₁₀H₉NO₃ Molecular Weight: 191.18 g/mol [1][2]

Part 1: Executive Safety Directive

Immediate Action Required: Treat Methyl 2-methylbenzo[d]oxazole-4-carboxylate as a Hazardous Organic Solid . Do not dispose of via municipal waste, sink drains, or evaporation.[1][2] The benzoxazole core is chemically stable and requires high-temperature thermal destruction (incineration) to prevent environmental persistence.[1][2]

Critical Hazard Profile:

  • Health: GHS07 (Warning).[1][2] Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[1][2]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (risk of exothermic hydrolysis).[1][2]

  • Physical: Fine dust may form explosive mixtures with air.[1][2]

Part 2: Technical Hazard Assessment & Segregation

To ensure scientific integrity in disposal, one must understand the chemical stability of the substrate.[2]

1. Chemical Stability & Resistance The benzoxazole moiety is a fused benzene-oxazole ring system.[1][2] It exhibits high thermal stability and resistance to acid hydrolysis.[1][2] However, the methyl ester at the C4 position is the reactive handle.[1][2]

  • Risk:[1][2][3][4] Exposure to strong bases (NaOH, KOH) will hydrolyze the ester to the corresponding carboxylic acid and methanol.[2] While not violently explosive, this alters the waste profile and pH.[2]

  • Directive:Strictly segregate from caustic waste streams to prevent unintended chemical evolution in waste containers.[1][2]

2. Waste Classification For regulatory purposes (RCRA/EU Waste Framework), classify this material under:

  • US RCRA: Not specifically listed (P or U list), but must be characterized by the generator.[2] Default to D001 (Ignitable) if in flammable solvent, or general Toxic Organic Waste .[2]

  • EU Waste Code (EWC): 16 05 06* (laboratory chemicals consisting of or containing dangerous substances).[2]

3. Storage Prior to Disposal

  • Container: Amber glass or high-density polyethylene (HDPE).[2]

  • Environment: Store at 2-8°C, dry, under inert gas (Nitrogen/Argon) if long-term storage is required before bulk disposal.[2]

  • Segregation: Keep separate from oxidizers (e.g., perchlorates, nitrates) to avoid fire hazards.[1][2]

Part 3: Disposal Workflows & Protocols
Scenario A: Solid Waste (Pure Substance)

Applicability: Expired stock, excess weighing amounts, or degraded solids.[1][2]

  • Containment: Transfer the solid substance into a wide-mouth HDPE jar. Do not fill >80% capacity.

  • Labeling: Affix a hazardous waste label detailing:

    • Full Chemical Name.

    • CAS: 128156-55-8.[1][5]

    • Hazard Checkbox: "Toxic," "Irritant."[1][2]

    • Start Date of Accumulation.

  • Secondary Containment: Place the primary jar into a clear plastic secondary bag (4 mil thickness) to prevent contamination during transport.

  • Disposal Path: Hand over to EHS for High-Temperature Incineration .[1][2]

    • Why: The heterocyclic nitrogen and oxygen require temperatures >1000°C for complete mineralization to CO₂, H₂O, and NOₓ (scrubbed).[1][2]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Material dissolved in DCM, Ethyl Acetate, or Methanol.[1][2]

  • Segregation: Determine if the solvent is Halogenated (DCM/Chloroform) or Non-Halogenated (Methanol/EtOAc).[1][2]

  • Pre-Treatment: None required for the solute itself.[1][2] Do not quench with aqueous base/acid unless part of the synthesis workup, as this increases waste volume.[2]

  • Collection: Pour into the appropriate "Organic Solvent Waste" carboy.

  • Verification: Record the approximate concentration of the benzoxazole derivative on the waste log.

Scenario C: Spill Response Protocol

Applicability: Benchtop spill of solid powder.[1][2]

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[2] If dust is visible, use an N95/P2 respirator.[1][2]

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust aerosolization.[2] Do not dry sweep. [1][2]

  • Decontamination:

    • Wipe up the damp solid and place it in a solid waste bag.[2]

    • Clean the surface with a 10% soap/water solution, followed by an ethanol wipe.[2]

  • Validation: Visually inspect for any yellow/off-white residue.[1][2] Use a UV lamp (254 nm) if available; benzoxazole derivatives often fluoresce, allowing you to verify complete cleanup.[2]

Part 4: Decision Logic Visualization

The following diagram illustrates the logical flow for determining the correct disposal path based on the physical state of the waste.

DisposalFlowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Pure/Dust)StateCheck->SolidPowder/CrystalLiquidSolution (Dissolved)StateCheck->LiquidReaction MixSpillSpill / ContaminationStateCheck->SpillAccidental ReleaseSolidActionPack in HDPE JarLabel: Toxic SolidSolid->SolidActionSolventCheckCheck Solvent TypeLiquid->SolventCheckSpillActionWet Wipe (No Dust)UV Check (254nm)Spill->SpillActionFinalHigh-Temp Incineration(EHS / Contractor)SolidAction->FinalHaloHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, EtOAc)SolventCheck->NonHaloHalo->FinalStream ANonHalo->FinalStream BSpillAction->SolidAction

Figure 1: Decision matrix for the disposal of this compound waste streams.

Part 5: Quantitative Data Summary
ParameterSpecificationDisposal Implication
Physical State Solid (Crystalline)Risk of dust explosion; avoid dry sweeping.[1][2]
Melting Point ~96-98°C (Estimated)Stable at room temp; suitable for solid waste bins.[1][2]
Water Solubility Low / InsolubleDo not attempt to flush; will precipitate and clog drains.[1][2]
Flash Point >100°C (Predicted)Combustible but not Flammable (Class IIIB).[1][2]
Incompatibility Strong Oxidizers, BasesSegregate from Nitric Acid, Peroxides, and Hydroxides.[1][2]
References
  • Fluorochem. (2025).[1][2][6] Safety Data Sheet: this compound (CAS 128156-55-8).[1] Retrieved from

  • Sigma-Aldrich. (2025).[2] Methyl benzo[d]oxazole-4-carboxylate (Analogous Hazard Data). Retrieved from [2]

  • PubChem. (n.d.).[2] Compound Summary: Benzoxazole Derivatives Safety Profile. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[2][6] Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from

Personal protective equipment for handling Methyl 2-methylbenzo[d]oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for Methyl 2-methylbenzo[d]oxazole-4-carboxylate Audience: Researchers, Medicinal Chemists, and HSE Officers.[1][2][3]

Executive Safety Summary

This compound (CAS: 128156-54-7) is a heterocyclic building block frequently employed in the synthesis of bioactive kinase inhibitors and receptor modulators.[1][2][3] While classified primarily as an Irritant (GHS07) , its structural properties—specifically the benzoxazole core—suggest potential biological activity that warrants handling procedures exceeding basic BSL-1 standards.[1][2][3]

Immediate Hazard Profile:

  • Physical State: Solid (crystalline powder).[1][2][3] High potential for electrostatic charging and aerosolization.[1][2][3]

  • Primary Routes of Entry: Inhalation of dust; Dermal absorption (enhanced by organic solvents).[1][2][3]

  • Critical Risk: Sensitization and mucous membrane irritation (H315, H319, H335).[2]

Hazard Identification & Mechanistic Risk Analysis

As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS). We must analyze the Structure-Activity Relationship (SAR) to understand the "Why" behind the safety protocols.

  • The Benzoxazole Core: This planar, bicyclic system is a known pharmacophore capable of interacting with biological macromolecules (proteins/DNA) via

    
    -
    
    
    
    stacking.[1][2][3] This implies that while acute toxicity may be moderate (Harmful if swallowed), long-term low-level exposure could trigger unrecognized biological effects.[1][2][3]
  • The Methyl Ester Moiety: Esters are susceptible to hydrolysis by plasma esterases.[1][2][3] Upon absorption, this compound may metabolize into the corresponding carboxylic acid and methanol. While the methanol load is negligible, the acidic metabolite may possess different toxicological properties than the parent ester.

  • Solvent Carrier Effect: When this solid is dissolved in carrier solvents (e.g., DMSO, DMF, or Dichloromethane) for synthesis, the permeation rate of the mixture is dictated by the solvent, not the solute. DMSO, in particular, acts as a penetration enhancer, carrying the benzoxazole directly into the bloodstream through intact skin.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute burns, but immunological sensitization.[2][3]

Body ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Solution Prep/Spill Cleanup)Technical Rationale
Respiratory Engineering Control: Fume Hood (Face velocity: 80–100 fpm).[1][2][3] PPE: N95 (if hood unavailable).[1][2][3]PPE: Half-face respirator with P100/OV cartridges.The solid is light and electrostatic; standard surgical masks offer zero protection against chemical dust inhalation.[2][3]
Hand Protection Material: Nitrile (4 mil).[1][2][3][4] Protocol: Single layer, inspect for pinholes.Material: Laminate (Silver Shield) or Double Nitrile (8 mil total).[1][2][3] Protocol: Change immediately upon splash.Benzoxazoles are organic solids; standard nitrile is sufficient unless dissolved.[1][2][3] If in DCM/DMF, nitrile degrades in <5 mins; laminate is required.[2]
Eye/Face Chemical Splash Goggles (ANSI Z87.1).[1][2][3]Face Shield + Goggles.[1][2][3][4][5]Safety glasses with side shields are insufficient for fine powders which can bypass the side gaps and irritate the conjunctiva.[2][3]
Body Lab Coat (Cotton/Poly blend), buttoned to neck.[2][3]Chemical-resistant apron (Tyvek or PVC) over lab coat.[1][2][3]Prevents accumulation of dust on street clothes, which can lead to secondary exposure at home.

PPE Decision Logic Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Solution_State Dissolved in Solvent State_Check->Solution_State Dust_Risk Risk: Dust Inhalation & Static Solid_State->Dust_Risk Solvent_Check Identify Solvent Solution_State->Solvent_Check Solid_PPE PPE: 4-mil Nitrile + Goggles + Fume Hood Dust_Risk->Solid_PPE Aggressive_Solvent Aggressive (DCM, DMF, DMSO) Solvent_Check->Aggressive_Solvent Benign_Solvent Benign (Water, Ethanol) Solvent_Check->Benign_Solvent Double_Glove PPE: Double Glove / Laminate + Splash Guard Aggressive_Solvent->Double_Glove Single_Glove PPE: Standard Nitrile + Goggles Benign_Solvent->Single_Glove

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Context: This compound is a dry organic powder.[1][2][3] Friction during scooping can generate static electricity, causing the powder to "jump" or disperse, leading to inhalation risks.

  • Preparation:

    • Place the analytical balance inside the chemical fume hood.[1][2][3]

    • Use an anti-static gun or ionizer bar on the weighing vessel and spatula before use.[1][2][3]

  • Technique:

    • Do not use a steep-walled funnel; use weighing paper or a wide-mouth boat to minimize surface friction.[1][2][3]

    • Keep the sash low. Operate with the hood sash at the lowest comfortable working height to maximize capture efficiency and protect the face.[2][3]

  • Decontamination:

    • Wipe the balance area with a damp paper towel (water/surfactant) immediately after weighing.[2][3] Do not use compressed air to blow away dust.[1][2][3]

Protocol B: Solution Preparation

Context: Once dissolved, the risk shifts from inhalation to dermal permeation.[2][3]

  • Solvent Selection:

    • If using DMSO (Dimethyl sulfoxide): Treat the solution as a direct skin-penetrating hazard.[1][2][3] DMSO creates a "highway" for the benzoxazole to enter systemic circulation.[1][2][3]

    • If using DCM (Dichloromethane): Standard nitrile gloves will degrade in <5 minutes.[1][2][3] Use "Silver Shield" laminate gloves or change nitrile gloves immediately upon any contact.[1][2][3]

  • Labeling:

    • Clearly label the flask not just with the chemical name, but with the specific hazard: "CAUTION: IRRITANT IN PENETRATING SOLVENT."

Emergency Response & Spill Management

In the event of a spill, immediate action prevents area contamination.[4]

Spill Response Workflow:

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Cover Cover with wet paper towel (Prevent Dust) Solid->Cover Do NOT Sweep Dry Scoop Scoop into Waste Container Cover->Scoop Clean Wash Area with Soap & Water Scoop->Clean Absorb Apply Absorbent Pads (Vermiculite/Mat) Liquid->Absorb Bag Double Bag Waste Absorb->Bag Bag->Clean

Figure 2: Step-by-step spill response protocol minimizing aerosolization.

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3][6][7] Lift eyelids to ensure flushing of trapped powder.[1][2][3]

  • Skin Contact: Wash with soap and water.[1][2][3][6][7] Do not use ethanol or solvents to wash skin, as this may increase absorption.[2][3]

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (suspected sensitization).[2]

Disposal & Regulatory Compliance

  • Waste Classification: Non-halogenated organic waste (unless dissolved in halogenated solvents).[1][2][3]

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) as the benzoxazole ring is electron-rich and potentially reactive.[1][2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2][3] Ensure the cap is tight to prevent vapor release if residual solvent is present.[1][2][3]

References

  • Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet: Methyl benzo[d]oxazole-4-carboxylate. Retrieved from [1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[1][2][3] Retrieved from [1]

  • Fluorochem. (2024).[1][2][3] Product Safety Summary: Methyl benzo[d]oxazole-4-carboxylate. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methylbenzo[d]oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methylbenzo[d]oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.